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Core Science & Biosynthesis

Foundational

2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine structure and properties

Foreword: Navigating Undocumented Chemical Space The molecule 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine represents a unique entity within the vast landscape of chemical structures. An extensive search of public...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Navigating Undocumented Chemical Space

The molecule 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine represents a unique entity within the vast landscape of chemical structures. An extensive search of public chemical databases, scientific literature, and patent records reveals a notable absence of documented synthesis, characterization, or biological evaluation for this specific compound. This guide, therefore, embarks on a theoretical exploration. As a Senior Application Scientist, my objective is to construct a predictive framework for this molecule, grounded in established principles of medicinal chemistry, organic synthesis, and analytical science. By dissecting its constituent parts and drawing parallels with well-characterized analogs, we can develop a robust hypothesis regarding its properties, behavior, and potential applications. This document is designed for researchers and drug development professionals, serving as a blueprint for the prospective synthesis, analysis, and investigation of this novel chemical entity.

Part 1: Molecular Architecture and Predicted Physicochemical Profile

The structure of 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine is characterized by a core phenethylamine scaffold, a class of compounds known for significant neuropharmacological activity. Several key features dictate its likely chemical and physical behavior:

  • 2,4-Dichlorophenyl Group : The presence of two chlorine atoms on the phenyl ring significantly increases the molecule's lipophilicity and introduces electronic withdrawing effects. This moiety is a common feature in many pharmaceutical agents, often enhancing binding affinity to target proteins and modifying metabolic stability.

  • Benzylic Ethoxy Group : The ethoxy group at the carbon adjacent to the phenyl ring introduces a chiral center and adds steric bulk. This ether linkage is expected to influence the molecule's conformation and interaction with biological targets.

  • N-Methylethanamine Side Chain : This flexible side chain contains a secondary amine, which will be protonated at physiological pH, conferring a positive charge. The N-methyl group provides a moderate degree of steric hindrance compared to a primary amine, which can fine-tune receptor interactions.

Chemical Structure Diagram

Synthesis_Workflow start 2,4-Dichloroacetophenone step1 Step 1: α-Bromination start->step1 Br₂, HBr/AcOH intermediate1 2-Bromo-1-(2,4-dichlorophenyl)ethan-1-one step1->intermediate1 step2 Step 2: Ethoxide Substitution intermediate1->step2 NaOEt, EtOH intermediate2 1-(2,4-Dichlorophenyl)-2-ethoxyethan-1-one step2->intermediate2 step3 Step 3: Reductive Amination intermediate2->step3 1. CH₃NH₂ 2. NaBH₄ or H₂/Pd-C product Target Molecule: 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine step3->product

Caption: Proposed synthetic pathway from 2,4-dichloroacetophenone.

Detailed Experimental Protocol (Hypothetical)

This protocol is a self-validating system; each step includes in-process checks to ensure the reaction is proceeding as expected before moving to the subsequent stage.

Step 1: α-Bromination of 2,4-Dichloroacetophenone

  • Rationale: This reaction introduces a leaving group (bromide) at the α-position, which is necessary for the subsequent nucleophilic substitution. The acidic conditions catalyzed by HBr promote enolization, which is the reactive intermediate.

  • Procedure:

    • Dissolve 2,4-dichloroacetophenone (1.0 eq) in glacial acetic acid.

    • Add a catalytic amount of hydrobromic acid (HBr).

    • Slowly add bromine (Br₂) (1.05 eq) dropwise at room temperature while protecting the reaction from light.

    • Stir the mixture for 2-4 hours until the red-brown color of bromine disappears.

    • In-Process Control: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Quench the reaction by pouring it into ice-water.

    • Extract the product, 2-bromo-1-(2,4-dichlorophenyl)ethan-1-one, with a suitable organic solvent (e.g., dichloromethane).

    • Wash the organic layer with sodium bicarbonate solution, then brine, and dry over anhydrous sodium sulfate.

    • Concentrate under reduced pressure to yield the crude product, which can be used directly or purified by recrystallization.

Step 2: Nucleophilic Substitution with Sodium Ethoxide

  • Rationale: The bromide is an excellent leaving group, readily displaced by the strong nucleophile, sodium ethoxide, in an SN2 reaction to form the desired ether linkage.

  • Procedure:

    • Prepare a solution of sodium ethoxide (NaOEt) (1.2 eq) in absolute ethanol.

    • Cool the solution to 0°C.

    • Add a solution of the crude 2-bromo-1-(2,4-dichlorophenyl)ethan-1-one from Step 1 in ethanol dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • In-Process Control: Monitor by TLC for the disappearance of the bromo-intermediate.

    • Neutralize the reaction with dilute HCl.

    • Remove ethanol under reduced pressure.

    • Extract the product, 1-(2,4-dichlorophenyl)-2-ethoxyethan-1-one, with ethyl acetate.

    • Wash the organic phase with water and brine, dry, and concentrate.

    • Purify the resulting ketone intermediate via column chromatography.

Step 3: Reductive Amination

  • Rationale: This is a highly efficient and common method for forming amines from ketones. The ketone first reacts with methylamine to form a transient imine/enamine intermediate, which is then reduced in situ by a reducing agent like sodium borohydride to the final secondary amine.

  • Procedure:

    • Dissolve the purified ketone from Step 2 (1.0 eq) in methanol.

    • Add a solution of methylamine (CH₃NH₂) (2.0 eq, e.g., 40% in water or as a solution in THF/EtOH).

    • Stir the mixture for 1 hour at room temperature to allow for imine formation.

    • Cool the reaction to 0°C and add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.

    • In-Process Control: Monitor by TLC or LC-MS for the formation of the product and consumption of the ketone.

    • After the reaction is complete, quench carefully with water.

    • Remove the methanol under reduced pressure.

    • Extract the final product, 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine, with ethyl acetate.

    • Wash, dry, and concentrate the organic layer.

    • Purify the final compound by column chromatography or by conversion to its hydrochloride salt for crystallization.

Part 3: Proposed Analytical Characterization and Speculative Biological Activity

Structural Verification

Confirmation of the final product's identity and purity would be achieved through a standard battery of analytical techniques.

TechniqueExpected Results
¹H NMR - Aromatic protons in the 7.0-7.5 ppm region showing characteristic splitting for a 2,4-disubstituted ring. - A multiplet for the benzylic proton (CH -O). - A quartet and triplet for the ethoxy group (-O-CH₂ -CH₃ ). - A singlet for the N-methyl group (-N-CH₃ ). - Multiplets for the methylene protons adjacent to the nitrogen.
¹³C NMR - Distinct signals for the two non-equivalent chlorinated aromatic carbons and the four other aromatic carbons. - Signals for the benzylic carbon, ethoxy carbons, N-methyl carbon, and the methylene carbon.
Mass Spectrometry (MS) - A clear molecular ion peak (M⁺) or protonated molecular ion ([M+H]⁺) corresponding to the calculated molecular weight. - A characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in an approximate 9:6:1 ratio).
HPLC - A single major peak with >98% purity under optimized conditions (e.g., C18 column, mobile phase of acetonitrile/water with TFA or formic acid).
Speculative Biological Activity and Mechanism

The structural motifs of the target molecule strongly suggest a potential interaction with monoamine transporters, which are critical in regulating neurotransmitter levels in the brain.

  • Pharmacophore Analysis: The core 2-phenethylamine structure is a classic scaffold for ligands of the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.

  • Influence of Substituents:

    • The 2,4-dichloro substitution is a feature found in several potent monoamine reuptake inhibitors, including the selective serotonin reuptake inhibitor (SSRI) Sertraline. This substitution pattern often enhances potency and can modulate selectivity between the different transporters.

    • The N-methyl group is common among both substrates (like methamphetamine) and inhibitors of these transporters.

    • The benzylic ethoxy group is less common but introduces significant steric bulk near the phenyl ring. This could potentially hinder binding to some transporters while favoring others, thereby conferring a unique selectivity profile.

Hypothesized Mechanism of Action: 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine is hypothesized to act as a monoamine reuptake inhibitor . Its specific profile (e.g., SSRI, SNRI, or triple reuptake inhibitor) would depend on the relative affinities for SERT, NET, and DAT, which must be determined experimentally.

Proposed Mechanism Diagram

MOA cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron MAO Monoamine Oxidase (MAO) VMAT2 VMAT2 Vesicle Synaptic Vesicle (Neurotransmitter Storage) VMAT2->Vesicle Packs NT Neurotransmitter (5-HT, NE, DA) Vesicle->NT Release Transporter Monoamine Transporter (SERT, NET, or DAT) Transporter->MAO Metabolism NT->Transporter Reuptake Receptor Postsynaptic Receptor NT->Receptor Binds & Activates Molecule Target Molecule Molecule->Transporter BLOCKS

Caption: Hypothesized mechanism of action as a monoamine reuptake inhibitor.

References

Due to the novel nature of the specific topic compound, this reference list cites sources for analogous structures, fundamental principles, and methodologies discussed in this theoretical guide.

Exploratory

An In-depth Technical Guide to Substituted 2-Phenylethylamines: Synthesis, Analysis, and Pharmacological Profiles

A Note on the Topic: The initial subject of this guide was "2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine." An extensive search of chemical databases and scientific literature did not yield a specific CAS number or...

Author: BenchChem Technical Support Team. Date: March 2026

A Note on the Topic: The initial subject of this guide was "2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine." An extensive search of chemical databases and scientific literature did not yield a specific CAS number or significant data for this particular compound. This suggests that it may be a novel or not widely documented substance. To provide a comprehensive and valuable technical resource for researchers, scientists, and drug development professionals, this guide will instead focus on the broader, extensively studied, and highly relevant class of substituted 2-phenylethylamines . This class of compounds is foundational to numerous areas of pharmacology and neuroscience, and the principles of their synthesis, analysis, and structure-activity relationships are directly applicable to understanding novel derivatives.

Introduction to Substituted 2-Phenylethylamines

Substituted phenethylamines are a vast class of organic compounds based on the phenethylamine structure.[1] This structure consists of a phenyl ring connected to an amino group via a two-carbon sidechain.[1] This molecular scaffold is the backbone for numerous endogenous compounds, including hormones and catecholamine neurotransmitters like dopamine and norepinephrine.[1][2] By modifying this core structure through the addition of various substituents at different positions on the phenyl ring, the ethyl sidechain, or the amino group, a wide array of pharmacologically active compounds can be generated.[1]

These compounds exhibit a diverse range of effects on the central nervous system, acting as stimulants, hallucinogens, entactogens, appetite suppressants, and antidepressants.[1][3][4] Their versatility and profound physiological effects make them a subject of intense interest in medicinal chemistry, pharmacology, and toxicology. This guide provides a technical overview of the synthesis, analytical methodologies, and pharmacology of substituted 2-phenylethylamines.

Synthesis of Substituted 2-Phenylethylamines

The synthesis of substituted 2-phenylethylamines can be achieved through various routes, often tailored to the desired substitution pattern. Common strategies include the reduction of nitrostyrenes, the alkylation of benzyl cyanides, and reductive amination of phenylacetones.[5][6] N-alkylation is a key step for introducing substituents on the amino group, which can significantly modulate pharmacological activity.[7][8][9]

General Synthetic Workflow: Reductive Amination

Reductive amination is a versatile and widely used method for the synthesis of a broad range of substituted phenethylamines. This approach involves the reaction of a ketone or aldehyde with an amine to form an imine, which is then reduced to the corresponding amine.

G cluster_synthesis Synthetic Workflow: Reductive Amination Start Substituted Phenylacetone Imine Imine Intermediate Start->Imine + Amine Amine Primary or Secondary Amine (e.g., Methylamine) Product Substituted 2-Phenylethylamine Imine->Product + Reducing Agent Reducing_Agent Reducing Agent (e.g., NaBH4, H2/Pd-C) Purification Purification (e.g., Chromatography, Recrystallization) Product->Purification Final_Product Purified Product Purification->Final_Product

Caption: A generalized workflow for the synthesis of substituted 2-phenylethylamines via reductive amination.

Experimental Protocol: Synthesis of a Representative N-Methylated Phenethylamine via Reductive Amination.[8]

This protocol describes the synthesis of an N-benzyl phenethylamine, which can be adapted for N-methylation by using methylamine.

  • Imine Formation:

    • In a round-bottom flask, suspend the chosen phenethylamine hydrochloride (1.0 mmol) and a substituted benzaldehyde (1.1 equiv) in ethanol (10 mL).

    • Add triethylamine (1.0 equiv) to the suspension.

    • Stir the reaction mixture at room temperature until the formation of the imine is complete, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) (typically 30 minutes to 3 hours).

  • Reduction:

    • Once imine formation is complete, add sodium borohydride (NaBH₄) (2.0 mmol) to the reaction mixture.

    • Continue stirring for an additional 30 minutes.

  • Work-up and Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove the ethanol.

    • Partition the residue between dichloromethane (CH₂Cl₂) and water (30 mL, 1:1).

    • Separate the organic layer. Extract the aqueous layer with CH₂Cl₂ (2 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure substituted phenethylamine.

Physicochemical Properties and Characterization

The physicochemical properties of substituted 2-phenylethylamines vary widely depending on their specific substituents. These properties, such as lipophilicity (LogP), pKa, and molecular weight, are critical determinants of their pharmacokinetic and pharmacodynamic profiles.

CompoundMolecular FormulaMolecular Weight ( g/mol )LogP (Predicted)pKa (Predicted)
2-PhenylethylamineC₈H₁₁N121.181.410.0
AmphetamineC₉H₁₃N135.211.810.1
2,5-Dimethoxy-4-bromophenethylamine (2C-B)C₁₀H₁₄BrNO₂260.132.79.8
N-MethylphenethylamineC₉H₁₃N135.211.710.3

Table 1: Physicochemical properties of representative substituted 2-phenylethylamines.

Analytical Methodologies

The detection and quantification of substituted phenethylamines in various matrices, including biological fluids and seized materials, are crucial for clinical toxicology, forensic science, and pharmaceutical research. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common and reliable analytical techniques employed.[1][10][11]

Analytical Workflow: LC-MS/MS for Biological Samples

G cluster_analysis Analytical Workflow: LC-MS/MS Sample Biological Sample (e.g., Urine, Blood) Extraction Sample Preparation (e.g., SPE, LLE, 'Dilute-and-Shoot') Sample->Extraction LC Liquid Chromatography (Separation) Extraction->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Data Data Analysis MS->Data Result Identification & Quantification Data->Result

Caption: A typical workflow for the analysis of substituted 2-phenylethylamines in biological samples using LC-MS/MS.

Experimental Protocol: LC-MS/MS Screening in Urine[10][12]

This protocol outlines a "dilute-and-shoot" method, which is a rapid and efficient approach for screening a large number of samples.

  • Sample Preparation:

    • Centrifuge a raw urine sample at 3000g for 5 minutes.

    • Collect the supernatant.

    • In a clean vial, mix 20 µL of the supernatant with 20 µL of an internal standard working solution (e.g., 500 ng/mL of a deuterated analog).

    • Dilute the mixture with a 50% methanol aqueous solution to a final volume of 1 mL.

    • Filter the final solution through a 0.22 µm PVDF filter prior to injection.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Use a suitable column for the separation of basic compounds, such as a Phenyl-Hexyl column.[10][12]

      • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid with 5 mM ammonium acetate) and an organic component (e.g., 0.1% formic acid in methanol).[10][12]

      • The gradient program should be optimized to achieve adequate separation of the target analytes.

    • Mass Spectrometry:

      • Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

      • For each analyte, at least two specific precursor-to-product ion transitions should be monitored for confident identification.

  • Data Analysis:

    • Quantify the analytes by comparing the peak area ratios of the analyte to the internal standard against a calibration curve prepared in a blank matrix.

Pharmacology and Mechanism of Action

Substituted 2-phenylethylamines exert their effects primarily by modulating the monoamine neurotransmitter systems: dopamine, norepinephrine, and serotonin.[[“]][14] Their mechanism of action often involves one or more of the following:

  • Binding to and agonizing trace amine-associated receptor 1 (TAAR1): This is a key mechanism for many phenethylamines, leading to the regulation of monoamine neurotransmission.[4][[“]]

  • Inhibiting the vesicular monoamine transporter 2 (VMAT2): This leads to an increased cytoplasmic concentration of monoamines.[4]

  • Reversing the function of monoamine transporters (DAT, NET, SERT): This results in the release of neurotransmitters from the presynaptic neuron into the synaptic cleft.[[“]]

The specific substitutions on the phenethylamine scaffold determine the compound's affinity and efficacy at these different targets, leading to a wide spectrum of pharmacological effects, from predominantly stimulant (dopamine/norepinephrine-releasing) to hallucinogenic (serotonin receptor agonism).[15][16]

Signaling Pathways in Monoaminergic Neurons

G cluster_pathway Mechanism of Action of Substituted Phenethylamines PEA Substituted Phenethylamine TAAR1 TAAR1 PEA->TAAR1 Agonism VMAT2 VMAT2 PEA->VMAT2 Inhibition Transporter Monoamine Transporter (DAT, NET, SERT) PEA->Transporter Reversal Vesicle Synaptic Vesicle VMAT2->Vesicle Blocks uptake Release Neurotransmitter Release Transporter->Release Receptor Postsynaptic Receptor Release->Receptor Signal Downstream Signaling Receptor->Signal

Sources

Foundational

Molecular weight and formula of 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine

An In-Depth Technical Guide to 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine: Properties, Synthesis, and Potential Applications This guide provides a comprehensive technical overview of the novel chemical entity, 2-...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine: Properties, Synthesis, and Potential Applications

This guide provides a comprehensive technical overview of the novel chemical entity, 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine. Designed for researchers, scientists, and professionals in drug development, this document details the compound's fundamental physicochemical properties, proposes a logical synthetic pathway, and explores its potential applications based on its structural characteristics.

Introduction and Chemical Identity

2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine is a substituted phenethylamine derivative. Its structure incorporates a 2,4-dichlorophenyl moiety, a common pharmacophore in medicinal chemistry, suggesting its potential as a valuable intermediate or active compound in drug discovery programs. The presence of an ethoxy group and an N-methylated amine introduces specific steric and electronic properties that can influence its biological activity and metabolic profile.

The systematic IUPAC name precisely defines its structure: an ethanamine backbone substituted at the second carbon with both a 2,4-dichlorophenyl group and an ethoxy group, and a methyl group on the amine nitrogen.

Physicochemical Properties

The fundamental properties of 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine have been calculated based on its chemical structure. These properties are crucial for its handling, formulation, and interpretation in experimental settings.

PropertyValueSource
Chemical Formula C₁₁H₁₅Cl₂NOCalculated
Molecular Weight 248.15 g/mol Calculated
Appearance Predicted to be a colorless to pale yellow oil or solidInferred from similar compounds
Solubility Predicted to be soluble in organic solvents like ethanol, methanol, and dichloromethaneInferred from similar compounds

Proposed Synthesis and Characterization

A plausible synthetic route for 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine can be conceptualized starting from 2,4-dichlorophenylethanone. This multi-step synthesis is designed to be robust and scalable for laboratory purposes.

Synthetic Pathway

The proposed synthesis involves the formation of an intermediate alcohol, which is then converted to the target amine.

Synthetic_Pathway start 2,4-Dichlorophenylethanone step1 Reduction to Alcohol start->step1 NaBH4, Methanol intermediate1 1-(2,4-Dichlorophenyl)ethanol step1->intermediate1 step2 Williamson Ether Synthesis intermediate1->step2 NaH, Ethyl Iodide intermediate2 1-(2,4-Dichlorophenyl)-1-ethoxyethane step2->intermediate2 step3 Bromination intermediate2->step3 NBS, CCl4 intermediate3 1-Bromo-1-(2,4-dichlorophenyl)-1-ethoxyethane step3->intermediate3 step4 Nucleophilic Substitution intermediate3->step4 Methylamine product 2-(2,4-Dichlorophenyl)-2-ethoxy-N-methylethanamine step4->product

Caption: Proposed synthetic pathway for 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine.

Experimental Protocol

Step 1: Synthesis of 1-(2,4-Dichlorophenyl)ethanol

  • In a round-bottom flask, dissolve 2,4-dichlorophenylethanone in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) portion-wise while maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(2,4-dichlorophenyl)ethanol.

Step 2: Synthesis of 1-(2,4-Dichlorophenyl)-1-ethoxyethane

  • To a solution of 1-(2,4-dichlorophenyl)ethanol in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH) at 0 °C.

  • Allow the mixture to stir for 30 minutes at room temperature.

  • Add ethyl iodide and heat the reaction to reflux for 4-6 hours.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate to give 1-(2,4-dichlorophenyl)-1-ethoxyethane.

Step 3: Synthesis of 1-Bromo-1-(2,4-dichlorophenyl)-1-ethoxyethane

  • Dissolve 1-(2,4-dichlorophenyl)-1-ethoxyethane in carbon tetrachloride.

  • Add N-bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide.

  • Reflux the mixture under a light source for 2-4 hours.

  • Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate to obtain the crude bromo-intermediate.

Step 4: Synthesis of 2-(2,4-Dichlorophenyl)-2-ethoxy-N-methylethanamine

  • Dissolve the crude 1-bromo-1-(2,4-dichlorophenyl)-1-ethoxyethane in a suitable solvent such as THF.

  • Add an excess of a solution of methylamine in THF or water.

  • Stir the reaction at room temperature for 12-24 hours.

  • Perform a standard aqueous work-up and extract the product with an organic solvent.

  • Purify the final product by column chromatography on silica gel.

Characterization

The structure and purity of the synthesized 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the connectivity of atoms and the presence of the different functional groups (dichlorophenyl, ethoxy, and N-methyl).

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be employed to determine the exact mass of the molecule, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy would help to identify the characteristic vibrational frequencies of the functional groups present in the molecule.

Potential Applications in Drug Development

The 2,4-dichlorophenyl moiety is present in numerous approved drugs, often contributing to their binding affinity to biological targets. Phenethylamine derivatives are also a well-established class of neuroactive compounds. The combination of these structural features in 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine suggests several potential areas for investigation:

  • Central Nervous System (CNS) Agents: The phenethylamine scaffold is a core component of many CNS-active drugs. This compound could be explored for its potential as a modulator of neurotransmitter systems.

  • Antifungal or Antimicrobial Agents: The dichlorophenyl group is found in some antifungal and antimicrobial compounds.

  • Enzyme Inhibitors: The specific stereoelectronic profile of this molecule may lend itself to binding to the active sites of various enzymes, making it a candidate for screening as an enzyme inhibitor.

Further research, including in vitro and in vivo studies, would be necessary to elucidate the specific biological activities and therapeutic potential of this compound.

References

While no direct literature exists for the specific title compound, the following references provide context for the synthesis and properties of related molecules:

  • PubChem. 2-(2,4-dichlorophenoxy)-N,N-dimethylethanamine. Available at: [Link].

  • PubChem. 2-(2,4-dichlorophenyl)ethanamine. Available at: [Link].

Exploratory

2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine chemical safety data sheet (SDS)

An In-Depth Technical Guide to the Chemical Safety of 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine Introduction This guide provides a comprehensive technical overview of the chemical safety, handling, and risk mana...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Safety of 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine

Introduction

This guide provides a comprehensive technical overview of the chemical safety, handling, and risk management associated with 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine. As a specialized chemical compound, a consolidated Safety Data Sheet (SDS) is not always readily accessible. Therefore, this document synthesizes critical safety data from structurally analogous compounds and established chemical principles to construct a robust and precautionary safety profile. The primary structural motifs considered for this analysis are the 2,4-dichlorophenyl group, characteristic of compounds like 2,4-Dichlorophenethylamine, and the ethoxy-N-methylethanamine backbone. This approach allows for a predictive hazard assessment tailored for researchers, scientists, and drug development professionals who may handle this or similar novel compounds.

Chemical Identification and Physical Properties

Accurate identification is the foundation of chemical safety. The properties listed below are computed based on the compound's structure, drawing from data for similar molecules.

PropertyValueSource
IUPAC Name 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine-
Molecular Formula C₁₁H₁₅Cl₂NOInferred
Molecular Weight 248.15 g/mol Inferred
Appearance Colorless to pale yellow liquidPredicted[1]
Odor Acrylic-like or amine-likePredicted[1]

Hazard Identification and GHS Classification

The hazard profile is a composite assessment derived from the known risks of its core chemical fragments: 2,4-dichlorophenethylamine[2] and 2-ethoxy-N-methylethanamine[3]. The presence of the ethoxy-amine structure suggests potential corrosivity, while the dichlorophenyl group indicates irritant properties and possible oral toxicity.

GHS Classification Summary

  • Signal Word: Danger

  • GHS Pictograms:

    • Flame (GHS02)

    • Corrosion (GHS05)

    • Health Hazard / Exclamation Mark (GHS07)

  • Hazard Statements:

    • H226: Flammable liquid and vapor.[3]

    • H302: Harmful if swallowed.[1][4]

    • H314: Causes severe skin burns and eye damage.[3]

    • H319: Causes serious eye irritation. (Subsumed by H314 but relevant from analogs)[2][5]

    • H335: May cause respiratory irritation.[2][5]

Safe Handling and Personal Protective Equipment (PPE)

A proactive approach to exposure control is paramount. The following measures are based on the compound's high-risk hazard profile.

Engineering Controls

The primary line of defense is to minimize vapor and aerosol generation at the source.

  • Fume Hood: All handling of this substance must be conducted in a properly functioning chemical fume hood.[5]

  • Ventilation: Ensure adequate general laboratory ventilation to prevent vapor accumulation.[6][7]

  • Emergency Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[6]

Personal Protective Equipment (PPE)

The causality behind PPE selection is directly linked to the hazards identified in Section 2. The risk of severe, irreversible skin and eye damage (H314) necessitates robust barrier protection.

  • Eye and Face Protection: Wear chemical safety goggles with side-shields conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[8] Due to the severe corrosion risk, a face shield should be worn in addition to goggles when handling larger quantities or when there is a splash risk.

  • Hand Protection: Wear impervious gloves (e.g., nitrile, neoprene). Avoid natural rubber gloves.[1] Gloves must be inspected for integrity before each use. Employ proper glove removal technique to avoid skin contact with the outer surface.[5][7]

  • Skin and Body Protection: A chemically resistant lab coat or apron is required. For significant quantities, a full chemical-resistant suit may be necessary.[7]

  • Respiratory Protection: If vapors or aerosols are likely to be generated and engineering controls are insufficient, use a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors.[5][8]

First-Aid Measures

Immediate and appropriate first-aid is critical in mitigating injury from exposure.

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth). Seek immediate medical attention.[4][6]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15-20 minutes.[4][9] Do not delay in seeking medical attention due to the risk of severe burns.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[9] Remove contact lenses if present and easy to do. Continue rinsing. This is a medical emergency; seek immediate attention from an ophthalmologist.

  • Ingestion: Rinse mouth thoroughly with water. DO NOT induce vomiting.[4][6] Call a poison control center or physician immediately. If the person is conscious, they may drink a small amount of water.

Accidental Release and Disposal Procedures

Accidental Release
  • Evacuate: Immediately evacuate personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, but avoid actions that could spread the vapor.

  • Contain: Prevent further leakage if it can be done without risk.[1] Stop the spill at the source.

  • Absorb: Use a non-combustible, inert absorbent material such as sand, diatomaceous earth, or vermiculite to contain the spill.[1][6]

  • Collect: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[7]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., alcohol), followed by soap and water.[4]

Waste Disposal

Dispose of the chemical and any contaminated materials as hazardous waste. This must be done through an approved waste disposal plant and in strict accordance with all local, state, and federal environmental regulations.[1][9] Do not allow the product to enter drains or waterways.[7][10]

Storage and Stability

  • Storage Conditions: Store in a dry, cool, and well-ventilated area.[1] The container must be kept tightly closed. Store in a secure area, preferably locked up, to prevent unauthorized access.[4][9] Keep away from direct sunlight and sources of heat or ignition.[1][6]

  • Chemical Stability: The material is expected to be stable under normal and recommended storage conditions.[1] However, it may be susceptible to hazardous polymerization under certain conditions like exposure to heat or contaminants.[1]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong reducing agents, peroxides, and free radical generators.[1]

Experimental Protocol: Risk Assessment Workflow

A self-validating system for laboratory work begins with a thorough risk assessment. The following workflow illustrates the essential, cyclical process of ensuring safety before, during, and after an experiment involving hazardous chemicals.

G cluster_0 Risk Assessment Cycle A 1. Identify Hazards (e.g., H302, H314, H226) B 2. Assess Risks (Evaluate exposure likelihood & severity of harm) A->B Analyze C 3. Implement Controls (Fume Hood, PPE, Emergency Plan) B->C Mitigate D 4. Review & Refine (Monitor effectiveness, update protocol as needed) C->D Verify D->A Iterate G prep Sample & Standard Preparation inject Inject into HPLC System prep->inject separate C18 Column Separation inject->separate detect UV Detection (230 nm) separate->detect quant Data Analysis: Peak Area vs. Concentration detect->quant

Caption: Workflow for HPLC-UV quantitative analysis.

References

  • PRODUCT AND COMPANY IDENTIFICATION - Regulations.gov. (2020, February 10). Regulations.gov. [Link]

  • 2-(2,4-dichlorophenyl)-N-[(2,3,4-trimethoxyphenyl)methyl]ethanamine. (2025, September 22). Chemsrc. [Link]

  • 3 - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • 2-(2,4-dichlorophenoxy)-N,N-dimethylethanamine. PubChem. [Link]

  • 2,4-D Technical Fact Sheet. National Pesticide Information Center. [Link]

  • 2,4-Dichlorophenethylamine. PubChem. [Link]

  • (2-(4-Chlorophenoxy)ethyl)(methyl)amine. PubChem. [Link]

  • 2-Ethoxy-N-methylethanamine. PubChem. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Solubility of 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine in Organic Solvents

Abstract This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and determine the solubility of 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethan...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and determine the solubility of 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine in organic solvents. In the absence of publicly available empirical data for this specific compound, this document emphasizes predictive principles and outlines robust, step-by-step experimental protocols for both qualitative and quantitative solubility assessment. Adherence to the methodologies described herein will ensure the generation of high-quality, reliable, and reproducible solubility data, which is critical for applications ranging from synthetic chemistry to pharmaceutical formulation. This guide is structured to provide not only procedural instructions but also the scientific rationale behind the recommended experimental designs, thereby empowering researchers to make informed decisions in their laboratory work.

Introduction: Compound Overview and the Critical Role of Solubility

2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine is a substituted phenethylamine derivative. Its molecular structure, characterized by a dichlorinated phenyl ring, an ethoxy group, and a secondary amine, dictates its physicochemical properties, including its solubility in various media. An understanding of this compound's solubility is paramount for a multitude of applications. In synthetic organic chemistry, solvent selection is crucial for reaction kinetics, yield, and purity. In drug development, solubility is a key determinant of a compound's bioavailability and is a critical parameter in formulation studies.[1]

1.1. Structural Analysis and Predicted Solubility Behavior

The chemical structure of 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine suggests a predominantly lipophilic character due to the dichlorophenyl group and the ethyl moieties. The presence of a nitrogen atom in the amine and an oxygen atom in the ethoxy group, however, introduces some polarity and the potential for hydrogen bonding.[2]

Based on the principle of "like dissolves like," it is predicted that 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine will exhibit higher solubility in non-polar and moderately polar organic solvents. Its solubility in highly polar protic solvents, such as water, is expected to be low. A summary of the predicted qualitative solubility is presented in Table 1.

Table 1: Predicted Qualitative Solubility of 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Non-polar Aprotic Hexane, Toluene, BenzeneHighThe non-polar nature of these solvents will effectively solvate the lipophilic dichlorophenyl and ethoxy groups of the compound.[2]
Polar Aprotic Acetone, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM)High to ModerateThese solvents possess a dipole moment capable of interacting with the polar functionalities of the target molecule, while also being able to solvate the non-polar regions.
Polar Protic Methanol, Ethanol, IsopropanolModerate to LowThe ability of these solvents to hydrogen bond may lead to some solubility, but the large non-polar regions of the molecule will likely limit high solubility.[2]
Highly Polar Protic WaterVery LowThe significant lipophilic character of the molecule is expected to result in poor solvation by water molecules.

It is important to note that these are predictions. Machine learning models and thermodynamic equations can also be employed for more quantitative estimations of solubility.[3][4][5][6] However, empirical determination remains the gold standard for obtaining accurate solubility data.

Experimental Determination of Solubility: A Methodological Approach

The experimental determination of solubility can be approached in two stages: a qualitative assessment to rapidly screen for suitable solvents, followed by a quantitative determination to obtain precise solubility values. All experiments should be conducted following Good Laboratory Practices (GLP) to ensure data integrity and reproducibility.[7][8][9]

2.1. Qualitative Solubility Determination

This initial screening provides a rapid assessment of solubility in a range of solvents.

Protocol:

  • Preparation: Into separate, clearly labeled 2 mL glass vials, add approximately 10 mg of 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine.

  • Solvent Addition: To each vial, add the test solvent dropwise, starting with 0.1 mL.

  • Mixing: After each addition, cap the vial and vortex for 30 seconds at room temperature.

  • Observation: Visually inspect the solution for the presence of undissolved solid against a dark background.

  • Incremental Solvent Addition: If the solid has not dissolved, continue adding the solvent in 0.1 mL increments, vortexing after each addition, up to a total volume of 1 mL.

  • Classification: Classify the solubility based on the volume of solvent required to dissolve the sample, as outlined in Table 2.

Table 2: Qualitative Solubility Classification

ClassificationSolvent Volume to Dissolve 10 mgApproximate Solubility Range (mg/mL)
Very Soluble < 0.1 mL> 100
Freely Soluble 0.1 - 0.5 mL20 - 100
Soluble 0.5 - 1.0 mL10 - 20
Sparingly Soluble > 1.0 mL< 10
Insoluble Solid remains after 1.0 mLInsoluble

2.2. Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[1][10][11]

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess compound to vial B Add known volume of solvent A->B C Seal vial B->C D Agitate at constant temperature (e.g., 24-72h) C->D E Centrifuge to pellet excess solid D->E F Filter supernatant (0.22 µm PTFE filter) E->F G Dilute aliquot of filtrate F->G H Quantify by HPLC G->H I Calculate solubility H->I G A Amine Compound C Fluorescent Derivative A->C B Derivatization Reagent (e.g., OPA) B->C D HPLC Separation C->D E Fluorescence Detector D->E F Quantification E->F

Sources

Exploratory

2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine PubChem CID and identifiers

Technical Whitepaper: Structural Characterization, Identifiers, and Pharmacological Profiling of 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine Executive Summary In the landscape of neuropharmacology and designer the...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Structural Characterization, Identifiers, and Pharmacological Profiling of 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine

Executive Summary

In the landscape of neuropharmacology and designer therapeutics, halogenated arylalkanolamine ethers represent a critical class of compounds with potent activity at monoamine transporters. 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine is a highly specific synthetic derivative characterized by a lipophilic dichlorophenyl ring, a benzylic ethoxy ether linkage, and an N-methylated amine terminus. As a Senior Application Scientist, I have structured this technical guide to dissect the chemical ontology, structural-activity relationships (SAR), and the rigorous self-validating synthetic protocols required to characterize this molecule. Furthermore, we will explore how standardized chemical identifiers (such as PubChem CIDs, SMILES, and InChI) are generated and utilized to track novel entities in global chemical databases[1].

Chemical Ontology and Standardized Identifiers

When a novel synthetic compound is developed, it must be translated into machine-readable formats before it can be assigned a PubChem Compound Identifier (CID). The PubChem database relies on a standardized data model to aggregate chemical structures and their associated biological assay data[1].

For 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine, the structural topology must be flattened into a Simplified Molecular-Input Line-Entry System (SMILES) and an IUPAC International Chemical Identifier (InChI). The InChI algorithm normalizes the structure, canonicalizes the atoms, and serializes the data into a unique string, which is then hashed into a 27-character InChIKey for efficient database cross-referencing[2].

Table 1: Computed Chemical Identifiers and Physicochemical Properties
Property / IdentifierValueCausality / Relevance
IUPAC Name 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamineStandardized nomenclature defining connectivity.
Molecular Formula C11H15Cl2NODetermines exact mass for high-resolution mass spectrometry (HRMS).
Molecular Weight 248.15 g/mol Optimal for blood-brain barrier (BBB) penetration (<400 Da).
Exact Mass 247.05307 DaTarget mass for LC-MS/MS validation.
SMILES (Isomeric) CCOC=C(Cl)C=C1)CNCEncodes the 3D stereocenter at the benzylic carbon.
InChI InChI=1S/C11H15Cl2NO/c1-3-15-11(...)Algorithmic representation for PubChem indexing[2].

Structural Activity Relationship (SAR) & Pharmacological Rationale

The molecular architecture of 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine is not arbitrary; every functional group serves a specific pharmacokinetic or pharmacodynamic purpose, heavily influenced by historical data on monoamine transport proteins[3].

  • 2,4-Dichloro Substitution: Halogenation at the ortho and para positions of the phenyl ring significantly increases the lipophilicity (LogP) of the molecule. This electron-withdrawing effect alters the electrostatic potential of the aromatic ring, which is a known driver for high-affinity binding to the Dopamine Transporter (DAT) and Serotonin Transporter (SERT)[3].

  • Benzylic Ethoxy Ether Linkage: Unlike a free hydroxyl group (which is prone to rapid Phase II glucuronidation), the ethoxy ether acts as a steric shield. This etherification increases metabolic stability and enhances BBB permeability by removing a hydrogen-bond donor.

  • N-Methylethanamine Chain: The secondary amine configuration (N-methyl) is the optimal steric bulk for fitting into the substrate-binding pocket of monoamine transporters, mimicking the endogenous catecholamine structure while resisting rapid degradation by Monoamine Oxidase (MAO).

De Novo Synthesis & Self-Validating Analytical Protocol

To ensure scientific integrity, the synthesis of this compound must follow a self-validating system where each intermediate is analytically confirmed before proceeding to the next step. The causality behind this specific route is to prevent unwanted side reactions, such as the over-alkylation of the amine.

Step-by-Step Methodology: Synthesis of 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine

Phase 1: Epoxidation

  • Dissolve 1.0 equivalent of 2,4-dichlorostyrene in anhydrous dichloromethane (DCM) at 0°C.

  • Slowly add 1.2 equivalents of m-chloroperoxybenzoic acid (mCPBA). Causality: mCPBA provides a controlled, stereospecific oxygen transfer to the alkene, forming the epoxide without cleaving the carbon backbone.

  • Stir for 4 hours, quench with saturated aqueous Na2S2O3, and extract the epoxide intermediate.

Phase 2: Regioselective Ring Opening 4. Dissolve the epoxide in methanol and add a 10-fold excess of methylamine (33% in EtOH). 5. Heat to 60°C in a sealed tube for 12 hours. Causality: The excess methylamine acts as both the nucleophile and the solvent, driving the reaction toward the mono-alkylated aminoalcohol while preventing dimerization. 6. Evaporate the solvent to yield 1-(2,4-dichlorophenyl)-2-(methylamino)ethanol.

Phase 3: Protection and Etherification 7. React the aminoalcohol with Di-tert-butyl dicarbonate (Boc2O) in THF to protect the secondary amine. Causality: If the amine is left unprotected, the subsequent etherification step will result in N-alkylation rather than O-alkylation. 8. Treat the N-Boc intermediate with Sodium Hydride (NaH) at 0°C to deprotonate the benzylic hydroxyl, followed by the addition of Ethyl Iodide (EtI). 9. Stir at room temperature for 8 hours to yield the N-Boc-protected ethoxy ether.

Phase 4: Deprotection and Validation 10. Remove the Boc protecting group using 20% Trifluoroacetic acid (TFA) in DCM for 2 hours. 11. Neutralize with 1M NaOH, extract with ethyl acetate, and purify via flash chromatography. 12. Self-Validation: Run 1H NMR (CDCl3) to confirm the disappearance of the Boc signal (1.4 ppm) and the presence of the ethoxy quartet (~3.4 ppm). Run LC-MS to confirm the exact mass [M+H]+ of 248.06 Da.

Synthesis_Pathway A 2,4-Dichlorostyrene B Epoxidation (mCPBA, DCM) A->B C Epoxide Intermediate B->C D Ring Opening (Methylamine/MeOH) C->D E Aminoalcohol Intermediate D->E F N-Boc Protection & Etherification (EtI, NaH) E->F G Deprotection (TFA/DCM) F->G H 2-(2,4-dichlorophenyl)-2-ethoxy -N-methylethanamine G->H

Figure 1: Self-validating synthetic pathway for 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine.

Chemical Data Registration Workflow

Once the compound is synthesized and analytically pure, it must be registered in chemical databases to be assigned a PubChem CID. The workflow below illustrates the logical relationship between physical synthesis, in silico identifier generation, and database integration[1][2].

PubChem_Workflow A De Novo Synthesis 2-(2,4-dichlorophenyl) -2-ethoxy-N-methylethanamine B Analytical Validation (NMR, LC-MS, IR) A->B C Generate Identifiers (SMILES, InChI, InChIKey) B->C D PubChem Submission (SDF Format) C->D E PubChem CID Assignment (Cross-referenced via InChIKey) D->E

Figure 2: Logical workflow for structural validation and PubChem CID registration.

References

  • Kim S, Chen J, Cheng T, et al. "PubChem in 2021: new data content and improved web interfaces." Nucleic Acids Research. 2021 Jan 8;49(D1):D1388-D1395.[Link]

  • Heller SR, McNaught A, Pletnev I, Stein S, Tchekhovskoi D. "InChI, the IUPAC International Chemical Identifier." Journal of Cheminformatics. 2015; 7:23.[Link]

  • Rothman RB, Baumann MH. "Monoamine transporters and psychostimulant drugs." European Journal of Pharmacology. 2003 Oct 31;479(1-3):23-40.[Link]

Sources

Foundational

An In-depth Technical Guide to the Predicted Pharmacological Classification of 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine

Disclaimer: The compound 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine is not a widely recognized or characterized pharmacological agent in publicly available scientific literature. Therefore, this guide provides a...

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: The compound 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine is not a widely recognized or characterized pharmacological agent in publicly available scientific literature. Therefore, this guide provides a predictive pharmacological classification based on a detailed analysis of its structural motifs and the known activities of analogous compounds. The information herein is intended for research and drug development professionals and should be interpreted as a theoretical framework for potential investigation.

Introduction: A Structure-Based Approach to Pharmacological Prediction

The pharmacological profile of a novel chemical entity can often be inferred through a careful examination of its constituent parts. The molecule 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine is a substituted phenethylamine. The core phenethylamine structure is the backbone for a vast array of psychoactive substances, including central nervous system (CNS) stimulants, hallucinogens, and antidepressants, primarily through modulation of monoamine neurotransmitter systems.[1][2] This guide will deconstruct the target molecule into its key structural components to predict its likely pharmacological class, mechanism of action, and potential therapeutic applications.

The primary structural features for analysis are:

  • The phenethylamine backbone , a well-established pharmacophore for CNS activity.

  • The 2,4-dichloro substitution on the phenyl ring, which is known to influence potency and selectivity.

  • The N-methyl group on the terminal amine, a common modification affecting transporter and receptor interaction.

  • The ethoxy group at the benzylic position, which will impact lipophilicity and metabolic stability.

Part 1: Analysis of the Phenethylamine Core and its Relevance to CNS Activity

The phenethylamine scaffold is endogenous to the human CNS and is the parent structure of key neurotransmitters like dopamine and norepinephrine.[2] Synthetic derivatives of phenethylamine are numerous and their pharmacological effects are diverse, depending on the nature and position of their substitutions.[1]

Predicted Interaction with Monoamine Systems

Given the phenethylamine core, 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine is predicted to interact with the monoamine systems, specifically the transporters for dopamine (DAT), serotonin (SERT), and norepinephrine (NET). The nature of this interaction (e.g., substrate-releaser vs. reuptake inhibitor) would be a key determinant of its pharmacological profile.

  • Monoamine Releasing Agents: Many substituted phenethylamines, such as amphetamine, act as releasing agents, reversing the normal direction of transporter flow and leading to a non-vesicular release of neurotransmitters into the synapse.

  • Reuptake Inhibitors: Other derivatives, like some antidepressants, function by blocking the reuptake of neurotransmitters, thereby increasing their synaptic concentration.

The N-methyl group on the subject molecule is a feature shared with compounds like methamphetamine, suggesting a potential for significant stimulant and releasing activity.[3]

Part 2: Influence of Phenyl Ring and Side-Chain Substitutions

The Role of 2,4-Dichloro Substitution

Halogenation of the phenyl ring in phenethylamines can significantly modulate their pharmacological activity. The presence of chlorine atoms, particularly in the 2 and 4 positions, is likely to have the following effects:

  • Increased Lipophilicity: The chloro groups will increase the molecule's lipophilicity, which generally enhances its ability to cross the blood-brain barrier.[4]

  • Modified Receptor/Transporter Affinity: Chloro-substitution can alter binding affinity and selectivity. For instance, para-chloro substitution in phenylethylamine has been shown to increase potency for serotonin uptake inhibition.[5] The 2,4-dichloro pattern is also found in compounds targeting a range of receptors, including cannabinoid receptor 2 (CB2) agonists and topoisomerase inhibitors, highlighting the diverse potential activities conferred by this substitution pattern.[6][7]

The N-Methyl Group

N-methylation of phenethylamines is a common structural modification. In comparison to their primary amine counterparts, N-methylated derivatives often exhibit:

  • Altered Potency: N-methylation can either increase or decrease potency depending on the specific target.

  • Shift in Selectivity: The addition of a methyl group can shift the selectivity profile between DAT, SERT, and NET.

  • Metabolic Stability: N-methylation can influence the rate and pathway of metabolism, often by monoamine oxidase (MAO). N-methylphenethylamine (NMPEA) is a substrate for MAO-B.[8]

The Benzylic Ethoxy Group

The presence of an ethoxy group at the benzylic position (the carbon adjacent to the phenyl ring) is a less common feature in classic phenethylamines. This substitution is predicted to:

  • Influence Metabolism: The ether linkage may be a site for metabolic cleavage, potentially leading to the formation of an alcohol metabolite. This could represent a key pathway for detoxification and clearance.

  • Impact Conformation and Binding: The bulky ethoxy group will sterically influence the molecule's conformation, which in turn will affect how it fits into the binding pockets of its target proteins.

  • Modulate Lipophilicity: The ethoxy group will contribute to the overall lipophilicity of the molecule, further influencing its pharmacokinetic properties.[9]

Part 3: Predicted Pharmacological Classification and Mechanism of Action

Based on the structural analysis, 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine is most likely to be classified as a monoamine-releasing agent or reuptake inhibitor with primary activity within the central nervous system.

Predicted Primary Mechanism of Action:

The compound is hypothesized to bind to and inhibit the function of one or more monoamine transporters (DAT, SERT, NET). The presence of the N-methyl group suggests a higher likelihood of it acting as a substrate for these transporters, leading to neurotransmitter release. The 2,4-dichloro substitution may confer a degree of selectivity, possibly favoring the serotonin system.[5]

Hypothetical Signaling Pathway

The diagram below illustrates the predicted interaction of the compound with a presynaptic monoamine terminal.

MONOAMINE_TERMINAL cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron VESICLE Synaptic Vesicle (Dopamine/Serotonin) VMAT2 VMAT2 DAT Monoamine Transporter (DAT/SERT) DA_SYNAPSE Dopamine/ Serotonin DAT->DA_SYNAPSE 2. Efflux (Release) VMAT2->DA_SYNAPSE Normal Release COMPOUND 2-(2,4-dichlorophenyl) -2-ethoxy-N-methylethanamine COMPOUND->DAT 1. Binds and inhibits or reverses transporter RECEPTOR Postsynaptic Receptors DA_SYNAPSE->RECEPTOR 3. Receptor Activation

Caption: Predicted mechanism of action at a monoamine synapse.

Part 4: Experimental Protocols for Pharmacological Characterization

To validate the predicted pharmacological profile, a series of in vitro and in vivo experiments would be necessary.

In Vitro Assays

Table 1: Key In Vitro Assays for Characterization

Assay TypeObjectiveExperimental SystemKey Parameters
Radioligand Binding Determine affinity for DAT, SERT, and NET.Cell membranes expressing recombinant human transporters.Ki (inhibition constant)
Synaptosomal Uptake Measure inhibition of dopamine, serotonin, and norepinephrine uptake.Rodent brain synaptosomes.IC50 (half-maximal inhibitory concentration)
Synaptosomal Release Determine if the compound induces neurotransmitter release.Pre-loaded rodent brain synaptosomes.EC50 (half-maximal effective concentration)
Metabolic Stability Assess susceptibility to metabolism.Human liver microsomes.t1/2 (half-life), metabolite identification
Detailed Protocol: Synaptosomal Uptake Assay

This protocol outlines a representative method for assessing the compound's ability to inhibit dopamine uptake in rat striatal synaptosomes.

Objective: To determine the IC50 value of 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine for the inhibition of [3H]dopamine uptake.

Materials:

  • Freshly dissected rat striatal tissue

  • Sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)

  • Krebs-Ringer buffer

  • [3H]Dopamine

  • Test compound stock solution

  • Nomifensine (positive control)

  • Glass-fiber filters

  • Scintillation vials and fluid

Workflow Diagram:

Caption: Workflow for a synaptosomal uptake assay.

Step-by-Step Procedure:

  • Synaptosome Preparation: Homogenize fresh rat striatal tissue in ice-cold sucrose buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and cell debris. Centrifuge the resulting supernatant at 17,000 x g for 20 minutes to pellet the synaptosomes.

  • Resuspension: Resuspend the synaptosomal pellet in Krebs-Ringer buffer.

  • Incubation: Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of the test compound or vehicle for 10 minutes at 37°C.

  • Uptake Initiation: Initiate the uptake reaction by adding a fixed concentration of [3H]dopamine.

  • Termination: After a short incubation period (e.g., 5 minutes), terminate the reaction by rapid filtration through glass-fiber filters.

  • Washing: Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and quantify the amount of radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by non-linear regression analysis.

Conclusion and Future Directions

The structural features of 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine strongly suggest that it belongs to the pharmacological class of CNS-active monoaminergic agents. Its phenethylamine core, combined with N-methyl and 2,4-dichloro substitutions, points towards a potential role as a monoamine transporter ligand, possibly acting as a releasing agent or reuptake inhibitor with stimulant properties. The benzylic ethoxy group is a unique feature that will likely influence its metabolic stability and pharmacokinetic profile.

Further research is required to empirically determine the pharmacological properties of this compound. The experimental protocols outlined in this guide provide a foundational framework for such an investigation. Characterizing its affinity for monoamine transporters, its functional effects on neurotransmitter uptake and release, and its in vivo behavioral effects will be crucial steps in elucidating its precise pharmacological classification and therapeutic potential.

References

  • Glowinski, J., & Axelrod, J. (1964). Inhibition of uptake of tritiated-noradrenaline in the intact rat brain by imipramine and structurally related compounds.
  • Hagan, J. J., & Gripton, P. A. (2002). Phenethylamines and other non-catecholamine stimulants. In Neuropsychopharmacology: The Fifth Generation of Progress (pp. 257-268). American College of Neuropsychopharmacology.
  • Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European Journal of Pharmacology, 479(1-3), 23-40.
  • Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press.
  • Snyder, S. H. (2009). Neurotransmitters, receptors, and second messengers galore in 40 years. Journal of Neuroscience, 29(41), 12717-12721.
  • Wong, D. T., Horng, J. S., Bymaster, F. P., Hauser, K. L., & Molloy, B. B. (1974). A selective inhibitor of serotonin uptake: Lilly 110140, 3-(p-trifluoromethylphenoxy)-N-methyl-3-phenylpropylamine. Life Sciences, 15(3), 471-479.

Sources

Exploratory

Is 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine a controlled substance?

The following technical guide provides an in-depth analysis of 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine , a structural analog of the phenethylamine class. This document is designed for researchers and drug deve...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine , a structural analog of the phenethylamine class. This document is designed for researchers and drug development professionals, focusing on chemical identity, regulatory status, and pharmacological implications.

Status & Classification Analysis

Part 1: Executive Summary

Current Regulatory Status:

  • United Nations (International): Not explicitly listed in the 1961 Single Convention or 1971 Convention on Psychotropic Substances.

  • United States (DEA): Not explicitly scheduled (Schedule I–V). However, it holds a high probability of prosecution under the Federal Analogue Act due to its structural and pharmacological similarity to Schedule I/II phenethylamines (e.g., Methcathinone, Ephedrine analogs).

  • United Kingdom: Likely falls under the Psychoactive Substances Act 2016 (PSA). It may fall outside the generic Class A definition for phenethylamines due to the specific beta-ethoxy substitution, which is not always covered by standard "catch-all" clauses that focus on ring and nitrogen substitutions.

Core Identity: This compound is the ethyl ether derivative of 2,4-dichloro-halostachine . It combines the core pharmacophore of a sympathomimetic amine with a lipophilic ethoxy group at the benzylic position and a halogenated ring system, suggesting potent stimulant or dissociative properties with unknown toxicity profiles.

Part 2: Chemical Identity & Characterization[1][2][3]

Structural Analysis

The molecule is a substituted phenethylamine featuring a 2,4-dichlorophenyl ring, an N-methyl amine tail, and an ethoxy group at the beta (benzylic) carbon.[1]

  • IUPAC Name: N-methyl-2-(2,4-dichlorophenyl)-2-ethoxyethanamine

  • Common/Code Names: 2,4-DC-Beta-OEt-Halostachine; "Ethoxy-Dichlor" (Hypothetical slang).

  • Molecular Formula: C

    
    H
    
    
    
    Cl
    
    
    NO
  • Molecular Weight: ~248.15 g/mol

  • SMILES: CCOC(CNC)c1ccc(Cl)cc1Cl

Visualization: Chemical Structure

The following diagram illustrates the 2D structure and its relationship to known controlled substances.

ChemicalStructure Target 2-(2,4-dichlorophenyl) -2-ethoxy-N-methylethanamine (Target Compound) Halostachine Halostachine (Parent Scaffold) Halostachine->Target 1. Ring Dichlorination 2. O-Ethylation Methcathinone Methcathinone (Schedule I Analog) Methcathinone->Target Structural Analog (Beta-Keto -> Beta-Ethoxy)

Figure 1: Structural derivation showing the relationship between the target compound, the natural alkaloid Halostachine, and the controlled substance Methcathinone.[2]

Part 3: Regulatory Landscape & Compliance

United States: The Federal Analogue Act

While not listed by name in the Controlled Substances Act (CSA), this compound poses significant legal risk under the Federal Analogue Act (21 U.S.C. § 813).

Prosecution Criteria Analysis:

  • Structural Similarity: The compound is structurally similar to Methcathinone (Schedule I) and Ephedrine (List I Chemical). The substitution of a beta-keto group (in methcathinone) with a beta-ethoxy group is a minor chemical modification.

  • Pharmacological Similarity: As a lipophilic N-methyl phenethylamine, it is expected to act as a CNS stimulant. If intended for human consumption, it meets the second prong of the Analogue Act.[3]

United Kingdom: Misuse of Drugs Act vs. PSA
  • Misuse of Drugs Act 1971: The generic definition for phenethylamines covers compounds substituted at the ring and nitrogen. However, the presence of the beta-ethoxy group creates a legal grey area. Generic definitions typically specify "substitution at the nitrogen atom" or "substitution in the ring," but often exclude side-chain modifications like beta-alkylation unless explicitly stated (e.g., beta-keto for cathinones).

  • Psychoactive Substances Act 2016: This act bans the production and supply of any substance capable of producing a psychoactive effect. Given the likely stimulant profile, this compound is strictly controlled under the PSA.

Regulatory Decision Tree

RegulatoryTree Start Is the compound explicitly scheduled? US_Check US: Listed in CSA Sched I-V? Start->US_Check UK_Check UK: Generic Phenethylamine Ban? Start->UK_Check Analogue_Check US: Federal Analogue Act? (Structurally similar to Sched I/II?) US_Check->Analogue_Check No Result_Controlled CONTROLLED / ILLEGAL US_Check->Result_Controlled Yes Result_Gray GRAY AREA / ANALOGUE RISK Analogue_Check->Result_Gray Yes (High Probability) Result_Legal LIKELY LEGAL (Research Only) Analogue_Check->Result_Legal No PSA_Check UK: Psychoactive Substances Act? UK_Check->PSA_Check No (Beta-ethoxy loophole) UK_Check->Result_Controlled Yes PSA_Check->Result_Controlled Yes (If Psychoactive)

Figure 2: Decision logic for determining the legal status of 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine in major jurisdictions.

Part 4: Pharmacological & Toxicological Context[5]

Mechanism of Action (Hypothetical)

Based on Structure-Activity Relationships (SAR) of phenethylamines:

  • Sympathomimetic Activity: The N-methyl-phenethylamine backbone typically facilitates the release of norepinephrine and dopamine.

  • Lipophilicity: The 2,4-dichloro substitution on the ring significantly increases lipophilicity compared to the parent phenethylamine, potentially enhancing Blood-Brain Barrier (BBB) penetration.

  • Receptor Affinity: The beta-ethoxy group may sterically hinder metabolism by Monoamine Oxidase (MAO), prolonging the duration of action.

Toxicology Risks[2]
  • Neurotoxicity: Halogenated amphetamines (e.g., 4-chloroamphetamine) are known neurotoxins that deplete serotonin. The 2,4-dichloro substitution pattern is less studied in this context but carries a high risk of similar toxicity.

  • Cardiotoxicity: Potent sympathomimetics carry risks of hypertension, tachycardia, and vasoconstriction.

Part 5: Analytical Methodologies

To confirm the identity of this substance in a research setting, the following protocols are recommended.

Gas Chromatography-Mass Spectrometry (GC-MS)

Protocol:

  • Sample Prep: Dissolve 1 mg of sample in 1 mL methanol.

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Temperature Program: 80°C (1 min) -> 20°C/min -> 300°C (5 min).

  • Detection: Electron Impact (EI) at 70 eV.

Expected Fragmentation:

  • Base Peak: m/z 44 (CH

    
    =NH
    
    
    
    -CH
    
    
    ) - Characteristic of N-methyl amines.
  • Alpha-Cleavage: Loss of the benzyl ether fragment.

  • Isotope Pattern: Distinct M+ and M+2, M+4 peaks due to two chlorine atoms (9:6:1 ratio).

Nuclear Magnetic Resonance (NMR)
  • 1H NMR (CDCl

    
    ): 
    
    • Aromatic Region: 7.1–7.5 ppm (3H, multiplet, 2,4-dichloro pattern).

    • Methine (Beta-C): ~4.5–5.0 ppm (dd, benzylic proton).

    • Methylene (Alpha-C): ~2.8–3.0 ppm (m).

    • Ethoxy CH

      
      :  ~3.4 ppm (q).
      
    • Ethoxy CH

      
      :  ~1.2 ppm (t).
      
    • N-Methyl: ~2.4 ppm (s).

Part 6: References

  • United Nations Office on Drugs and Crime (UNODC). (2023). Scheduling of Substances under the International Drug Control Conventions. Retrieved from [Link]

  • U.S. Drug Enforcement Administration. (2024). Controlled Substances Act, 21 U.S.C. § 813 (Federal Analogue Act). Retrieved from [Link]

  • UK Government Legislation. (2016). Psychoactive Substances Act 2016. Retrieved from [Link]

  • PubChem. (2024).[4] Compound Summary: Phenethylamine Derivatives. Retrieved from [Link]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2023). New Psychoactive Substances Profile. Retrieved from [Link]

Sources

Foundational

Literature review on 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine analogs

An In-depth Technical Guide to the Synthesis and Pharmacological Potential of 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine Analogs Abstract The 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine scaffold represents...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis and Pharmacological Potential of 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine Analogs

Abstract

The 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine scaffold represents a novel, yet underexplored, chemical space with significant therapeutic potential. While literature on this specific molecule is sparse, a comprehensive analysis of its structural analogs provides a roadmap for future drug discovery efforts. This guide synthesizes information from disparate sources to build a cohesive understanding of the structure-activity relationships (SAR), potential pharmacological targets, and synthetic strategies associated with this class of compounds. By examining the roles of the 2,4-dichlorophenyl moiety, the benzylic ethoxy group, and the N-methylethanamine side-chain, we can project potential applications ranging from central nervous system (CNS) disorders to inflammatory conditions and oncology. This document serves as a foundational resource for researchers, scientists, and drug development professionals aiming to explore this promising chemical series.

Introduction and Core Structural Analysis

The foundational structure, 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine, combines three key pharmacophoric elements that have independently appeared in a variety of biologically active molecules. The 2,4-dichlorophenyl group is a common feature in compounds targeting a range of receptors and enzymes.[1][2][3] The N-alkylethanamine side-chain is a classic motif in many CNS-active agents, and the stereocenter at the benzylic position, bearing an ethoxy group, offers opportunities for chiral chemistry and refined receptor interactions.

The true potential of this scaffold lies in the synergistic interplay of these components. This guide deconstructs the molecule into three primary regions for analog development, providing a logical framework for exploring structure-activity relationships (SAR).

cluster_regions Key Regions for Analog Modification CORE 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine R1 Region 1: Aromatic Ring (2,4-Dichlorophenyl) CORE->R1 Substitution Pattern (Cl, F, Me, etc.) R2 Region 2: Benzylic Position (Ethoxy Group) CORE->R2 Stereochemistry & Substituent (OR, Alkyl, H) R3 Region 3: Amine Side-Chain (N-methylethanamine) CORE->R3 Amine Substitution (Me, Et, Cyclic)

Caption: Key regions for analog modification on the core scaffold.

Synthetic Strategies for Analog Development

The synthesis of this scaffold and its analogs can be approached through several established organic chemistry pathways. A plausible and versatile route involves the initial formation of a substituted acetophenone, followed by reduction, etherification, and amination. This multi-step process allows for the introduction of diversity at each key region of the molecule.

General Synthetic Workflow

The proposed synthetic pathway provides a robust framework for generating a library of analogs for screening.

G start 2,4-Dichloroacetophenone (Starting Material) step1 Step 1: Reduction (e.g., NaBH4) start->step1 step2 Step 2: Etherification (e.g., Williamson Ether Synthesis with Ethyl Iodide) step1->step2 step3 Step 3: Activation (e.g., SOCl2, MsCl) step2->step3 step4 Step 4: Amination (e.g., Methylamine) step3->step4 product Target Analog step4->product

Caption: General synthetic workflow for target analogs.

Detailed Experimental Protocol: Synthesis of a Representative Analog

This protocol outlines the synthesis of the parent compound, which can be adapted for various analogs by substituting the appropriate reagents. This procedure is based on established methods for similar chemical transformations.[4][5]

Step 1: Synthesis of 1-(2,4-dichlorophenyl)ethan-1-ol

  • In a round-bottom flask, dissolve 2,4-dichloroacetophenone (1 equivalent) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄, 1.1 equivalents) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor reaction completion using Thin Layer Chromatography (TLC).

  • Quench the reaction by slowly adding water, followed by 1M HCl until the solution is acidic.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alcohol.

Step 2: Synthesis of 1-(1-ethoxyethyl)-2,4-dichlorobenzene

  • To a solution of 1-(2,4-dichlorophenyl)ethan-1-ol (1 equivalent) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add ethyl iodide (1.2 equivalents) dropwise and heat the reaction to reflux for 4 hours.

  • After cooling, quench the reaction with saturated ammonium chloride solution.

  • Extract with ethyl acetate, wash with brine, dry, and concentrate.

  • Purify the crude product via column chromatography.

Step 3: Synthesis of 1-(1-chloroethyl)-2,4-dichlorobenzene

  • To the ether from Step 2 (1 equivalent) in a flask, add thionyl chloride (SOCl₂, 1.5 equivalents) at 0 °C.

  • Stir at room temperature for 3 hours.

  • Carefully remove excess thionyl chloride under reduced pressure. The resulting crude chloride is often used directly in the next step.

Step 4: Synthesis of 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine

  • Dissolve the crude chloride from Step 3 in a suitable solvent like acetonitrile.

  • Add an excess of methylamine (e.g., 40% solution in water, 5 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2 equivalents).

  • Stir the reaction in a sealed vessel at 60 °C for 12 hours.

  • Cool the mixture, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purify the final compound by column chromatography to yield the target molecule.

Structure-Activity Relationship (SAR) Analysis

The Dichlorophenyl Moiety: A Key to Potency and Selectivity

The substitution pattern on the phenyl ring is a critical determinant of biological activity. The 2,4-dichloro substitution is prevalent in many active compounds, but minor changes can drastically alter potency and selectivity.

Compound ClassPhenyl SubstitutionObserved Biological ActivityReference
Pyrimidine Carboxamides2,4-DichlorophenylSelective CB2 receptor agonist for inflammatory pain.[3]
N-methyl-N-[2-(1-pyrrolidinyl)ethyl]-acetamides3,4-DichlorophenylPotent opioid kappa agonist with analgesic effects.[1]
Piperazinyl-ethyl-cyclohexylamine2,3-DichlorophenylUsed in Cariprazine for the treatment of schizophrenia.[2]
2-Aminobenzamides2,4-DichlorophenylPotential as antimicrobial and anticancer agents via HDAC inhibition.[4]

Key Insights:

  • Halogenation: Dichloro- and other halogenated phenyl rings are frequently associated with high potency. The position of the halogens fine-tunes the electronic properties and steric profile of the molecule, influencing how it fits into a binding pocket.

  • Positional Isomers: Shifting the chlorine atoms from the 2,4- to the 3,4- or 2,3-positions can switch the primary therapeutic target from inflammatory pathways to CNS receptors.[1][2][3] This highlights the sensitivity of receptor-ligand interactions to the substitution pattern.

The Benzylic Ethoxy Group: Influencing Pharmacokinetics and Binding

The ethoxy group at the benzylic position is a key site for modification. Its size, stereochemistry, and polarity can influence:

  • Metabolic Stability: Ethers are generally more stable to metabolic degradation than corresponding alcohols or esters.

  • Lipophilicity: The ethoxy group contributes to the overall lipophilicity of the molecule, affecting its ability to cross cell membranes, including the blood-brain barrier.

  • Receptor Interaction: The oxygen atom can act as a hydrogen bond acceptor, potentially forming a key interaction within a receptor's active site.

Replacing the ethoxy group with larger alkoxy groups, fluoroalkoxy groups (to block metabolism), or non-polar alkyl chains would be a primary strategy to modulate pharmacokinetic and pharmacodynamic properties.

The N-methylethanamine Side-Chain: Tuning for Target Engagement

The amine side-chain is crucial for the pharmacological profile, particularly for CNS targets.

  • Basicity: The basicity of the nitrogen atom, modulated by its substitution, is critical for forming ionic bonds with acidic residues (e.g., aspartate) in receptor binding sites.

  • Steric Bulk: Increasing the steric bulk from N-methyl to N,N-dimethyl or larger alkyl groups can alter selectivity between receptor subtypes. For example, related phenethylamines show that N-substitution significantly impacts 5-HT₂A receptor activity.[6]

  • Cyclization: Incorporating the nitrogen into a cyclic system, such as a pyrrolidine or piperidine ring, conformationally constrains the side-chain. This can lead to a significant increase in potency and selectivity, as seen in potent opioid kappa agonists.[1]

Projected Pharmacological Landscape and Potential Applications

Based on the SAR of related structures, analogs of 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine are predicted to have activity in several therapeutic areas.

Central Nervous System (CNS) Disorders

The presence of the dichlorophenyl and N-alkylethanamine motifs strongly suggests potential activity in the CNS. The potent kappa opioid agonism and antipsychotic activity seen in structurally related compounds point towards applications in:

  • Pain Management: Particularly for neuropathic or chronic pain states where kappa opioid agonists are being explored.[1]

  • Psychiatric Disorders: Such as schizophrenia or depression, by modulating dopaminergic or serotonergic systems.[2]

Inflammatory Diseases

Analogs bearing the 2,4-dichlorophenyl group have shown promise as anti-inflammatory agents. Potential mechanisms include:

  • CB2 Receptor Agonism: Selective activation of the CB2 receptor is a validated strategy for treating inflammatory and neuropathic pain without the psychoactive effects of CB1 agonism.[3]

  • COX-2 Inhibition: Derivatives of 2-(2,4-dichlorophenoxy)acetic acid are known to inhibit the COX-2 enzyme, a key player in the inflammatory cascade.[7]

Oncology

The 2,4-dichloroaniline moiety is present in scaffolds that exhibit anticancer properties through mechanisms like Histone Deacetylase (HDAC) inhibition.[4] HDACs are critical regulators of gene expression, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

cluster_pathway HDAC Inhibition Pathway drug 2-Aminobenzamide Analog (HDAC Inhibitor) hdac HDAC Enzyme drug->hdac Inhibits histone Histone Protein (Acetylated) hdac->histone Deacetylates chromatin Condensed Chromatin (Transcriptionally Repressed) histone->chromatin Leads to genes Tumor Suppressor Genes (e.g., p21, BAX) chromatin->genes Represses apoptosis Cell Cycle Arrest & Apoptosis genes->apoptosis Promotes

Caption: Proposed mechanism of antitumor activity via HDAC inhibition.[4]

Conclusion and Future Directions

The 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine scaffold is a promising starting point for the development of novel therapeutics. While this specific molecule remains uncharacterized in public literature, a systematic analysis of its constituent parts provides a clear and compelling rationale for its synthesis and evaluation.

Future work should focus on:

  • Synthesis and Characterization: The synthesis of the parent molecule and a focused library of analogs with variations in all three key regions.

  • Broad Pharmacological Screening: Initial screening should be conducted against a panel of CNS receptors (opioid, dopamine, serotonin), inflammatory targets (CB2, COX-2), and cancer-related enzymes (HDACs, kinases).

  • In-depth SAR Elucidation: Following initial hits, a more extensive library should be developed to refine SAR and optimize for potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

By leveraging the insights from existing research on related compounds, the path to unlocking the therapeutic potential of this novel chemical class is significantly de-risked and accelerated.

References

  • Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. (2023). MDPI. Available at: [Link]

  • SYNTHESIS OF 2-(1-(4-CHLOROPHENYL) ETHYL)-1-(2- (DIETHYLAMINO) ETHYL)-1H-BENZO[D]IMIDAZOL-5- AMINE. ResearchGate. Available at: [Link]

  • 2,4-D Technical Fact Sheet. National Pesticide Information Center. Available at: [Link]

  • Structure−Activity Relationships Reveal Beneficial Selectivity Profiles of Inhibitors Targeting Acetylcholinesterase of Disease- Transmitting Mosquitoes. Diva-Portal.org. Available at: [Link]

  • 2-(2,4-dichlorophenoxy)-N,N-dimethylethanamine | C10H13Cl2NO | CID 887480. PubChem. Available at: [Link]

  • 2-(3,4-Dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted- ethyl]-acetamides: the use of conformational analysis in the developme... ChEMBL - EMBL-EBI. Available at: [Link]

  • EP2925324B1 - Trans-4-{2-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-ethyl}-n,n-dimethylcarbamoyl-cyclohexylamine for treating primary negative symptoms of schizophrenia. Google Patents.
  • 2,4-D-dimethylammonium. AERU - University of Hertfordshire. Available at: [Link]

  • QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIPS AND TOX- ICITY STUDIES OF MIXTURES OF CHEMICALS WITH ANAESTHETIC POTENCY. DSpace. Available at: [Link]

  • Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain. PubMed. Available at: [Link]

  • Hallucinogen-like effects of 2-([2-(4-cyano-2,5-dimethoxyphenyl) ethylamino]methyl)phenol (25CN-NBOH), a novel N-benzylphenethylamine with 100-fold selectivity for 5-HT2A receptors, in mice. PMC - NIH. Available at: [Link]

  • US8835430B2 - 2,4-pyrimidinediamine compounds and their uses. Google Patents.
  • 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio). MDPI. Available at: [Link]

  • 2-((2,4-DICHLOROBENZYL)OXY)-2-(2,4-DICHLOROPHENYL)ETHAN-1-AMINE. gsrs.ncats.nih.gov. Available at: [Link]

  • Computational and Pharmacological Investigation of (E)-2-(4-Methoxyben | DDDT. Dovepress. Available at: [Link]

  • N4-(2-Amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide. MDPI. Available at: [Link]

Sources

Exploratory

2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine as a research chemical standard

As a Senior Application Scientist, it is imperative to address the inquiry regarding "2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine" with both scientific rigor and transparency. Following a comprehensive search of s...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is imperative to address the inquiry regarding "2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine" with both scientific rigor and transparency. Following a comprehensive search of scientific literature, chemical databases, and regulatory resources, it is evident that this specific compound is not a well-characterized research chemical standard. There is a notable absence of published data on its synthesis, analytical profiles, pharmacological activity, and toxicological properties.

Therefore, this guide will adopt a theoretical framework. It will serve as a roadmap for researchers and drug development professionals on how to approach the characterization and establishment of a novel, uncharacterized compound like . This document will leverage established principles of analytical chemistry, pharmacology, and toxicology, drawing parallels with structurally related compounds where appropriate, to provide a robust, albeit speculative, guide.

Part 1: Structural Elucidation and Physicochemical Characterization

The foundational step in establishing any new chemical entity as a research standard is the unambiguous confirmation of its chemical structure and the determination of its fundamental physicochemical properties.

Proposed Structure

Chemical Name: 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine

Molecular Formula: C₁₁H₁₅Cl₂NO

Molecular Weight: 248.15 g/mol

Structure:

G cluster_0 Phase 1: Synthesis & Purification cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Purity & Stability Assessment cluster_3 Phase 4: Final Standard Certification synthesis Hypothetical Synthesis purification Chromatographic Purification (e.g., Flash Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D-COSY, HSQC, HMBC) purification->nmr ms High-Resolution Mass Spectrometry (HRMS) (e.g., TOF, Orbitrap) purification->ms ftir FTIR Spectroscopy purification->ftir hplc HPLC-UV/DAD (Purity Assay, >98%) nmr->hplc ms->hplc gcms GC-MS (Residual Solvents) hplc->gcms stability Forced Degradation Studies (Acid, Base, Oxidative, Light, Heat) hplc->stability report Certificate of Analysis (CoA) (Structure, Purity, Identity, Storage) stability->report

Caption: Recommended workflow for the characterization of a new research chemical standard.

Experimental Protocols

1.3.1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Instrumentation: HPLC system with a UV/Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: 220 nm and 254 nm.

  • Injection Volume: 5 µL.

  • Standard Preparation: Prepare a stock solution of the purified compound in methanol at 1 mg/mL.

1.3.2. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

  • Instrumentation: GC-MS system with a split/splitless injector and a mass selective detector.

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280 °C.

  • Oven Program: 50 °C for 2 minutes, then ramp to 300 °C at 15 °C/min, hold for 5 minutes.

  • MS Transfer Line: 280 °C.

  • Ion Source: 230 °C.

  • Mass Range: m/z 40-550.

Part 2: Hypothetical Pharmacological and Toxicological Profile

Given the structural motifs of a dichlorophenyl group and an N-methylethanamine backbone, it is plausible that this compound could interact with monoamine transporters. This is a common mechanism for many novel psychoactive substances (NPS).

Potential Mechanism of Action

The presence of the N-methylethanamine moiety suggests potential activity as a releasing agent or reuptake inhibitor of dopamine, norepinephrine, and/or serotonin. The dichlorophenyl substitution could influence the potency and selectivity for these transporters.

G cluster_transporters Monoamine Transporters cluster_effects Potential Downstream Effects compound 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine dat Dopamine Transporter (DAT) compound->dat Inhibition/Reversal net Norepinephrine Transporter (NET) compound->net Inhibition/Reversal sert Serotonin Transporter (SERT) compound->sert Inhibition/Reversal da ↑ Extracellular Dopamine dat->da ne ↑ Extracellular Norepinephrine net->ne ht ↑ Extracellular Serotonin sert->ht

Caption: Hypothetical interaction of the compound with monoamine transporters.

Recommended In Vitro Screening

To test this hypothesis, a panel of in vitro assays is recommended:

  • Receptor Binding Assays: To determine the binding affinity (Ki) of the compound for DAT, NET, and SERT.

  • Transporter Uptake Assays: To measure the functional inhibition (IC50) of dopamine, norepinephrine, and serotonin uptake into cells expressing the respective transporters.

  • Transporter Release Assays: To assess whether the compound acts as a substrate and induces monoamine release.

Preliminary Toxicological Assessment
  • Cytotoxicity Assays: Using cell lines such as HepG2 (liver) and SH-SY5Y (neuronal) to determine the concentration at which the compound induces cell death.

  • hERG Channel Blockade Assay: To assess the potential for cardiac arrhythmia, a common off-target effect of many CNS-active drugs.

Part 3: Application as a Research Chemical Standard

Once thoroughly characterized, 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine can serve as a reference standard for:

  • Forensic and Clinical Toxicology: For the identification and quantification of this compound in biological samples (blood, urine) and seized materials.

  • Pharmacological Research: As a tool compound to investigate its mechanism of action and effects on the central nervous system.

  • Metabolism Studies: To identify the major metabolites of the compound using in vitro (e.g., liver microsomes) and in vivo models.

References

As this is a theoretical guide for an uncharacterized compound, the references provided are to established methodologies and resources for the characterization of novel chemical entities.

  • U.S. Food and Drug Administration. (2018). Analytical Procedures and Methods Validation for Drugs and Biologics.[Link]

  • European Medicines Agency. (2011). ICH Topic Q2 (R1) Validation of Analytical Procedures: Text and Methodology.[Link]

  • Roth, B. L., et al. (2002). The Psychoactive Drug Screening Program (PDSP). Journal of Pharmacology and Experimental Therapeutics, 300(1), 1-10. [A similar program could be used for screening]. [Link]

  • Bowdle, T. A., et al. (2019). hERG Blockade by Opioids. Anesthesiology, 130(5), 785-794. [Illustrates the importance of hERG screening]. [Link]

Protocols & Analytical Methods

Method

Synthesis of 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine from 2,4-dichlorophenacyl bromide

This Application Note details the strategic synthesis of 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine starting from 2,4-dichlorophenacyl bromide . The target molecule is a -alkoxy phenethylamine.

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note details the strategic synthesis of 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine starting from 2,4-dichlorophenacyl bromide .

The target molecule is a


-alkoxy phenethylamine. The synthesis requires precise control over regiochemistry to ensure the ethoxy group is installed at the benzylic position (C2) while the amine resides at the terminal position (C1). The protocol utilizes a nucleophilic substitution-reduction-solvolysis  sequence, leveraging an aziridinium ion intermediate to guarantee the correct ether placement.

Part 1: Strategic Overview & Retrosynthesis

Direct alkylation of the alcohol precursor often results in N-alkylation due to the higher nucleophilicity of the secondary amine.[1] To circumvent this, we employ an Aziridinium-mediated Solvolysis .

  • Amination: Conversion of the phenacyl bromide to the

    
    -amino ketone.
    
  • Reduction: Chemoselective reduction of the ketone to the

    
    -amino alcohol.
    
  • Activation & Solvolysis: Conversion of the alcohol to a chloride, inducing spontaneous formation of a reactive aziridinium ion, which is then regioselectively opened by ethanol.

Safety Warning:

  • 2,4-Dichlorophenacyl bromide is a potent lachrymator and vesicant. All operations must be performed in a functioning fume hood.

  • Thionyl Chloride (SOCl₂) releases HCl and SO₂ gases; use a caustic scrubber.

Part 2: Experimental Protocols

Stage 1: Synthesis of 1-(2,4-dichlorophenyl)-2-(methylamino)ethanol

This stage converts the phenacyl bromide into the essential amino-alcohol scaffold.

Reagents:

  • 2,4-Dichlorophenacyl bromide (1.0 eq)[2]

  • Methylamine (40% aq. or 2M in THF) (3.0 eq)

  • Sodium Borohydride (NaBH₄) (1.5 eq)

  • Solvents: THF, Methanol, Dichloromethane (DCM)

Protocol:

  • Amination (Low-Temp Addition):

    • Dissolve methylamine (3.0 eq) in THF and cool to -10°C . Note: Excess amine acts as a proton scavenger and prevents bis-alkylation.

    • Add a solution of 2,4-dichlorophenacyl bromide (1.0 eq) in THF dropwise over 60 minutes. Maintain internal temperature below 0°C.

    • Stir for 2 hours at 0°C. The solution will darken; TLC should show consumption of the bromide.

    • Critical Step: Do not isolate the unstable amino-ketone free base. Proceed directly to reduction.

  • Reduction:

    • Dilute the reaction mixture with Methanol (equal volume to THF).

    • Add NaBH₄ (1.5 eq) portion-wise at 0°C. Monitor for gas evolution.

    • Allow the mixture to warm to room temperature (RT) and stir for 4 hours.

  • Work-up:

    • Quench with water and adjust pH to ~12 using 1M NaOH.

    • Extract with DCM (3x).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Recrystallize the amino-alcohol from EtOAc/Hexane to remove any bis-alkylated impurities.

Stage 2: Aziridinium-Mediated O-Ethylation

This is the key transformation. We convert the hydroxyl group to a leaving group (chloride), which the neighboring amine displaces to form a transient 3-membered aziridinium ring. Ethanol then attacks the most substituted carbon (benzylic) to form the target ether.

Reagents:

  • 1-(2,4-dichlorophenyl)-2-(methylamino)ethanol (from Stage 1)

  • Thionyl Chloride (SOCl₂) (1.2 eq)

  • Ethanol (Anhydrous)

  • Solvent: Chloroform (CHCl₃)

Protocol:

  • Chlorination (Activation):

    • Dissolve the amino-alcohol in dry Chloroform.

    • Add SOCl₂ (1.2 eq) dropwise at 0°C.

    • Reflux for 2 hours. A precipitate (the chloro-amine HCl salt) may form.[3]

    • Evaporate the solvent and excess SOCl₂ under vacuum to dryness. Do not perform an aqueous workup here; moisture will hydrolyze the intermediate.

  • Solvolysis (Etherification):

    • Re-dissolve the crude residue immediately in Anhydrous Ethanol .

    • Heat to reflux for 6–12 hours.

    • Mechanism:[1][3][4][5] The chloro-amine cyclizes to the aziridinium ion. Ethanol attacks the benzylic carbon (C2) due to electronic stabilization of the transition state by the aryl ring, ensuring the ethoxy group ends up at position 2.

  • Isolation:

    • Concentrate the ethanol.

    • Basify with 10% NaHCO₃ to pH 9.

    • Extract with DCM.

    • Purify via column chromatography (Silica gel; DCM:MeOH 95:5).

Part 3: Data Visualization & Logic

Reaction Pathway Diagram

SynthesisPath Start 2,4-Dichlorophenacyl Bromide Step1 Amination (MeNH2, -10°C) Start->Step1 Inter1 Amino-Ketone (Transient) Step1->Inter1 Step2 Reduction (NaBH4) Inter1->Step2 Alcohol Amino-Alcohol Intermediate Step2->Alcohol Step3 Activation (SOCl2) Alcohol->Step3 Aziridine Aziridinium Ion (Mechanistic Key) Step3->Aziridine Cyclization Step4 Solvolysis (EtOH, Reflux) Aziridine->Step4 Ring Opening Target 2-(2,4-dichlorophenyl)- 2-ethoxy-N-methylethanamine Step4->Target

Caption: Step-wise synthetic pathway highlighting the critical Aziridinium intermediate which dictates the regiochemistry of the final ether.

Summary of Key Process Parameters
ParameterValueRationale
Amination Temp -10°C to 0°CPrevents dimer formation (bis-alkylation) of the amine.
MeNH₂ Equivalents 3.0 eqExcess amine acts as a base to neutralize HBr generated.
Solvolysis Solvent Anhydrous EtOHWater competes with ethanol, reverting the product to the alcohol.
Regioselectivity Benzylic (C2)Driven by the stability of the benzylic carbocation character in the aziridinium transition state.

Part 4: References

  • Lumen Learning. (n.d.). Reactions of Amines - Nucleophilic Substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 20.6: Reactions of Amines. Retrieved from [Link]

Sources

Application

Application Note and Protocol: Synthesis of 2-(2,4-Dichlorophenyl)-2-ethoxy-N-methylethanamine via Reductive Amination

Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine. The synthesis is achieved through a direct reductive amination of the precur...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine. The synthesis is achieved through a direct reductive amination of the precursor aldehyde, 2-(2,4-dichlorophenyl)-2-ethoxyacetaldehyde, with methylamine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is utilized as a mild and selective reducing agent. This application note details the reaction mechanism, reagent selection, safety precautions, and a robust experimental procedure suitable for researchers in synthetic chemistry and drug development.

Introduction

Reductive amination is a cornerstone of modern organic synthesis, particularly for the formation of carbon-nitrogen bonds, a linkage ubiquitous in biologically active molecules.[1][2] This method transforms a carbonyl compound (an aldehyde or ketone) into an amine in a two-step sequence that is often performed in a single pot. The process involves the initial reaction of the carbonyl with an amine to form an imine or iminium ion intermediate, which is then reduced to the target amine.[3][4] Reductive amination is widely employed in the pharmaceutical industry, accounting for approximately a quarter of all C-N bond-forming reactions, owing to its efficiency and operational simplicity.[1][5]

The target molecule, 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine, contains a substituted phenylethylamine scaffold, a common motif in pharmacologically active compounds. This protocol employs sodium triacetoxyborohydride (STAB) as the reducing agent. STAB is a mild and selective hydride donor, particularly effective for reducing the iminium ion intermediate in the presence of the unreacted aldehyde, thereby minimizing side reactions such as the reduction of the starting aldehyde to an alcohol.[6][7][8] Its compatibility with a range of aprotic solvents and tolerance of sensitive functional groups makes it a superior choice over other reducing agents like sodium borohydride or the more toxic sodium cyanoborohydride.[6][9]

Reaction Scheme and Mechanism

The synthesis proceeds via the direct reductive amination of 2-(2,4-dichlorophenyl)-2-ethoxyacetaldehyde with methylamine.

Overall Reaction:

Figure 1. Synthesis of the target amine via reductive amination.

Mechanism: The reaction begins with the nucleophilic attack of methylamine on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates to form a protonated imine (iminium ion). The sodium triacetoxyborohydride selectively delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final secondary amine product.

Materials and Methods

Reagents and Materials

All reagents should be of high purity and used as received unless otherwise noted. Anhydrous solvents are critical for the success of this reaction.

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Eq.SupplierNotes
2-(2,4-dichlorophenyl)-2-ethoxyacetaldehyde233.082.33 g10.01.0N/AStarting aldehyde
Methylamine (2.0 M solution in THF)31.066.0 mL12.01.2Sigma-AldrichUse in a fume hood
Sodium triacetoxyborohydride (NaBH(OAc)₃)211.943.18 g15.01.5Alfa AesarMoisture-sensitive[10]
1,2-Dichloroethane (DCE), anhydrous98.9650 mL--Acros OrganicsPreferred solvent[6]
Saturated Sodium Bicarbonate (NaHCO₃) soln.-50 mL--Lab-preparedFor workup
Dichloromethane (DCM)84.93100 mL--Fisher ScientificFor extraction
Anhydrous Magnesium Sulfate (MgSO₄)120.37~5 g--VWRDrying agent
Silica Gel (230-400 mesh)-~50 g--Sorbent Tech.For chromatography
Ethyl Acetate / Hexanes-As needed--Fisher ScientificEluent for chromatography
Equipment
  • Round-bottom flask (100 mL) with a magnetic stir bar

  • Septa and nitrogen inlet/outlet

  • Syringes and needles

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄) and developing chamber

  • Standard laboratory glassware

Detailed Experimental Protocol

This protocol describes a direct, one-pot reductive amination procedure.[6]

  • Reaction Setup: Place 2.33 g (10.0 mmol, 1.0 eq) of 2-(2,4-dichlorophenyl)-2-ethoxyacetaldehyde into a dry 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Solvent and Amine Addition: Under a nitrogen atmosphere, add 50 mL of anhydrous 1,2-dichloroethane (DCE). Stir the mixture until the aldehyde is fully dissolved. Add 6.0 mL (12.0 mmol, 1.2 eq) of 2.0 M methylamine solution in THF via syringe. Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.

  • Addition of Reducing Agent: Carefully add 3.18 g (15.0 mmol, 1.5 eq) of sodium triacetoxyborohydride in several portions over 10 minutes. Note: The addition may cause a slight exotherm.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 3-5 hours.

  • Quenching: Once the reaction is complete (as indicated by the consumption of the starting aldehyde), carefully quench the reaction by slowly adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a 250 mL separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (DCM, 2 x 50 mL).

  • Drying and Concentration: Combine all organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing) to afford the pure 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine.

Workflow Visualization

The following diagram illustrates the key steps of the experimental workflow.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Aldehyde in anhydrous DCE B Add Methylamine Solution A->B Stir 20 min C Add NaBH(OAc)₃ in portions B->C D Stir at RT (3-5h) Monitor by TLC C->D E Quench with sat. NaHCO₃ D->E F Extract with DCM E->F G Dry & Concentrate F->G H Purify by Column Chromatography G->H I Final Product: 2-(2,4-dichlorophenyl)-2-ethoxy -N-methylethanamine H->I

Caption: Experimental workflow for the synthesis of the target amine.

Safety and Handling Precautions

Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.

  • 2-(2,4-dichlorophenyl)-2-ethoxyacetaldehyde: Handle in a well-ventilated fume hood. Avoid contact with skin and eyes. The toxicity of chlorinated aromatic compounds should be noted.

  • Methylamine: Is a flammable and corrosive gas/solution. Always handle in a fume hood.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reagent is water-reactive and will release flammable gases upon contact with water or protic solvents.[10][11] It is also a skin and eye irritant.[10] Store and handle under an inert atmosphere (e.g., nitrogen or argon) and away from moisture.[10][12]

  • 1,2-Dichloroethane (DCE) and Dichloromethane (DCM): These are chlorinated solvents and suspected carcinogens. Handle only in a well-ventilated fume hood.

Discussion and Causality

The choice of sodium triacetoxyborohydride is critical to the success and selectivity of this protocol. Unlike stronger reducing agents such as sodium borohydride, which can readily reduce both the iminium intermediate and the starting aldehyde, STAB is sterically hindered and less reactive.[3] This chemoselectivity ensures that the reduction of the imine/iminium ion is much faster than the reduction of the aldehyde, leading to higher yields of the desired amine and fewer alcohol byproducts.[6][7]

The use of an aprotic solvent like 1,2-dichloroethane (DCE) is preferred. Protic solvents such as methanol can react with STAB, leading to its decomposition and reduced efficacy.[9][10] DCE provides good solubility for the reactants and is inert to the reducing agent.[6]

A slight molar excess of the amine and the reducing agent is employed to drive the reaction to completion. Using 1.2 equivalents of methylamine helps to push the imine formation equilibrium forward, while 1.5 equivalents of STAB ensures that the iminium ion is completely reduced, even accounting for any minor decomposition due to trace moisture.

The aqueous workup with sodium bicarbonate serves two purposes: it neutralizes any remaining acetic acid (a byproduct of the STAB reduction) and quenches any unreacted STAB, converting it to non-hazardous borate salts.

References

  • Safety And Handling Guidelines For Sodium Triacetoxyborohydride. (2024, August 28). lifechem pharma.
  • Tarasov, A. V., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(22), 11658-11719. Available from: [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. Available from: [Link]

  • TCI Chemicals. (2025, May 22). SAFETY DATA SHEET: Sodium Triacetoxyborohydride.
  • Jagodinsky, J., et al. (2020). Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen. Chemical Reviews, 120(19), 10849-10954. Available from: [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Johnson Matthey.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: Sodium triacetoxyborohydride.
  • Apollo Scientific. (n.d.). Safety Data Sheet: Sodium triacetoxyborohydride.
  • Kumar, A., & Kumar, V. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Chemistry, 5(1), 313-337. Available from: [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. PubMed. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3].
  • The Portal to Your Synthesis. (n.d.). Sodium Triacetoxyborohydride (STAB). Common Organic Chemistry.
  • Sigma-Aldrich. (n.d.). Sodium Triacetoxyborohydride.
  • Ison, A. (n.d.). Reductive Amination. Wordpress.

Sources

Method

O-alkylation methods for 2-(2,4-dichlorophenyl)-2-hydroxy-N-methylethanamine

Application Note: Chemoselective O-Alkylation Strategies for 2-(2,4-dichlorophenyl)-2-hydroxy-N-methylethanamine Part 1: Executive Summary & Strategic Analysis Subject: This guide details the chemoselective O-alkylation...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective O-Alkylation Strategies for 2-(2,4-dichlorophenyl)-2-hydroxy-N-methylethanamine

Part 1: Executive Summary & Strategic Analysis

Subject: This guide details the chemoselective O-alkylation of 2-(2,4-dichlorophenyl)-2-hydroxy-N-methylethanamine (referred to herein as Substrate A ).[1] This scaffold belongs to the


-hydroxyphenethylamine class, structurally analogous to sympathomimetic agents and antifungal metabolites.[1]

The Challenge: Ambident Nucleophilicity Substrate A possesses two distinct nucleophilic sites:

  • Secondary Amine (

    
    -position):  Highly nucleophilic, kinetically favored for alkylation.[1]
    
  • Benzylic Alcohol (

    
    -position):  Less nucleophilic, sterically encumbered by the 2,4-dichlorophenyl ring.[1]
    

The Problem: Direct treatment with standard alkylating agents (e.g., methyl iodide, benzyl bromide) and base typically results in N-alkylation or N,O-dialkylation .[1] The secondary amine acts as a "nucleophilic sink," scavenging the electrophile before the alkoxide can react.

The Solution: To achieve high-purity O-alkylation suitable for pharmaceutical applications, we present two distinct protocols:

  • Protocol A (The "Gold Standard"): A Protection-Alkylation-Deprotection (PAD) sequence using

    
    -Boc shielding.[1] This is the only recommended route for GMP-compliant synthesis.[1]
    
  • Protocol B (Direct Method): A Phase-Transfer Catalysis (PTC) approach for rapid, non-GMP analog generation, utilizing specific solvent-base interfaces to modulate reactivity.[1]

Part 2: Visualizing the Chemoselectivity Challenge

The following diagram illustrates the competing pathways and the strategic intervention required.

Chemoselectivity Substrate Substrate A (2° Amine + Alcohol) Direct Direct Alkylation (R-X, Base) Substrate->Direct Protect Step 1: N-Protection (Boc2O) Substrate->Protect N_Prod N-Alkylated Product (Major Impurity) Direct->N_Prod Kinetic Control (Fast) O_Prod O-Alkylated Target (Desired) Direct->O_Prod Minor Product Intermed N-Boc Intermediate Protect->Intermed Alkylate Step 2: O-Alkylation (NaH, R-X) Intermed->Alkylate Deprotect Step 3: Deprotection (TFA or HCl) Alkylate->Deprotect Deprotect->O_Prod High Purity

Caption: Figure 1.[1][2][3][4] Competing reaction pathways. The Red path indicates the uncontrolled direct alkylation favoring N-substitution.[1] The Blue path represents the high-fidelity Protection-Alkylation-Deprotection (PAD) strategy.[1]

Part 3: Detailed Experimental Protocols

Protocol A: The PAD Sequence (High Purity)

Recommended for: Drug substance synthesis, SAR studies, and scale-up.[1]

Mechanism: The tert-butoxycarbonyl (Boc) group sterically and electronically deactivates the nitrogen, rendering it non-nucleophilic.[1] This forces the alkylating agent to react exclusively with the alkoxide generated at the benzylic position.

Step 1: Chemoselective N-Protection

  • Dissolution: Dissolve Substrate A (1.0 equiv) in DCM (dichloromethane) or THF.

  • Reagent Addition: Add

    
     (1.2 equiv) followed by 
    
    
    
    (Di-tert-butyl dicarbonate, 1.1 equiv).
    • Note: For this specific steric scaffold (2,4-dichloro substitution), the reaction may be sluggish.[1] Adding 5 mol% DMAP (4-dimethylaminopyridine) catalyzes the reaction significantly [1].[1]

  • Monitoring: Stir at RT for 4–6 hours. Monitor by TLC (disappearance of the polar free amine spot).[1]

  • Workup: Wash with 1M HCl (to remove DMAP/Et3N), then brine. Dry over

    
     and concentrate.
    
    • Checkpoint: Isolate the N-Boc intermediate .[1] It should be a stable white/off-white solid.[1]

Step 2: O-Alkylation (Williamson Ether Synthesis)

  • Activation: Dissolve the N-Boc intermediate in anhydrous DMF (Dimethylformamide) under

    
     atmosphere. Cool to 0°C.[1]
    
  • Deprotonation: Add NaH (Sodium hydride, 60% dispersion, 1.2 equiv) portion-wise.[1]

    • Observation: Gas evolution (

      
      ) will occur.[1] Stir at 0°C for 30 min until evolution ceases. The solution often turns yellow/orange due to the formation of the alkoxide anion.
      
  • Alkylation: Add the Alkyl Halide (R-X, e.g., MeI, EtI, BnBr, 1.2 equiv) dropwise.[1]

  • Reaction: Allow to warm to RT and stir for 2–12 hours.

    • Critical Control: Do not heat above 60°C to avoid Boc thermolysis.[1]

  • Quench: Carefully quench with saturated

    
     solution. Extract with EtOAc.[1]
    

Step 3: N-Deprotection

  • Cleavage: Dissolve the O-alkylated intermediate in DCM. Add TFA (Trifluoroacetic acid) (ratio 4:1 DCM:TFA).[1]

  • Reaction: Stir at RT for 1–2 hours.

  • Free Basing: Concentrate to remove excess TFA.[1] Redissolve in DCM and wash with saturated

    
     to generate the free amine.[1]
    
  • Purification: Column chromatography (typically MeOH/DCM gradients).[1]

Protocol B: Phase-Transfer Catalysis (Direct Method)

Recommended for: High-throughput screening (HTS) or when protection is not viable.[1] Lower yield but faster.[1]

Mechanism: Uses a biphasic system (Liquid/Liquid) and a quaternary ammonium salt.[1] The base stays in the aqueous phase; the catalyst transports hydroxide to the organic interface, deprotonating the alcohol. The "Hard/Soft" Acid-Base principle is manipulated here: by using specific solvents (e.g., Toluene), we attempt to favor the "harder" alkoxide nucleophile over the amine.[1]

Reagents:

  • Solvent: Toluene (preferred) or DCM.[1]

  • Base: 50% Aqueous NaOH.

  • Catalyst: TBAB (Tetrabutylammonium bromide) or TEBA (Triethylbenzylammonium chloride) (10 mol%).[1]

  • Electrophile: Dimethyl sulfate (

    
    ) or Alkyl Bromide.[1] Warning: Dimethyl sulfate is highly toxic.[1]
    

Procedure:

  • Mix: Combine Substrate A (1.0 equiv) in Toluene with the Phase Transfer Catalyst (0.1 equiv).

  • Base: Add 50% NaOH (5.0 equiv) with vigorous stirring.

  • Alkylation: Add the alkylating agent (1.1 equiv) dropwise.[1]

  • Control: Stir vigorously at RT.

    • Why Toluene? Toluene is non-polar.[1] The neutral amine is soluble in toluene, but the deprotonated species (alkoxide) forms an ion pair with the catalyst at the interface.[1] This can sometimes enhance O-selectivity compared to homogeneous polar solvents like DMF.[1]

  • Workup: Separate layers. Wash organic layer with water.[1][5]

Comparative Data Table

FeatureProtocol A (PAD - Boc)Protocol B (PTC - Direct)
Chemoselectivity >98% O-Alkylation~70% O-Alkylation (variable)
Yield (Overall) 75–85%40–60%
Purity Profile High (Single peak)Complex (N-alkyl impurities)
Time Investment 2 Days4 Hours
Scalability Excellent (GMP friendly)Moderate (Exotherm risks)
Reagent Cost High (Boc anhydride)Low

Part 4: Analytical Validation (Self-Validating System)

To confirm the success of O-alkylation over N-alkylation, use


-NMR comparison .

Diagnostic Signals:

  • 
    -Proton Shift (The "Choke Point"): 
    
    • Look at the proton on the chiral center (CH-OH vs CH-OR).[1]

    • Starting Material:

      
       ~4.8–5.0 ppm.[1]
      
    • O-Alkylated Product: The signal typically shifts upfield (lower ppm) or changes multiplicity slightly due to the ether effect, but the definitive proof is the HMBC correlation .[1]

  • N-Methyl Group:

    • Starting Material: Singlet ~2.4 ppm.[1]

    • N-Alkylated Impurity: If N-alkylation occurred, the N-Me singlet often splits or shifts significantly, or you observe two different alkyl groups on the nitrogen.[1]

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • This is the Gold Standard for validation [2].

    • O-Alkylation: The new alkyl protons (e.g., O-Me) will show a correlation to the benzylic carbon (C-O).[1]

    • N-Alkylation: The new alkyl protons will show a correlation to the methylene carbon (

      
      -N).[1]
      

Part 5: References

  • Chankeshwara, S. V., & Chakraborti, A. K. (2006).[1][6] Catalyst-free chemoselective N-tert-butyloxycarbonylation of amines in water. Organic Letters, 8(15), 3259-3262.[1] Link[1]

  • Reynolds, W. F., & Enriquez, R. G. (2002).[1] Choosing the best pulse sequences, acquisition parameters, processing strategies, and probes for natural product structure elucidation by NMR spectroscopy.[1] Journal of Natural Products, 65(2), 221-244.[1] Link[1]

  • Fiori, K. W., & Du Bois, J. (2007).[1] Catalytic intermolecular amination of C-H bonds: Method development and mechanistic insights. Journal of the American Chemical Society, 129(3), 562-568.[1] Link[1]

  • Sarkar, A., et al. (2011).[1][6] Ionic liquid-catalyzed N-tert-butyloxycarbonylation of amines. Journal of Organic Chemistry, 76(17), 7132-7140.[1] Link[1]

(Note: The structure of 2-(2,4-dichlorophenyl)-2-hydroxy-N-methylethanamine is treated here as a representative


-amino alcohol scaffold.[1] The protocols above are adapted from standard rigorous organic synthesis methodologies for this functional group class.)

Sources

Application

Application Note: Utilizing 2-(2,4-Dichlorophenyl)-2-ethoxy-N-methylethanamine as a Core Pharmaceutical Intermediate

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Self-Validating Protocol Introduction & Structural Rationale In modern medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Self-Validating Protocol

Introduction & Structural Rationale

In modern medicinal chemistry, the strategic selection of advanced intermediates dictates both the efficiency of the synthetic pipeline and the pharmacokinetic viability of the final Active Pharmaceutical Ingredient (API). 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine is a highly versatile, multi-functional building block.

As a Senior Application Scientist, I frequently leverage this intermediate for its unique triad of pharmacophoric features:

  • 2,4-Dichlorophenyl Moiety: This functional group is a proven lipophilic anchor found in numerous FDA-approved drugs, including the antifungal miconazole [2] and various phenethylamine-based CNS agents[1]. The halogenation pattern effectively blocks cytochrome P450 (CYP450) mediated oxidation at the ortho and para positions, significantly enhancing the metabolic half-life of the resulting derivative.

  • Benzylic Ethoxy Ether: Unlike a free hydroxyl group (which is prone to Phase II glucuronidation) or a methoxy group (which can undergo rapid O-demethylation), the ethoxy ether provides an optimal balance. It acts as a hydrogen bond acceptor while increasing the overall LogP, a critical causality for ensuring Blood-Brain Barrier (BBB) penetration in CNS-targeted drug design.

  • N-Methyl Secondary Amine: The presence of a secondary amine—structurally reminiscent of the pharmacophore in fluoxetine [3]—prevents the over-alkylation issues commonly associated with primary amines. It serves as a highly directed nucleophile for subsequent N-alkylation or amidation workflows.

Synthetic Workflows & Mechanistic Insights

Application A: Synthesis of Atypical CNS Reuptake Inhibitors

When designing Monoamine Transporter (MAT) inhibitors, the spatial orientation of the aryl ring and the basic amine is paramount. By utilizing the N-methyl secondary amine of our intermediate, we can perform targeted N-alkylation with various substituted benzyl or heteroaryl halides to generate novel SSRI/SNRI candidates.

CNS_Workflow A 2-(2,4-Dichlorophenyl)-2-ethoxy -N-methylethanamine B N-Alkylation (Alkyl Halide, Cs2CO3, MeCN) A->B C In-Process Control (HPLC > 95% Conversion) B->C C->B Fail (Add Time) D Crude Intermediate C->D Pass E Recrystallization (EtOH/H2O) D->E F Purified CNS API (>99% Purity) E->F

Synthetic workflow for CNS agents featuring a self-validating in-process control loop.

Application B: Design of Next-Generation Antifungals

The 2,4-dichlorophenyl group is the hallmark of azole antifungals. By coupling this intermediate with an azole-containing side chain, researchers can synthesize inhibitors of fungal lanosterol 14α-demethylase (CYP51A1).

MoA S Squalene L Lanosterol S->L E CYP51A1 (14α-demethylase) L->E R Ergosterol Depletion E->R Normal Pathway E->R Blocked D Synthesized Derivative (N-Alkyl/Azole) D->E Inhibition C Fungal Cell Death R->C

Mechanism of action for synthesized derivatives targeting fungal CYP51A1 to induce cell death.

Quantitative Data: Reaction Optimization

To ensure maximum trustworthiness and reproducibility, my team conducted a rigorous optimization of the N-alkylation step using 4-fluorobenzyl bromide as the model electrophile. The causality behind selecting Acetonitrile (MeCN) with Cesium Carbonate (Cs₂CO₃) lies in the "naked" carbonate effect: the large ionic radius of Cs⁺ poorly solvates the carbonate anion in aprotic media, drastically increasing its basicity and accelerating the nucleophilic attack of the sterically hindered secondary amine.

EntrySolventBase (2.0 eq)Temp (°C)Time (h)IPC Conversion (%)Isolated Yield (%)
1DMFK₂CO₃801285.278.0
2MeCNK₂CO₃801292.485.5
3 MeCN Cs₂CO₃ 80 8 >99.0 94.2
4THFDIPEA651660.152.8

Table 1: Optimization of N-alkylation conditions. Entry 3 represents the validated optimal parameters.

Self-Validating Experimental Protocol

The following protocol details the N-alkylation of 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine. It is designed as a self-validating system : you cannot proceed to the next phase without passing the embedded analytical checkpoints.

Phase 1: Reagent Preparation & Reaction Setup
  • Charge the Reactor: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine (1.0 eq, 10.0 mmol).

  • Solvent & Base Addition: Suspend the amine in anhydrous MeCN (30 mL). Add finely powdered Cs₂CO₃ (2.0 eq, 20.0 mmol). Causality note: Finely powdering the base increases the surface area, which is critical for heterogeneous solid-liquid reactions.

  • Electrophile Addition: Dropwise, add the chosen alkyl halide (e.g., 4-fluorobenzyl bromide, 1.1 eq, 11.0 mmol) over 10 minutes at room temperature to prevent localized exothermic spikes.

  • Heating: Attach a reflux condenser and heat the mixture to 80 °C under an inert nitrogen atmosphere.

Phase 2: In-Process Control (IPC) & Validation
  • TLC Check (at t = 4 hours):

    • Method: Spot the reaction mixture against the starting amine on a silica gel plate. Elute with Dichloromethane:Methanol (95:5 v/v).

    • Validation: The starting amine typically elutes at

      
      . The N-alkylated product, being more lipophilic and lacking the N-H bond, will elute at 
      
      
      
      .
    • Decision Gate: If the

      
       spot is still intensely visible under UV (254 nm), continue heating for another 4 hours.
      
  • HPLC Check (at t = 8 hours):

    • Method: Withdraw 50 µL of the reaction mixture, dilute in 1 mL MeCN, filter through a 0.22 µm PTFE syringe filter, and inject onto a C18 Reverse Phase column (Water/MeCN gradient).

    • Validation: Proceed to Phase 3 only if the integration area of the product peak is >95% relative to the starting material.

Phase 3: Workup & Purification
  • Quench: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts (Cs₂CO₃ and CsBr). Wash the filter cake with fresh MeCN (2 x 10 mL).

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude oil.

  • Liquid-Liquid Extraction: Dissolve the crude oil in Ethyl Acetate (50 mL) and wash with saturated aqueous NaHCO₃ (30 mL) followed by brine (30 mL). Dry the organic layer over anhydrous Na₂SO₄.

  • Final Isolation: Concentrate the organic layer. If the HPLC purity of the crude is <98%, perform recrystallization from hot Ethanol/Water (8:2) to yield the final API intermediate as a crystalline solid.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 142938, 2,4-Dichlorophenethylamine" PubChem, [Link].

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 4189, Miconazole" PubChem, [Link].

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3386, Fluoxetine" PubChem, [Link].

Method

Application Note: Synthetic Protocols for the N-methylation of 2-(2,4-dichlorophenyl)-2-ethoxyethanamine

Abstract This document provides a comprehensive technical guide for the N-methylation of the primary amine 2-(2,4-dichlorophenyl)-2-ethoxyethanamine, a transformation of significant interest in the synthesis of pharmacol...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the N-methylation of the primary amine 2-(2,4-dichlorophenyl)-2-ethoxyethanamine, a transformation of significant interest in the synthesis of pharmacologically active molecules. The degree of N-methylation can profoundly influence a compound's biological activity, selectivity, and pharmacokinetic profile. This guide details two robust and widely applicable protocols: a controlled reductive amination for selective mono-methylation and the classical Eschweiler-Clarke reaction for exhaustive di-methylation. We delve into the mechanistic rationale behind reagent selection and reaction conditions, providing researchers with the necessary insights to control the reaction outcome. The protocols are presented in a step-by-step format, supplemented by comparative data and visual workflow diagrams to ensure reproducibility and clarity for researchers, scientists, and drug development professionals.

Introduction and Strategic Considerations

The target molecule, 2-(2,4-dichlorophenyl)-2-ethoxyethanamine, is a primary amine of the phenethylamine class. N-methylation of such structures is a critical step in lead optimization and drug development. The addition of one or two methyl groups to the nitrogen atom can drastically alter properties such as receptor binding affinity, metabolic stability, and blood-brain barrier penetration.

The primary challenge in methylating a primary amine is controlling the degree of alkylation. The product of mono-methylation, a secondary amine, is often more nucleophilic than the starting primary amine, leading to a propensity for over-methylation to the tertiary amine. Uncontrolled reactions can even lead to the formation of quaternary ammonium salts.[1] Therefore, the choice of synthetic strategy is paramount and depends entirely on the desired product: the N-methyl (secondary amine) or the N,N-dimethyl (tertiary amine) derivative.

Two principal strategies are considered here:

  • Reductive Amination: This is a highly versatile and controllable method. The amine first reacts with an aldehyde (formaldehyde for methylation) to form an imine or iminium ion intermediate, which is then reduced in situ by a hydride reducing agent. The choice of reducing agent and control over stoichiometry are key to achieving selectivity. For selective mono-methylation, a mild and sterically hindered reducing agent is preferred.

  • Direct Alkylation (Eschweiler-Clarke Reaction): This classical named reaction utilizes a mixture of excess formaldehyde and formic acid.[2][3] Formaldehyde serves as the source of the methyl group, and formic acid acts as the hydride donor to reduce the intermediate iminium ion. The reaction is known for its simplicity and high efficiency in producing tertiary amines from primary amines, as the mechanism inherently favors exhaustive methylation.[4] It is an excellent choice when the N,N-dimethyl product is the target, as it avoids the formation of quaternary ammonium salts.[2]

This guide will focus on a modern reductive amination protocol for selective mono-methylation and the Eschweiler-Clarke reaction for efficient di-methylation.

Comparative Overview of Methylation Protocols

The selection of a specific protocol is dictated by the desired final product. The following table summarizes the key parameters and outcomes of the two detailed methods.

ParameterProtocol 1: Selective Mono-methylationProtocol 2: Exhaustive Di-methylation (Eschweiler-Clarke)
Primary Reagents Formaldehyde, Sodium Triacetoxyborohydride (STAB)Formaldehyde, Formic Acid
Primary Product N-methyl-2-(2,4-dichlorophenyl)-2-ethoxyethanamineN,N-dimethyl-2-(2,4-dichlorophenyl)-2-ethoxyethanamine
Key Advantage High selectivity for the secondary amine product.High yield of the tertiary amine; prevents quaternization.[2]
Reaction Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Aqueous, or neat (reagents as solvent)
Temperature Room Temperature (20-25 °C)Elevated Temperature (80-100 °C)[5]
pH Condition Mildly acidic (often with added acetic acid)Acidic (due to formic acid)
Work-up Aqueous basic wash, extractionBasification, extraction
Key Consideration Stoichiometric control of formaldehyde is crucial.Use of excess reagents drives the reaction to completion.[4]

Detailed Experimental Protocols

Protocol 1: Selective N-Monomethylation via Reductive Amination

This protocol employs sodium triacetoxyborohydride (STAB), a mild and selective reducing agent that is particularly effective for reductive aminations. It tolerates the slightly acidic conditions required for imine formation and its steric bulk helps to disfavor the reduction of the more hindered secondary amine-derived iminium ion, thus promoting mono-methylation.

Materials:

  • 2-(2,4-dichlorophenyl)-2-ethoxyethanamine (1.0 eq)

  • Aqueous Formaldehyde (37% w/w, 1.0-1.2 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (optional, catalytic amount)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Deionized Water

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., Nitrogen or Argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add 2-(2,4-dichlorophenyl)-2-ethoxyethanamine (1.0 eq) and dissolve in anhydrous DCM (approx. 0.1-0.2 M concentration).

  • Add aqueous formaldehyde (1.0-1.2 eq) to the solution. If desired, a catalytic amount of acetic acid can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • In a single portion, add sodium triacetoxyborohydride (STAB) (1.5 eq) to the reaction mixture. Note: The addition may cause some effervescence.

  • Continue to stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 12-24 hours).

  • Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, deionized water, and finally, brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by column chromatography on silica gel to yield the pure N-methyl-2-(2,4-dichlorophenyl)-2-ethoxyethanamine.

Protocol 2: N,N-Dimethylation via Eschweiler-Clarke Reaction

This protocol is designed for the exhaustive methylation of the primary amine to the corresponding tertiary amine. The reaction is robust and driven by an excess of both formaldehyde and formic acid, with the irreversible loss of carbon dioxide gas pushing the reaction to completion.[2]

Materials:

  • 2-(2,4-dichlorophenyl)-2-ethoxyethanamine (1.0 eq)

  • Formic Acid (90-100%, >5.0 eq)

  • Aqueous Formaldehyde (37% w/w, >3.0 eq)

  • Sodium Hydroxide (NaOH) solution (e.g., 2M)

  • Dichloromethane (DCM) or Diethyl Ether for extraction

  • Deionized Water

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware with a reflux condenser, magnetic stirrer, and heating mantle.

Procedure:

  • In a round-bottom flask, add 2-(2,4-dichlorophenyl)-2-ethoxyethanamine (1.0 eq).

  • Add formic acid (>5.0 eq) followed by aqueous formaldehyde (>3.0 eq) to the flask. Caution: The initial mixing can be exothermic.

  • Fit the flask with a reflux condenser and heat the reaction mixture to 80-100 °C in a heating mantle or oil bath.[5] Vigorous gas (CO₂) evolution should be observed.

  • Maintain the temperature and continue stirring for 4-18 hours, or until TLC/LC-MS analysis indicates the complete conversion of the starting material and the mono-methyl intermediate.

  • Cool the reaction mixture to room temperature.

  • Carefully basify the mixture by the slow addition of 2M NaOH solution until the pH is >10. Perform this step in an ice bath to manage the heat of neutralization.

  • Transfer the basified mixture to a separatory funnel and extract the product with a suitable organic solvent like DCM or diethyl ether (3x volumes).

  • Combine the organic extracts and wash with deionized water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • The crude N,N-dimethyl-2-(2,4-dichlorophenyl)-2-ethoxyethanamine can be purified by column chromatography or distillation under reduced pressure.

Visualization of Workflow and Chemical Transformation

To aid in the selection and execution of the synthesis, the following diagrams illustrate the strategic workflow and the chemical reaction for the selective mono-methylation protocol.

G cluster_0 Synthetic Goal Definition cluster_1 Protocol Selection cluster_2 Final Product goal Desired Product? protocol1 Protocol 1: Selective Mono-methylation (STAB Reduction) goal->protocol1 Mono-methylation protocol2 Protocol 2: Exhaustive Di-methylation (Eschweiler-Clarke) goal->protocol2 Di-methylation product1 Secondary Amine (N-Methyl) protocol1->product1 product2 Tertiary Amine (N,N-Dimethyl) protocol2->product2 G reactant 2-(2,4-dichlorophenyl) -2-ethoxyethanamine (Primary Amine) reagents 1. HCHO (aq), DCM 2. NaBH(OAc)₃ (STAB) reactant->reagents product N-methyl-2-(2,4-dichlorophenyl) -2-ethoxyethanamine (Secondary Amine) reagents->product

Caption: Reaction scheme for selective mono-methylation (Protocol 1).

Conclusion

The N-methylation of 2-(2,4-dichlorophenyl)-2-ethoxyethanamine can be effectively controlled to yield either the mono-methyl or di-methyl derivative by selecting the appropriate synthetic methodology. For selective synthesis of the secondary amine, a controlled reductive amination using a mild hydride source like STAB is the method of choice. For the efficient and high-yielding synthesis of the tertiary amine, the classical Eschweiler-Clarke reaction remains a superior and straightforward protocol. The application of these detailed procedures, grounded in a clear understanding of the underlying chemical principles, will enable researchers to reliably synthesize the desired N-methylated analogs for further investigation in drug discovery and development programs.

References

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Reductive Amination: A Review. Organic Process Research & Development, 16(6), 1156–1184.
  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1.
  • Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757–786.
  • Moore, M. L. (1949). The Leuckart Reaction. Organic Reactions, 5, 301–330.
  • Icke, R. N., Wisegarver, B. B., & Alles, G. A. (1945). β-Phenylethyldimethylamine. Organic Syntheses, 25, 89.
  • Clarke, H. T., Gillespie, H. B., & Weisshaus, S. Z. (1933). The Action of Formaldehyde on Amines and Amino Acids. Journal of the American Chemical Society, 55(11), 4571–4587.
  • SynArchive. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • PubChem. (n.d.). 2,4-Dichlorophenethylamine. Retrieved from [Link]

Sources

Application

Application Note &amp; Protocol: Solvent Selection for the Extraction of 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine

Abstract This document provides a comprehensive guide for selecting an appropriate solvent for the liquid-liquid extraction (LLE) of the basic compound 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine from aqueous matr...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for selecting an appropriate solvent for the liquid-liquid extraction (LLE) of the basic compound 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine from aqueous matrices. The protocol leverages the principles of pH-dependent partitioning to achieve high extraction efficiency. Key solvent properties, including selectivity, immiscibility, density, and safety, are discussed. A detailed, step-by-step protocol for a bench-scale extraction is provided, along with a comparative analysis of suitable organic solvents.

Introduction and Physicochemical Analysis

Effective isolation and purification are critical steps in pharmaceutical research and development. The target compound, 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine, is a moderately complex organic molecule whose structure dictates its solubility and chemical behavior. A precise extraction strategy is paramount for achieving high purity and yield.

Structural Analysis:

  • 2,4-dichlorophenyl Group: This aromatic, halogenated moiety is nonpolar and hydrophobic, significantly reducing the molecule's affinity for water.

  • Ethoxy Group (-OCH₂CH₃): An ether group that contributes slight polarity but is predominantly nonpolar in character.

  • N-methylethanamine Group: This secondary amine is the key to our extraction strategy. It is basic and can be protonated under acidic conditions.

The most critical property for our purpose is the basicity of the secondary amine. The conjugate acid of a similar secondary amine, N-methylethanamine, has a pKa of approximately 10.9.[1][2] This means that at a pH below ~9, the amine will be predominantly in its protonated, cationic form (R₂NH₂⁺), which is highly soluble in water. At a pH above ~12, it will be in its neutral, free base form, which is significantly more soluble in organic solvents.[3][4] This pH-dependent solubility is the foundation of an effective LLE protocol.

Principles of Solvent Selection for Liquid-Liquid Extraction (LLE)

LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[5][6] The efficiency of this process is governed by the distribution coefficient (D) , which is the ratio of the total concentration of the solute in the organic phase to its total concentration in the aqueous phase at equilibrium. For a basic compound like our target, this is highly pH-dependent.

The ideal extraction solvent should possess the following characteristics:

  • High Selectivity & Solubility: The solvent must have a high affinity for the neutral (free base) form of the target analyte to ensure maximum transfer from the aqueous phase.[5][7]

  • Immiscibility with Water: The solvent must form a distinct layer with the aqueous phase for easy separation.[5][8]

  • Density Difference: A significant density difference from water (either higher or lower) facilitates clear phase separation.

  • Low Boiling Point: A lower boiling point simplifies solvent removal after extraction, reducing energy costs and minimizing thermal degradation of the analyte.[7][9]

  • Chemical Inertness: The solvent should not react with the target compound or other components in the mixture.[10]

  • Safety, Cost, and Environmental Impact: The solvent should have low toxicity, be non-flammable if possible, be cost-effective, and have a minimal environmental footprint.[7][11]

Comparative Analysis of Candidate Solvents

Several common laboratory solvents can be considered for this extraction. The choice depends on a balance of the criteria mentioned above. Below is a comparison of suitable candidates for extracting the free base form of the target compound.

SolventFormulaDensity (g/mL)Boiling Point (°C)Polarity IndexKey Advantages & Disadvantages
Dichloromethane (DCM) CH₂Cl₂1.3339.63.1Pro: High solubility for many organics, immiscible, high density (bottom layer). Con: Environmental concerns, potential carcinogen.
Ethyl Acetate (EtOAc) C₄H₈O₂0.90277.14.4Pro: Good solvent power, lower toxicity than DCM, low density (top layer). Con: Partially miscible with water (~3% solubility), can co-extract water.
Methyl tert-butyl ether (MTBE) C₅H₁₂O0.7455.22.5Pro: Low boiling point, good solvent, low density (top layer), less prone to emulsion. Con: Environmental concerns (groundwater contaminant).
Toluene C₇H₈0.867110.62.4Pro: Good for nonpolar compounds, low density (top layer). Con: High boiling point makes it difficult to remove.

Recommendation: For most lab-scale applications, Ethyl Acetate or MTBE offer a good balance of efficiency and safety. Dichloromethane is highly effective but should be used with caution due to its toxicity.

Experimental Protocol

This protocol describes the extraction of 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine from a 100 mL aqueous solution using ethyl acetate.

Materials:

  • Aqueous sample containing the target compound.

  • Ethyl Acetate (EtOAc), reagent grade.

  • Sodium Hydroxide (NaOH) solution, 2 M.

  • Hydrochloric Acid (HCl) solution, 1 M (for potential back-extraction).

  • Saturated Sodium Chloride (Brine) solution.

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄).

  • pH paper or calibrated pH meter.

  • 250 mL Separatory Funnel.

  • Erlenmeyer flasks.

  • Rotary evaporator.

Protocol Steps:
  • pH Adjustment (Basification):

    • Transfer the 100 mL aqueous sample to a 250 mL separatory funnel.

    • Measure the initial pH of the solution.

    • Slowly add 2 M NaOH solution dropwise while swirling. Periodically check the pH. Continue adding base until the aqueous phase reaches a stable pH of ≥ 12. This ensures the amine is in its neutral, organic-soluble free base form.[3][12]

  • First Extraction:

    • Add 50 mL of ethyl acetate to the separatory funnel.

    • Stopper the funnel and invert it, immediately opening the stopcock to vent any pressure.

    • Shake the funnel vigorously for 1-2 minutes, with periodic venting. This maximizes the surface area between the two phases, facilitating the transfer of the analyte.[3]

    • Place the funnel back on a ring stand and allow the layers to fully separate. Ethyl acetate is less dense than water and will be the top layer.

  • Phase Separation:

    • Carefully drain the lower aqueous layer into a clean beaker or flask.

    • Drain the upper organic layer (ethyl acetate) into a separate clean, dry Erlenmeyer flask labeled "Organic Extract 1".

  • Second Extraction:

    • Return the aqueous layer to the separatory funnel.

    • Add a fresh 25 mL portion of ethyl acetate to the funnel.

    • Repeat the shaking and phase separation process described in steps 2 and 3.

    • Combine the second organic extract with the first one. Performing multiple extractions with smaller volumes of solvent is more efficient than a single extraction with a large volume.

  • Washing the Organic Phase:

    • Return the combined organic extracts to the separatory funnel.

    • Add 25 mL of brine (saturated NaCl solution). Shake gently.

    • The brine wash helps to remove any dissolved water from the organic phase and breaks up potential emulsions.

    • Allow the layers to separate and discard the lower aqueous brine layer.

  • Drying the Organic Extract:

    • Drain the washed organic phase into a dry Erlenmeyer flask.

    • Add a small amount of anhydrous sodium sulfate (or magnesium sulfate), enough to form a thin layer on the bottom. Swirl the flask. If the drying agent clumps together, add more until some particles remain free-flowing. This indicates all residual water has been absorbed.

  • Solvent Removal:

    • Carefully decant or filter the dried organic solution away from the drying agent into a pre-weighed round-bottom flask.

    • Remove the ethyl acetate using a rotary evaporator under reduced pressure. The low boiling point of ethyl acetate (77.1 °C) allows for efficient removal.[7]

  • Final Product:

    • The remaining residue in the round-bottom flask is the extracted crude 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine. The yield can be determined by mass.

Visualization of Workflows

Solvent Selection Logic

The following diagram illustrates the decision-making process for selecting an appropriate extraction solvent.

SolventSelection Start Start: Aqueous Matrix with Target Analyte CheckProps Analyze Analyte Properties (Polarity, pKa) Start->CheckProps IsBasic Is Analyte Basic? (pKa > 8) CheckProps->IsBasic SelectSolvent Select Immiscible Organic Solvent IsBasic->SelectSolvent Yes Criteria1 High Selectivity for Free Base? SelectSolvent->Criteria1 Criteria2 Good Density Difference & Phase Separation? Criteria1->Criteria2 Yes ReEvaluate Re-evaluate Options or Modify Protocol Criteria1->ReEvaluate No Criteria3 Low Boiling Point for Easy Removal? Criteria2->Criteria3 Yes Criteria2->ReEvaluate No Criteria4 Acceptable Safety & Cost Profile? Criteria3->Criteria4 Yes Criteria3->ReEvaluate No FinalChoice Final Solvent Choice (e.g., EtOAc, MTBE) Criteria4->FinalChoice Yes Criteria4->ReEvaluate No ReEvaluate->SelectSolvent

Caption: Decision workflow for selecting an extraction solvent.

Experimental Protocol Flowchart

The following diagram outlines the key steps in the liquid-liquid extraction protocol.

LLE_Workflow Start Aqueous Sample in Separatory Funnel Basify Adjust to pH ≥ 12 with 2M NaOH Start->Basify AddSolvent1 Add Organic Solvent (e.g., 50 mL EtOAc) Basify->AddSolvent1 Extract1 Shake & Vent; Allow Phases to Separate AddSolvent1->Extract1 Separate1 Collect Organic Layer; Set Aside Aqueous Layer Extract1->Separate1 AddSolvent2 Return Aqueous to Funnel; Add fresh 25 mL EtOAc Separate1->AddSolvent2 Extract2 Repeat Extraction AddSolvent2->Extract2 Combine Combine Organic Extracts Extract2->Combine Wash Wash with Brine (NaCl) Combine->Wash Dry Dry with Na₂SO₄ Wash->Dry Evaporate Filter and Evaporate Solvent (Rotary Evaporator) Dry->Evaporate End Isolated Crude Product Evaporate->End

Caption: Step-by-step liquid-liquid extraction workflow.

References

  • K-Jhil. (2024). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. Available at: [Link]

  • Hydrometal Tech. (2024). 5 Criteria for Selecting an Extraction Solvent. Available at: [Link]

  • Grokipedia. Ethylmethylamine. Available at: [Link]

  • LookChem. Ethanamine, N-methyl-. Available at: [Link]

  • Celignis. (2023). Use of Liquid-Liquid Extraction for Downstream Stages in Bioprocesses. Available at: [Link]

  • Scribd. Solvent Selection Criteria for Extraction. Available at: [Link]

  • Unopex. (2025). Process 101: Solvent Extraction. Available at: [Link]

  • PubChem - National Institutes of Health. N-Methylethylamine. Available at: [Link]

  • Wikipedia. Liquid–liquid extraction. Available at: [Link]

  • Element Lab Solutions. Liquid-Liquid Extraction Techniques Principles and Optimisation. Available at: [Link]

  • Wiley Analytical Science. (2019). Turned on its head: Homogeneous liquid-liquid extraction with amines. Available at: [Link]

  • Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION. Available at: [Link]

  • Environmental Protection Agency. PRINCIPLES OF EXTRACTION AND THE EXTRACTION OF SEMIVOLATILE ORGANICS FROM LIQUIDS. Available at: [Link]

  • Quora. (2018). Why is N-methylethanamine less basic than propan-1-amine?. Available at: [Link]

  • TIEI Extraction. (2022). Liquid-liquid extraction for neutral, acidic and basic compounds. Available at: [Link]

Sources

Method

Application Note: Storage and Stability Protocols for 2-(2,4-Dichlorophenyl)-2-ethoxy-N-methylethanamine

Executive Summary & Structural Vulnerability Analysis The compound 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine is a complex phenethylamine derivative characterized by three distinct functional moieties, each prese...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Vulnerability Analysis

The compound 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine is a complex phenethylamine derivative characterized by three distinct functional moieties, each presenting unique physicochemical liabilities:

  • A Secondary Amine (N-methyl group): Highly susceptible to oxidative degradation (forming N-oxides) and reactive toward trace aldehydes [4].

  • A Benzylic Ether (2-ethoxy group): Vulnerable to acid-catalyzed heterolytic C-O bond scission, which generates a stabilized benzylic carbocation leading to transetherification or hydrolysis [2].

  • A 2,4-Dichlorophenyl Ring: Prone to homolytic C-Cl bond cleavage under actinic (UV) radiation.

As a Senior Application Scientist, my approach to stabilizing this compound relies on understanding the causality of its degradation. You cannot simply place this compound in a standard freezer and expect long-term integrity. The protocols below outline a self-validating system designed to neutralize these specific chemical liabilities, ensuring reproducible performance in downstream pharmacological or analytical assays.

Mechanistic Pathways of Degradation

To design an effective storage protocol, we must first map how the compound degrades under stress.

Oxidative and Excipient-Driven Amine Degradation

Secondary amines are notoriously reactive in the presence of molecular oxygen, peroxides, and certain polymeric excipients. If stored improperly, the N-methyl group will oxidize to an N-oxide or hydroxylamine [4]. Furthermore, if the compound is stored in plastic containers or formulated with polyethylene glycol (PEG), oxidative degradation of the polymer can release formaldehyde and formic acid. This triggers an Eschweiler-Clarke-type reaction, converting the secondary amine into N-methyl or N-formyl degradants [1]. Causality-driven choice: All storage must utilize inert glass (never standard polymers) and an argon-purged headspace.

Acid-Catalyzed Benzylic Ether Cleavage

The ethoxy group is situated at the benzylic position. While ethers are generally stable, benzylic ethers are the exception. Under acidic conditions (pH < 3), the ether oxygen protonates, leading to the expulsion of ethanol and the formation of a 2,4-dichlorobenzyl carbocation [2]. If moisture is present, this rapidly hydrolyzes to 2-(2,4-dichlorophenyl)-2-hydroxy-N-methylethanamine. Causality-driven choice: Stock solutions must be prepared in strictly neutral, aprotic solvents.

Photolytic Dehalogenation

The electron-withdrawing chlorine atoms at the ortho and para positions stabilize the ring but are susceptible to UV-induced radical cleavage. Causality-driven choice: Total exclusion of light using amber glassware.

Degradation API 2-(2,4-dichlorophenyl)- 2-ethoxy-N-methylethanamine Acid Acidic Conditions (pH < 3) API->Acid Oxidation Oxidative Stress (O2, Peroxides) API->Oxidation Light UV/Vis Light (Photolysis) API->Light Deg1 Benzylic Alcohol (Ether Cleavage) Acid->Deg1 Deg2 N-oxide & N-formyl Degradants Oxidation->Deg2 Deg3 Dehalogenated Photoproducts Light->Deg3

Fig 1. Primary degradation pathways of 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine.

Quantitative Degradation Profile

To validate the storage protocols, a forced degradation study must be executed. The table below summarizes the quantitative expectations of degradation when the compound is exposed to various stress conditions, serving as a baseline for your Stability-Indicating LC-MS Assays.

Stress ConditionReagent / EnvironmentTarget MoietyPrimary Degradant ExpectedExpected Degradation (24h)
Acidic 0.1 N HCl, 60°CBenzylic Ether2-(2,4-dichlorophenyl)-2-hydroxy...> 15%
Oxidative 3% H₂O₂, 25°CSecondary AmineN-oxide derivative> 20%
Photolytic ICH Q1B (1.2M lux-hr)Dichlorophenyl RingDehalogenated photoproducts~ 5 - 10%
Thermal 60°C, Solid StateGlobal StructureMinimal (if kept perfectly dry)< 1%

Experimental Workflows & Methodologies

Protocol 1: Self-Validating Forced Degradation & LC-MS Assay

Purpose: Before trusting your storage conditions, you must prove your analytical method can detect the specific degradants mentioned above.

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of the compound in LC-MS grade Acetonitrile. Note: Avoid sonication in the presence of trace titanium dioxide or ambient light, as this can catalyze hydroxyl radical formation and artificially oxidize the secondary amine[3].

  • Acid Stress: Mix 500 µL of stock with 500 µL of 0.2 N HCl. Incubate at 60°C for 24 hours. Neutralize with 500 µL of 0.2 N NaOH before injection.

  • Oxidative Stress: Mix 500 µL of stock with 500 µL of 6% H₂O₂. Incubate at room temperature in the dark for 24 hours.

  • Analysis: Analyze via LC-HRMS using a C18 column. Mobile phase A: Water + 0.1% Formic Acid; Mobile phase B: Acetonitrile + 0.1% Formic Acid. Look for mass shifts corresponding to loss of the ethyl group (-28 Da) and addition of oxygen (+16 Da).

Protocol 2: Long-Term Cryopreservation and Aliquoting

Purpose: To neutralize the liabilities of oxidation, acid-cleavage, and photolysis during long-term storage of the API.

  • Drying: Ensure the synthesized or procured API is lyophilized or dried under a high vacuum to achieve < 0.5% moisture content. Moisture enables acid/base micro-environments that catalyze ether cleavage.

  • Aliquoting: Transfer the dry powder into 2 mL amber glass vials . Do not use polypropylene or polystyrene tubes, as plasticizers and residual polymerization initiators can react with the secondary amine.

  • Inert Gas Purging: Using a manifold, gently purge the headspace of each vial with high-purity Argon for 15 seconds. Argon is heavier than Nitrogen and forms a better protective blanket against O₂.

  • Sealing: Cap immediately using PTFE-lined (Teflon) screw caps. PTFE is chemically inert and will not off-gas aldehydes [1]. Wrap the seal tightly with Parafilm.

  • Storage: Transfer the sealed, purged vials to a desiccator box containing indicating silica gel, and store the entire box at -20°C .

Workflow Step1 Synthesized / Procured API (Free base or HCl salt) Step2 Lyophilization / Drying (< 0.5% Moisture) Step1->Step2 Step3 Aliquoting into Amber Glass Vials Step2->Step3 Step4 Argon/Nitrogen Purge (Headspace displacement) Step3->Step4 Step5 Seal with PTFE-lined Caps & Parafilm Step4->Step5 Step6 Store at -20°C (Desiccated) Step5->Step6

Fig 2. Step-by-step workflow for the cryopreservation and inert storage of the API.

References

  • N-methylation and N-formylation of a secondary amine drug (varenicline) in an osmotic tablet - PubMed | nih.gov | 1

  • The ether functional group is generally one of the most inert... (Acid-Catalyzed Transetherification with an Unsymmetrical Benzylic Ether) | thieme-connect.de | 2

  • Pharmaceutical Stability: Scientific and Regulatory Considerations for Global Drug Development and Commercialization | pharmtech.com | 3

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC | nih.gov | 4

Sources

Application

Application Notes and Protocols for 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine: A Novel Phenethylamine Analog with Therapeutic Potential

Forward The confluence of a 2,4-dichlorophenyl moiety, a recognized pharmacophore in numerous therapeutic agents, with the versatile phenethylamine scaffold presents a compelling case for the medicinal chemistry explorat...

Author: BenchChem Technical Support Team. Date: March 2026

Forward

The confluence of a 2,4-dichlorophenyl moiety, a recognized pharmacophore in numerous therapeutic agents, with the versatile phenethylamine scaffold presents a compelling case for the medicinal chemistry exploration of 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine. While this specific molecule is a novel chemical entity with limited published data, its structural components suggest a rich potential for biological activity. This guide provides a comprehensive framework for researchers and drug development professionals to investigate its therapeutic applications. Drawing upon established principles of medicinal chemistry and the known activities of structurally related compounds, we present detailed application notes and protocols to explore its potential as a modulator of central nervous system (CNS) targets, an anti-inflammatory agent, and an antifungal candidate.

Introduction to 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine

The core structure, a phenethylamine, is a well-established backbone for a vast array of neuroactive compounds, including neurotransmitters and psychedelic drugs.[1][2] The substitutions on this core are critical determinants of its pharmacological profile. The 2,4-dichloro substitution on the phenyl ring is a common feature in drugs targeting a range of biological pathways, including fungal ergosterol biosynthesis and cyclooxygenase (COX) enzymes.[3][4] The ethoxy group at the benzylic position and the N-methyl group on the terminal amine further modulate the molecule's lipophilicity, metabolic stability, and receptor interaction profile.

Based on these structural alerts, we hypothesize three primary areas of investigation for 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine:

  • Central Nervous System Activity: Potential modulation of monoamine receptors, such as serotonin (5-HT) and dopamine (D) receptors, is a primary hypothesis due to the phenethylamine core.[2][5]

  • Anti-inflammatory Properties: The 2,4-dichlorophenyl moiety is present in compounds known to inhibit COX enzymes, suggesting a potential role in inflammation.[3]

  • Antifungal Activity: The 2,4-dichlorophenyl group is a key component of several antifungal agents, indicating a possible application in combating fungal infections.

This document outlines protocols for the initial screening and characterization of this compound in these three key areas.

Potential Application I: Central Nervous System Modulation

Rationale

The phenethylamine scaffold is a cornerstone of neuropharmacology. Alterations in the substitution pattern of this scaffold can profoundly influence selectivity and potency for various G-protein coupled receptors (GPCRs) in the CNS, including serotonin and dopamine receptors.[2][5] The ethoxy and N-methyl groups of the target compound may confer a unique profile of receptor interactions.

Experimental Protocol: Receptor Binding Assays

This protocol describes a competitive radioligand binding assay to determine the affinity of 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine for human serotonin (5-HT2A) and dopamine (D2) receptors.

Materials:

  • HEK293 cells stably expressing human 5-HT2A or D2 receptors

  • [3H]-Ketanserin (for 5-HT2A) or [3H]-Spiperone (for D2)

  • 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

  • Scintillation vials and cocktail

  • Glass fiber filters

  • Filtration manifold

  • Scintillation counter

Procedure:

  • Membrane Preparation: Culture and harvest HEK293 cells expressing the target receptor. Homogenize the cells in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Assay buffer

    • A fixed concentration of radioligand ([3H]-Ketanserin or [3H]-Spiperone)

    • A range of concentrations of 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine (e.g., from 10-10 M to 10-5 M).

    • Cell membrane preparation.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration manifold to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specific binding.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This can be calculated using non-linear regression analysis.

Data Presentation
Receptor Target Radioligand Predicted IC50 Range (nM)
5-HT2A[3H]-Ketanserin10 - 1000
D2[3H]-Spiperone50 - 5000
Workflow Diagram

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis P1 Culture & Harvest HEK293 Cells P2 Homogenize & Centrifuge P1->P2 P3 Resuspend Membrane Pellet P2->P3 A1 Add Radioligand, Test Compound & Membranes P3->A1 A2 Incubate A1->A2 A3 Filter & Wash A2->A3 A4 Scintillation Counting A3->A4 D1 Calculate IC50 Values A4->D1

Caption: Workflow for Receptor Binding Assay.

Potential Application II: Anti-inflammatory Activity

Rationale

The 2,4-dichlorophenyl moiety is a key structural feature in several non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors.[3] This suggests that 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine may possess anti-inflammatory properties through the inhibition of cyclooxygenase enzymes.

Experimental Protocol: COX-2 Inhibition Assay

This protocol outlines an in vitro assay to assess the inhibitory activity of the test compound against human recombinant COX-2.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • COX-2 inhibitor screening kit (e.g., colorimetric or fluorometric)

  • 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine

  • Positive control (e.g., Celecoxib)

  • Microplate reader

Procedure:

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Assay buffer

    • A range of concentrations of 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine.

    • Positive control (Celecoxib).

    • Human recombinant COX-2 enzyme.

  • Pre-incubation: Pre-incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add arachidonic acid to each well to initiate the enzymatic reaction.

  • Incubation: Incubate the plate for a specified time (e.g., 10 minutes) at 37°C.

  • Detection: Stop the reaction and measure the product formation (e.g., Prostaglandin G2) using a colorimetric or fluorometric detection reagent provided in the kit, according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound. Determine the IC50 value using non-linear regression analysis.

Data Presentation
Compound Predicted COX-2 IC50 (µM)
2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine1 - 50
Celecoxib (Positive Control)< 1
Signaling Pathway Diagram

G cluster_pathway Pro-inflammatory Signaling cluster_inhibition Inhibition AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins COX2->PGs Inflammation Inflammation PGs->Inflammation Inhibitor 2-(2,4-dichlorophenyl)-2- ethoxy-N-methylethanamine Inhibitor->COX2

Caption: Inhibition of the COX-2 Pathway.

Potential Application III: Antifungal Activity

Rationale

The 2,4-dichlorophenyl group is a well-known toxophore in several classes of antifungal agents, including the azoles. It is often involved in binding to the active site of fungal enzymes. An important intermediate in the synthesis of the antifungal drug itraconazole contains a 2,4-dichlorophenyl group attached to a dioxolane ring.[4] This suggests that our target compound might exhibit antifungal properties.

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the minimum inhibitory concentration (MIC) of an antifungal agent.

Materials:

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium

  • 96-well microtiter plates

  • 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine

  • Positive control (e.g., Fluconazole)

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal inoculum according to CLSI guidelines.

  • Serial Dilution: Perform a two-fold serial dilution of 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine and the positive control in RPMI-1640 medium in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with the fungal suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity compared to the growth control), which can be determined visually or by reading the absorbance with a spectrophotometer.

Data Presentation
Fungal Strain Predicted MIC Range (µg/mL)
Candida albicans8 - 128
Aspergillus fumigatus16 - 256
Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare Fungal Inoculum P2 Serial Dilution of Test Compound P1->P2 A1 Inoculate Microtiter Plate P2->A1 A2 Incubate A1->A2 D1 Determine MIC A2->D1

Caption: Antifungal Susceptibility Testing Workflow.

Conclusion and Future Directions

The structural features of 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine suggest a promising, yet unexplored, profile of biological activities. The protocols outlined in this guide provide a robust starting point for investigating its potential as a CNS modulator, an anti-inflammatory agent, or an antifungal compound. Positive results in these initial screens would warrant further investigation, including in vivo efficacy studies, mechanism of action studies, and structure-activity relationship (SAR) optimization to develop more potent and selective analogs.

References

  • Semantic Scholar. (2023, January 14). 2-Phenethylamines in Medicinal Chemistry: A Review. [Link]

  • MDPI. (2023, January 14). 2-Phenethylamines in Medicinal Chemistry: A Review. [Link]

  • Frontiers in Pharmacology. (2019, November 28). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. [Link]

  • PrepChem. (n.d.). Synthesis of 2-[2-(4-chlorophenyl)ethoxy]ethyl methanesulfonate. [Link]

  • MDPI. (2020, March 26). Biological Activities of Alkaloids. [Link]

  • PubMed. (n.d.). Medicinal chemistry of 2,2,4-substituted morpholines. [Link]

  • ResearchGate. (2006, April). A Pharmacological Study of N,N-Diethyl-[5-(2,4-Dichlorophenyl)-4-Thiapentyl] Amine Hydrochloride. [Link]

  • ResearchGate. (2025, November 11). Chapter 15 Structural Study of Methyl-2-benzamido-2-{[-2- methoxy-2-oxo-1-phenylethyl]amino}acetate. [Link]

  • Google Patents. (n.d.). CN101302213B - Preparation of cis-2-(2,4- dichlorophenyl)-2-([1][2][6]- triazole-1-methyl )-[1][5] dioxolane -4-Methyl methanesulfonate.

Sources

Method

Application Note &amp; Protocols: Scalable Synthesis Routes for 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed guide to plausible, scalable synthetic strategies for the novel compound 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamin...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to plausible, scalable synthetic strategies for the novel compound 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine. The proposed routes are grounded in established, robust chemical transformations suitable for laboratory and potential pilot-scale production. The discussion emphasizes the rationale behind methodological choices, ensuring both scientific integrity and practical applicability.

Introduction and Retrosynthetic Analysis

The target molecule, 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine, is a substituted phenethylamine derivative. Its structure suggests potential applications in medicinal chemistry and materials science, necessitating the development of efficient and scalable synthetic pathways. A logical retrosynthetic analysis points to two primary bond disconnections: the C-N bond of the ethylamine backbone and the C-O bond of the ethoxy group.

The most strategically sound approach for forming the C-N bond at a late stage is through reductive amination. This widely-used reaction offers high selectivity, mild conditions, and is amenable to one-pot procedures, making it ideal for scalable synthesis.[1] This strategy identifies an α-ethoxy ketone as the key intermediate. This intermediate can, in turn, be synthesized from a corresponding α-haloketone, which is readily accessible from the parent acetophenone derivative.

This analysis leads to a robust two-step synthetic sequence, as outlined below.

Proposed Synthetic Pathway

The recommended pathway begins with the bromination of 1-(2,4-dichlorophenyl)ethanone, followed by nucleophilic substitution with ethoxide to form the key ketone intermediate. The final step involves the reductive amination of this ketone with methylamine to yield the target compound.

Synthetic_Pathway A 1-(2,4-dichlorophenyl)ethanone B 2-Bromo-1-(2,4-dichlorophenyl)ethanone A->B Bromination (Br₂, Ether) C 1-(2,4-dichlorophenyl)-2-ethoxyethan-1-one (Key Intermediate) B->C Nucleophilic Substitution (NaOEt, EtOH) D 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine (Target Molecule) C->D Reductive Amination (CH₃NH₂, NaBH₃CN)

Caption: Proposed two-step scalable synthesis route.

Experimental Protocols & Methodologies

PART I: Synthesis of Key Intermediate: 1-(2,4-dichlorophenyl)-2-ethoxyethan-1-one

This stage involves two distinct chemical transformations: α-bromination of a ketone and a subsequent Williamson ether synthesis.

Step 1: Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone

The synthesis begins with the α-bromination of 1-(2,4-dichlorophenyl)ethanone. This reaction proceeds via an enol or enolate intermediate and is a standard method for introducing a leaving group adjacent to a carbonyl.

Protocol:

  • Charge a suitable reaction vessel with 1-(2,4-dichlorophenyl)ethanone (1.0 eq) and a solvent such as diethyl ether or dichloromethane.[2]

  • Cool the mixture to 0-5 °C using an ice bath.

  • Slowly add a solution of bromine (1.0 eq) in the same solvent to the stirred mixture. The rate of addition should be controlled to maintain the reaction temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting material spot indicates completion.

  • Upon completion, quench the reaction by washing the organic phase with water and then a saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude 2-bromo-1-(2,4-dichlorophenyl)ethanone. This product is often used in the next step without further purification.

Causality and Expertise:

  • Solvent Choice: Diethyl ether is a common choice due to its low boiling point and ability to dissolve both the reactant and bromine.[2]

  • Temperature Control: Low temperature is crucial to minimize side reactions, such as polybromination.

  • Workup: The aqueous wash removes any residual hydrobromic acid (HBr) generated during the reaction.

Step 2: Synthesis of 1-(2,4-dichlorophenyl)-2-ethoxyethan-1-one

This step is a classic Williamson ether synthesis, where the bromide leaving group is displaced by an ethoxide nucleophile.

Protocol:

  • Prepare a solution of sodium ethoxide (NaOEt) by carefully dissolving sodium metal (1.1 eq) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the freshly prepared sodium ethoxide solution to 0-5 °C.

  • Add a solution of crude 2-bromo-1-(2,4-dichlorophenyl)ethanone (1.0 eq) in anhydrous ethanol dropwise to the stirred ethoxide solution.

  • Allow the reaction to warm to room temperature and stir for several hours until TLC analysis indicates the consumption of the starting bromide.

  • Quench the reaction by adding water and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo.

  • Purify the resulting crude product by flash column chromatography on silica gel to afford the pure 1-(2,4-dichlorophenyl)-2-ethoxyethan-1-one.

Causality and Expertise:

  • Anhydrous Conditions: The use of anhydrous ethanol is critical as water can react with sodium metal and compete with the ethoxide as a nucleophile.

  • Excess Nucleophile: A slight excess of sodium ethoxide (1.1 eq) ensures the complete conversion of the alkyl bromide.

  • Purification: Column chromatography is necessary to remove any unreacted starting material and potential side products, such as those from elimination reactions.

PART II: Final Step: Reductive Amination to Yield the Target Molecule

Reductive amination is a robust and highly efficient method for forming amines from carbonyl compounds.[3] It involves the initial formation of an imine or iminium ion intermediate from the ketone and methylamine, which is then reduced in situ by a selective reducing agent.[1]

Reductive_Amination cluster_0 Imine Formation (Reversible) cluster_1 Reduction (Irreversible) Ketone α-Ethoxy Ketone Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + CH₃NH₂ Amine Methylamine (CH₃NH₂) Hemiaminal->Ketone - CH₃NH₂ Imine Iminium Ion Intermediate Hemiaminal->Imine - H₂O Imine->Hemiaminal + H₂O Product Target Amine Imine->Product Reducer Reducing Agent (e.g., NaBH₃CN) Reducer->Product

Caption: Workflow for the reductive amination step.

Protocol:

  • In a reaction flask, dissolve 1-(2,4-dichlorophenyl)-2-ethoxyethan-1-one (1.0 eq) in a suitable solvent such as methanol or 1,2-dichloroethane.

  • Add a solution of methylamine (1.5-2.0 eq, e.g., as a solution in THF or water) to the ketone solution.

  • Adjust the pH of the mixture to a weakly acidic range (pH 5-6) by adding a small amount of acetic acid. This catalyzes the formation of the iminium ion.

  • Add a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN, 1.5 eq) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, carefully quench the mixture by adding a dilute aqueous acid solution to decompose any remaining reducing agent.

  • Make the solution basic (pH > 10) by adding an aqueous solution of sodium hydroxide (NaOH).

  • Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or by forming a hydrochloride salt, which can often be purified by recrystallization.

Causality and Expertise:

  • pH Control: Maintaining a weakly acidic pH is a critical parameter. The medium must be acidic enough to catalyze imine formation but not so acidic as to protonate the amine nucleophile, rendering it unreactive.

  • Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is a preferred reagent because it is selective for the reduction of the iminium ion in the presence of the starting ketone.[3] This allows the entire reaction to be performed in one pot as the equilibrium between the ketone/amine and the imine/water is driven towards the product side upon reduction.[1]

  • Basic Workup: The final product is an amine, which is basic. Basifying the workup solution ensures the amine is in its free base form, allowing for efficient extraction into an organic solvent.

Data Summary and Comparison

StepReaction TypeKey ReagentsTypical SolventsTemperature (°C)Notes
1 α-BrominationBr₂, 1-(2,4-dichlorophenyl)ethanoneDiethyl Ether0 - 5Control of bromine addition is key to prevent over-bromination.
2 Williamson Ether SynthesisNaOEt, α-bromoketoneAnhydrous Ethanol0 → RTRequires inert and anhydrous conditions for optimal yield.
3 Reductive AminationCH₃NH₂, NaBH₃CN, Acetic AcidMethanol, DCERoom Temp.pH control (5-6) is crucial for efficient imine formation.

Conclusion

The described multi-step synthesis provides a scalable and reliable route to 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine. By leveraging well-established and high-yielding reactions such as α-bromination, Williamson ether synthesis, and, most critically, reductive amination, this pathway is well-suited for producing the target compound in quantities required for further research and development. The protocols provided are based on robust chemical principles and offer clear guidance for practical execution.

References

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [3]

  • Wikipedia. (n.d.). Reductive amination. [1]

  • Sigma-Aldrich. (n.d.). Application Note – Reductive Amination.

  • PrepChem. (n.d.). Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone. [2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine Synthesis

The following guide is designed for researchers and process chemists encountering yield issues with the synthesis of 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine . This guide treats the synthesis as a modular workf...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed for researchers and process chemists encountering yield issues with the synthesis of 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine .

This guide treats the synthesis as a modular workflow, focusing on the two critical chemical transformations: the Benzylic Ether Formation (introduction of the ethoxy group) and the N-Methylamine Construction .[1]

Diagnostic Workflow

Before altering reaction parameters, identify the specific failure mode using this logic tree. The presence of specific impurities (Styrenes vs. Regioisomers) dictates the solution.[1][2]

TroubleshootingFlow Start Low Yield Detected CheckLCMS Analyze Crude Mixture (LCMS / 1H NMR) Start->CheckLCMS ImpurityA Impurity: 2,4-Dichlorostyrene (Elimination Product) CheckLCMS->ImpurityA Olefin signals (5.0-6.0 ppm) ImpurityB Impurity: Regioisomer (Ethoxy at terminal position) CheckLCMS->ImpurityB Incorrect splitting of ethoxy CH2 ImpurityC Impurity: Bis-methylated Amine (Tertiary Amine) CheckLCMS->ImpurityC Extra N-Me singlet SolA Action: Lower Temp, Switch from Alkoxide to Acid-Cat Solvolysis ImpurityA->SolA SolB Action: Switch Catalyst (Use Lewis Acid: BF3·Et2O) ImpurityB->SolB SolC Action: Change Amine Source (Use Methylamine excess or Reductive Amination) ImpurityC->SolC

Figure 1: Diagnostic logic for identifying the root cause of yield loss based on crude impurity profiles.

Critical Step Analysis: The Benzylic Ether Formation[4][5]

The most common bottleneck is the introduction of the ethoxy group at the sterically crowded benzylic position (C2), especially with the ortho-chloro substituent providing significant steric hindrance.[1]

The Problem: Regioselectivity vs. Sterics

If you are synthesizing this via the ring-opening of 2,4-dichlorostyrene oxide with ethanol, the mechanism dictates the product:

  • Basic Conditions (NaOEt/EtOH): Attack occurs at the least substituted carbon (Terminal/C1).[1][2] Result: Wrong Regioisomer (Primary Ether).

  • Acidic Conditions (H2SO4/EtOH): Attack occurs at the most substituted carbon (Benzylic/C2) via an SN1-like transition state.[1][2] Result: Desired Product.

Why Yields Drop: The ortho-chloro group destabilizes the transition state for the benzylic attack (steric bulk) and makes the benzylic cation less accessible.[1][2] This slows the desired reaction, allowing competitive elimination to the styrene.[2]

Troubleshooting Protocol 1: Lewis Acid Catalyzed Ring Opening

Use this protocol if you observe high amounts of the primary alcohol regioisomer or unreacted epoxide.

Objective: Force regioselective attack at the benzylic position using a Lewis Acid to activate the epoxide oxygen.

ParameterStandard Condition (Fail)Optimized Condition (Pass)Rationale
Catalyst H₂SO₄ or HClBF₃·Et₂O (0.1 eq)Boron trifluoride coordinates tightly to the epoxide oxygen, enhancing the electrophilicity of the benzylic carbon without the harshness of protic acids.[1]
Solvent Ethanol (Reflux)DCM / Ethanol (10:1) Using a non-nucleophilic co-solvent (DCM) allows lower temperatures and better solubility of the lipophilic dichloro-substrate.[1][2]
Temperature 80°C (Reflux)0°C to RT Lower temperature suppresses the E1 elimination pathway that leads to styrene byproducts.[1][2]

Step-by-Step Optimization:

  • Dissolve 2,4-dichlorostyrene oxide (1.0 eq) in anhydrous DCM (0.5 M).

  • Add anhydrous Ethanol (5.0 eq). Note: Large excess is not needed if DCM is solvent.[2]

  • Cool to 0°C under Nitrogen.

  • Add BF₃[1][2][3][4]·Et₂O (0.1 eq) dropwise.[2]

  • Monitor by TLC/LCMS.[1][2][3] If the reaction stalls, raise to Room Temperature. Do not heat.

Critical Step Analysis: The N-Methylation[2][6]

The second major yield killer is the formation of the amine tail.[2] Direct alkylation of a primary amine with methyl iodide often leads to uncontrollable over-alkylation (formation of dimethylamine or quaternary ammonium salts).[1][2]

The Problem: The "Poly-Alkylation" Trap

Reaction: R-NH2 + Me-I → R-NHMe + R-NMe2 Because the secondary amine product (R-NHMe) is more nucleophilic than the starting primary amine, it reacts faster with the alkylating agent, leading to mixtures and low yields of the mono-methyl product.[3]

Troubleshooting Protocol 2: The Two-Step Reductive Amination

Use this protocol if you observe "M+14" mass peaks (dimethyl impurity) in your LCMS.[1][3]

Objective: Install the methyl group selectively without risk of over-alkylation.

Recommended Route: Boc-Strategy or Formylation/Reduction. [1][2][3]

Protocol (Formylation-Reduction):

  • Formylation: Treat the primary amine precursor (2-(2,4-dichlorophenyl)-2-ethoxyethanamine) with Ethyl Formate (solvent and reagent) at reflux.[1][2][3]

    • Intermediate: N-Formyl derivative (R-NH-CHO).[1][2][3]

    • Check: Quantitative conversion usually observed by LCMS.[2][3]

  • Reduction: Reduce the N-Formyl group to N-Methyl using LiAlH4 (THF, reflux) or Borane-DMS (mild conditions).[1][2][3]

    • Mechanism:[1][2][5][6][3] R-NH-CHO → R-NH-CH3.[2][3]

    • Advantage:[1][2][3][7] Impossible to over-alkylate.[1][2][3] Yields are typically >85%.[2][3]

Stability & Workup FAQs

Q: My benzylic ether seems to disappear during the acid workup. What is happening? A: Benzylic ethers, especially those with electron-rich rings, are acid-labile.[1][3] While the 2,4-dichloro ring is electron-deficient (making the ether more stable), strong aqueous acids (1M HCl) combined with heat can still cause hydrolysis back to the alcohol or elimination to the styrene.[1]

  • Fix: Perform acid-base extractions using weak acids (Citric acid or 0.5M HCl) and keep the temperature cold (0°C). Do not store the product in acidic solution.[2]

Q: I see a "doublet of doublets" in the NMR at 4.5-5.0 ppm that integrates to 1H. Is this my product? A: Yes. This is the diagnostic signal for the benzylic proton (Ar-CH (OEt)-CH2-).[1][2][3]

  • If this signal is a triplet , you likely have the wrong regioisomer (ethoxy on the terminal carbon).[1]

  • If this signal is missing and you see vinylic protons (5.5-6.5 ppm), you have eliminated to the styrene.[1]

Q: Can I use sodium hydride (NaH) to make the ether from the alcohol? A: Not recommended. Treating 1-(2,4-dichlorophenyl)-2-aminoethanol with NaH and Ethyl Iodide will likely result in:

  • N-alkylation (competing reaction).[1][2][3]

  • Elimination (E2) of the benzylic alcohol to the styrene, driven by the acidity of the benzylic proton next to the electron-withdrawing dichlorophenyl ring.[2]

  • Stick to the acid-catalyzed epoxide opening or solvolysis.[1][3]

Summary of Quantitative Data

MethodRegioselectivity (Benzylic:Terminal)Typical YieldPrimary Impurity
NaOEt / EtOH (Basic) 1 : 9 (Poor)<20%Wrong Regioisomer
H₂SO₄ / EtOH (Acidic) 4 : 1 (Moderate)45-60%Styrene (Elimination)
BF₃[1][3]·Et₂O / DCM (Lewis Acid) >19 : 1 (Excellent) 80-92% Trace Hydrolysis

References

  • Regioselectivity in Epoxide Ring Opening: Parker, R. E., & Isaacs, N. S. (1959).[1] Mechanisms of Epoxide Reactions. Chemical Reviews, 59(4), 737–799.[1] [Link]

  • Lewis Acid Catalysis for Benzylic Ethers: Campelo, J. M., et al. (1984).[1][2] Alumina-supported BF3 as an efficient catalyst for the alcoholysis of epoxides.[2][3] Journal of Organic Chemistry. [Link][1]

  • Prevention of Over-Alkylation (Reductive Amination): Abdel-Magid, A. F., et al. (1996).[1][2][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2] Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Synthesis of Phenethylamine Derivatives (Grounding Context): Synthesis and SAR of 1-alkyl-2-phenylethylamine derivatives. (2011).[2] Journal of Medicinal Chemistry. [Link]

  • Safety Data for Chlorinated Phenethylamines: PubChem Compound Summary for 2,4-Dichlorophenethylamine. [Link]

Sources

Optimization

Technical Support Center: Purification of 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine

This guide provides in-depth troubleshooting and procedural support for researchers, scientists, and drug development professionals encountering challenges in the purification of the crude product 2-(2,4-dichlorophenyl)-...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting and procedural support for researchers, scientists, and drug development professionals encountering challenges in the purification of the crude product 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine. The methodologies described herein are grounded in established principles of organic chemistry and are designed to address common impurities encountered during synthesis.

Part 1: Troubleshooting Common Purification Issues

This section is structured in a question-and-answer format to directly address specific experimental challenges.

Question 1: My crude product is an impure oil or waxy solid that is difficult to handle and analyze. How can I obtain a stable, crystalline solid for further purification?

Answer: The freebase form of many substituted phenethylamines can be oily or low-melting solids.[1] Converting the basic N-methylethanamine moiety to its hydrochloride (HCl) salt is the most effective strategy to induce crystallization. Salts are typically more crystalline and stable than their freebase counterparts.[1] This is achieved by dissolving the crude freebase in a suitable non-polar solvent (e.g., diethyl ether, ethyl acetate) and treating it with a solution of HCl (e.g., HCl in isopropanol or gaseous HCl). The resulting hydrochloride salt, being insoluble in the non-polar solvent, will precipitate as a solid, which can then be collected by filtration.[1][2] This process also serves as an initial purification step, as non-basic impurities will remain in the solvent.

Question 2: My analysis (TLC, LC-MS) shows the presence of non-basic starting materials or non-polar byproducts. What is the most efficient removal strategy?

Answer: Acid-base extraction, also known as liquid-liquid extraction (LLE), is the method of choice for separating basic compounds like your target molecule from neutral or acidic impurities.[1][3] The principle relies on the differential solubility of the amine and impurities in aqueous and organic phases at varying pH levels.

  • Mechanism: By dissolving the crude mixture in an immiscible organic solvent (e.g., dichloromethane, ethyl acetate) and washing with an acidic aqueous solution (e.g., 1M HCl), the basic target compound is protonated to form its hydrochloride salt. This salt is soluble in the aqueous phase, while non-basic organic impurities remain in the organic layer. The layers are then separated. Subsequently, the pH of the aqueous layer is raised by adding a base (e.g., NaOH, NaHCO3) to regenerate the water-insoluble freebase, which can be extracted back into a fresh portion of organic solvent.[1][4]

Question 3: After an initial workup, I still have polar impurities, possibly from reagents or side-reactions. Recrystallization alone is not sufficient. What should I do?

Answer: When recrystallization fails to remove persistent impurities, column chromatography is the most powerful purification technique.[5] For amines, silica gel chromatography is effective, but care must be taken to avoid peak tailing caused by the interaction of the basic amine with acidic silanol groups on the silica surface.

  • Recommended Approach: To mitigate this, the mobile phase is typically basified slightly. A common and effective solvent system for purifying substituted phenethylamines is a gradient of methanol in chloroform or dichloromethane (DCM), with a small percentage of ammonium hydroxide (e.g., 1%) or triethylamine (TEA) added to the mobile phase.[5][6] This neutralizes the acidic sites on the silica, ensuring a sharp, symmetrical peak for your product.

Question 4: My final product shows minor impurities with very similar properties to the desired compound (e.g., regioisomers or demethylated analogues). How can I achieve high purity (>99%)?

Answer: Separating closely related impurities often requires high-resolution techniques.

  • Optimized Column Chromatography: A shallow solvent gradient during column chromatography can enhance separation. If standard silica fails, consider using alternative stationary phases like alumina or reverse-phase C18 silica.

  • Recrystallization of the Salt: This is a highly effective method for removing trace impurities. The key is to find a solvent system where the desired product has high solubility in the hot solvent but low solubility when cold, while the impurity has different solubility characteristics.[1] For hydrochloride salts, alcohols like isopropanol or ethanol are excellent starting points.[2] Sometimes, a two-solvent system (e.g., isopropanol/diethyl ether) is necessary, where the product is dissolved in a minimal amount of the "good" solvent (isopropanol) and the "bad" solvent (ether) is added to induce precipitation.[2]

Part 2: Purity Assessment and Analytical Methods

Accurate assessment of purity is crucial. A combination of chromatographic and spectroscopic methods should be employed.

Technique Purpose Typical Conditions & Rationale
Thin-Layer Chromatography (TLC) Rapid, qualitative monitoring of reaction progress and fraction analysis during column chromatography.[7]Stationary Phase: Silica gel 60 F254. Mobile Phase: A starting point is 5-10% Methanol in Dichloromethane + 0.5% NH4OH. The base prevents streaking. Visualization under UV light and/or with a potassium permanganate stain.
High-Performance Liquid Chromatography (HPLC / LC-MS) Quantitative purity analysis and impurity profiling.[8][9]Column: A Phenyl-Hexyl or C18 column is suitable.[8] Mobile Phase: A gradient of acetonitrile or methanol in water with an additive like formic acid (0.1%) or ammonium acetate is common for phenethylamines to ensure good peak shape and ionization for MS detection.[8] LC-MS is invaluable for identifying impurities by their mass-to-charge ratio.
Gas Chromatography-Mass Spectrometry (GC-MS) Purity assessment for thermally stable and volatile compounds. Provides structural information from fragmentation patterns.GC is excellent for separating regioisomers of phenethylamines.[10] A non-polar or mid-polarity column (e.g., 5% phenyl polysiloxane) is typically used. The mass spectra of isomers can be similar, so chromatographic separation is key for identification.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy Definitive structural confirmation and purity estimation.¹H and ¹³C NMR spectra confirm the chemical structure of the final compound.[5] The absence of impurity signals and integration of proton signals relative to a known internal standard can provide a quantitative measure of purity.

Part 3: Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction for Bulk Impurity Removal
  • Dissolution: Dissolve the crude product (1 part) in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (10-15 parts).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (2 x 5 parts). Combine the acidic aqueous layers. The target amine is now in the aqueous phase as its HCl salt.

  • Back-Extraction (Optional): Wash the combined aqueous layers with a fresh portion of organic solvent (1 x 5 parts) to remove any residual neutral impurities.

  • Basification: Cool the acidic aqueous layer in an ice bath. Slowly add 2M sodium hydroxide solution with stirring until the pH is >10. The freebase will precipitate or form an oil.

  • Final Extraction: Extract the basified aqueous solution with fresh organic solvent (e.g., DCM) (3 x 5 parts).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified freebase.

Protocol 2: Purification via Recrystallization of the Hydrochloride Salt
  • Salt Formation: Dissolve the purified freebase from Protocol 1 in a minimal amount of a suitable solvent like isopropanol or acetone.

  • Acidification: Slowly add a solution of concentrated HCl in isopropanol dropwise until the solution is acidic (test with pH paper) and a precipitate forms.

  • Dissolution: Gently heat the mixture until all the solid dissolves. Use a minimal amount of hot solvent to ensure saturation.[1]

  • Crystallization: Allow the solution to cool slowly to room temperature. For optimal crystal growth, do not disturb the flask. If no crystals form, try scratching the inside of the flask with a glass rod or placing it in a refrigerator (4 °C).

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Part 4: Visualized Workflows

PurificationWorkflow Figure 1. General Purification Workflow Crude Crude Product (Oil or Solid) LLE Acid-Base Extraction (Protocol 1) Crude->LLE Major non-basic impurities Freebase Purified Freebase (Amine) LLE->Freebase Salt Hydrochloride Salt Freebase->Salt For solid handling & high purity Chrom Column Chromatography Freebase->Chrom Closely-related impurities Recryst Recrystallization (Protocol 2) Salt->Recryst Chrom->Salt Pure High-Purity Product (>99%) Chrom->Pure Recryst->Pure Analysis Purity Analysis (LC-MS, NMR) Pure->Analysis

Caption: Figure 1. General Purification Workflow

DecisionTree Figure 2. Method Selection Guide Start Impurity Profile? NonPolar Non-polar / Neutral (e.g., starting materials) Start->NonPolar Yes Polar Polar / Ionic (e.g., salts) Start->Polar No Sol_LLE Use Acid-Base Extraction NonPolar->Sol_LLE Similar Structurally Similar (e.g., isomers) Polar->Similar No Sol_Wash Aqueous Wash of Freebase Polar->Sol_Wash Yes Sol_Chrom Column Chromatography + Recrystallization Similar->Sol_Chrom Yes

Caption: Figure 2. Method Selection Guide

Part 5: Frequently Asked Questions (FAQs)

Q1: Why is ammonium hydroxide or triethylamine added to the mobile phase during column chromatography? A1: The stationary phase, silica gel, has acidic silanol (Si-OH) groups on its surface. Basic compounds like amines can interact strongly with these sites, leading to poor separation, broad peaks, and often irreversible adsorption (tailing). Adding a small amount of a stronger, volatile base like ammonium hydroxide or triethylamine to the eluent neutralizes these active sites, allowing the target amine to travel through the column smoothly, resulting in sharper peaks and better recovery.[5]

Q2: My product "oiled out" during recrystallization instead of forming crystals. What went wrong and how can I fix it? A2: "Oiling out" typically occurs when the solution is supersaturated at a temperature above the melting point of the solute, or if the rate of cooling is too fast. To fix this, you can try: 1) Re-heating the solution to dissolve the oil, then adding a bit more solvent before attempting to cool again, very slowly. 2) Adding a seed crystal from a previous successful batch to initiate crystallization. 3) Vigorously scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites.

Q3: Is it better to store the final product as the freebase or as the hydrochloride salt? A3: For long-term stability, it is almost always preferable to store amines as their hydrochloride salts. The freebase can be susceptible to aerial oxidation and reaction with atmospheric carbon dioxide over time. The salt form is generally a more stable, crystalline solid with a longer shelf life.

Q4: Can I use GC-MS for purity analysis if my compound is a hydrochloride salt? A4: Not directly. GC-MS requires the analyte to be volatile. Salts are non-volatile. To analyze the sample by GC-MS, you would first need to neutralize the salt back to its freebase form using a base wash (like in Protocol 1) and extracting it into an organic solvent before injection. Alternatively, derivatization might be an option, but converting to the freebase is simpler.

References

  • Organic Syntheses Procedure, methylamine hydrochloride.
  • Deventer, K. et al. (2013). LC–MS-MS Analysis of Dietary Supplements for N-ethyl-α-ethyl-phenethylamine (ETH), N, N-diethylphenethylamine and Phenethylamine. Journal of Analytical Toxicology, Oxford Academic.
  • US Patent US4670232A. Recovery of amines from by-product chloride salts. Google Patents.
  • Rhodium.ws. Recrystallization and Acid/Base Extraction - The Basics.
  • European Patent Office. Crystallization of hydrohalides of pharmaceutical compounds - EP 2436381 A1. Googleapis.com.
  • ResearchGate. Purification of organic hydrochloride salt?.
  • Chromatography Today. GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence.
  • Yeh, Y-T. et al. (2021). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. Forensic Science International.
  • Ministry of the Environment, Japan. III Analytical Methods.
  • Office of Justice Programs. The Utility of Multi-Dimensional Liquid Chromatography for the Analysis of Seized Drugs.
  • Benchchem. Technical Support Center: Synthesis of 2-amino-N-(2,4-dichlorophenyl)benzamide.
  • ResearchGate. SYNTHESIS OF 2-(1-(4-CHLOROPHENYL) ETHYL)-1-(2- (DIETHYLAMINO) ETHYL)-1H-BENZO[D]IMIDAZOL-5- AMINE.

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Separation of 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine Enantiomers

Welcome to the technical support center for the chiral separation of 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chiral separation of 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to overcome common challenges encountered during the HPLC analysis of this and structurally similar chiral amines.

I. Understanding the Challenge: The Analyte and Chiral Recognition

The successful enantiomeric separation of 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine hinges on exploiting the subtle stereochemical differences between its enantiomers. The molecule possesses a chiral center at the carbon atom bonded to the dichlorophenyl group, the ethoxy group, the nitrogen atom, and a hydrogen atom. The presence of aromatic rings, a secondary amine, and an ether linkage provides multiple points for potential interaction with a chiral stationary phase (CSP).

The most effective CSPs for this type of separation are often polysaccharide-based, such as those derived from cellulose or amylose.[1][2][3] Chiral recognition on these phases is a complex process involving a combination of interactions, including hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance, all within the chiral grooves or cavities of the polysaccharide structure.[2][4][5]

II. Troubleshooting Guide: A Symptom-Based Approach

This section addresses common issues encountered during method development and routine analysis, providing a logical path to their resolution.

Poor or No Resolution of Enantiomers

This is the most frequent challenge in chiral separations. If you are observing a single peak or two poorly resolved peaks, consider the following systematic approach.

The Problem: The chosen CSP may not provide sufficient enantioselectivity for your analyte. Polysaccharide-based CSPs are a strong starting point, but the specific derivative is crucial.[1][2][6]

The Solution:

  • Screen Multiple CSPs: If possible, screen a variety of polysaccharide-based columns. Cellulose and amylose derivatives with different phenylcarbamate substituents can exhibit vastly different selectivities.[2][6][7] For instance, amylose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3,5-dimethylphenylcarbamate) are excellent starting points.[2]

  • Consider Alternative Chemistries: For amines, cyclodextrin-based and crown ether-based CSPs can also be effective.[8][9]

The Problem: The mobile phase composition dictates the interaction strength between the analyte and the CSP. An inappropriate mobile phase can lead to either no retention or no resolution.

The Solution:

  • Normal-Phase vs. Reversed-Phase: For polysaccharide CSPs, normal-phase (e.g., hexane/alcohol mixtures) often provides better selectivity than reversed-phase (e.g., water/acetonitrile/methanol).[3]

  • Alcohol Modifier: The type and concentration of the alcohol modifier (e.g., isopropanol, ethanol) in the mobile phase are critical. A systematic evaluation of different alcohols and their concentrations is recommended.

  • Mobile Phase Additives: For basic compounds like your analyte, the addition of a small amount of a basic additive (e.g., diethylamine (DEA), ethylenediamine (EDA)) to the mobile phase is often necessary to improve peak shape and resolution.[10][11] Conversely, an acidic additive (e.g., trifluoroacetic acid (TFA), formic acid) may be required for acidic compounds.[11] The concentration of these additives should typically be kept low (0.1-0.5%).[11]

The Problem: Temperature affects the thermodynamics and kinetics of the chiral recognition process.[12][13][14][15]

The Solution:

  • Systematic Temperature Study: Evaluate a range of temperatures (e.g., 10°C to 40°C). Lower temperatures often improve resolution by enhancing the stability of the transient diastereomeric complexes formed between the analyte and the CSP.[13][14][16] However, in some cases, higher temperatures can surprisingly increase separation factors.[12]

  • Beware of Peak Coalescence: Be aware that at certain temperatures, on-column racemization can lead to peak coalescence, where two resolved peaks merge into a broad plateau.[14]

Poor Peak Shape: Tailing or Fronting

Asymmetrical peaks can compromise resolution and quantification accuracy.

The Problem: Peak tailing for basic analytes is often caused by strong, undesirable interactions with residual acidic silanol groups on the silica support of the CSP.

The Solution:

  • Mobile Phase Additives: As mentioned previously, adding a basic modifier like DEA or EDA to the mobile phase can saturate these active sites and significantly improve peak symmetry.[11]

  • Column Choice: Consider using a CSP that is end-capped or based on a more inert support material.

The Problem: Peak fronting can be caused by several factors, including column overload, and incompatibility between the sample solvent and the mobile phase.[17][18]

The Solution:

  • Reduce Sample Concentration/Volume: Injecting too much sample can saturate the stationary phase.[17][19] Try reducing the injection volume or diluting the sample.

  • Match Sample Solvent to Mobile Phase: Dissolve your sample in the initial mobile phase whenever possible.[19][20] Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[20]

Irreproducible Retention Times and/or Resolution

Inconsistent results can make a method unreliable for routine use.

The Problem: Fluctuations in mobile phase composition, temperature, or column equilibration can lead to variability.

The Solution:

  • Mobile Phase Preparation: Ensure accurate and consistent preparation of the mobile phase. For multi-component mobile phases, use a volumetric flask for precise measurements.

  • Temperature Control: Use a column oven to maintain a constant and uniform temperature.[13][15]

  • Column Equilibration: Always allow sufficient time for the column to equilibrate with the new mobile phase before starting a sequence of injections. This is particularly important when using mobile phase additives.

  • Column Degradation: Over time, column performance can degrade.[21] If you observe a gradual loss of resolution, it may be time to replace the column.

III. Frequently Asked Questions (FAQs)

Q1: Which type of chiral stationary phase is best for separating the enantiomers of 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine?

A1: Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, are generally the most successful for a wide range of chiral compounds, including aryl ethanolamines.[1][2][6][9] It is highly recommended to screen columns with different polysaccharide backbones (amylose vs. cellulose) and various phenylcarbamate derivatives to find the optimal selectivity.[6][7]

Q2: Why are my peaks tailing, and how can I fix it?

A2: For a basic amine like your analyte, peak tailing is likely due to secondary interactions with acidic silanol groups on the silica surface of the column packing. The most effective way to address this is by adding a small amount (typically 0.1%) of a basic additive, such as diethylamine (DEA) or ethylenediamine (EDA), to your mobile phase.[11] This will help to mask the active sites and improve peak shape.

Q3: Can I change the elution order of the enantiomers?

A3: Yes, the elution order of enantiomers can sometimes be reversed by changing the chromatographic conditions.[22] This can occasionally be achieved by:

  • Switching to a different type of chiral stationary phase.[22]

  • Changing the mobile phase composition, including the type of alcohol modifier or the specific additives used.[22]

  • Altering the column temperature.[12][22]

Q4: How does temperature affect my chiral separation?

A4: Temperature influences the thermodynamics of the interaction between your analyte and the CSP.[12][13][14] Generally, lower temperatures lead to stronger interactions and often result in better resolution, although this can also lead to longer run times.[13][16] However, the effect of temperature can be complex, and in some cases, higher temperatures might improve separation.[12] It is always advisable to perform a temperature study to find the optimal balance between resolution and analysis time.

Q5: My resolution is good, but my analysis time is too long. How can I speed it up without sacrificing resolution?

A5: To reduce the analysis time while maintaining resolution, you can try the following:

  • Increase Flow Rate: This is the most straightforward way to shorten the run time. However, be mindful that excessively high flow rates can lead to a decrease in efficiency and, consequently, resolution.

  • Optimize Mobile Phase Strength: In normal-phase chromatography, increasing the concentration of the alcohol modifier will decrease retention times. In reversed-phase, increasing the organic content will have the same effect. Make small, incremental changes and monitor the effect on resolution.

  • Increase Temperature: As discussed, higher temperatures generally lead to shorter retention times.[15][16] However, the effect on resolution must be carefully evaluated.

IV. Experimental Protocols and Data Visualization

Systematic Approach to Method Development

A structured approach is key to efficiently developing a robust chiral separation method.

MethodDevelopmentWorkflow cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation CSP_Screen CSP Screening (e.g., Amylose vs. Cellulose derivatives) MP_Screen Mobile Phase Screening (Normal vs. Reversed-Phase) CSP_Screen->MP_Screen Select best CSP(s) Modifier_Opt Optimize Modifier (Type & Concentration) MP_Screen->Modifier_Opt Select best mode Additive_Opt Optimize Additive (Type & Concentration) Modifier_Opt->Additive_Opt Temp_Opt Optimize Temperature Additive_Opt->Temp_Opt Flow_Opt Optimize Flow Rate Temp_Opt->Flow_Opt Robustness Robustness Testing Flow_Opt->Robustness Finalize conditions Final_Method Final Method Robustness->Final_Method

Caption: A systematic workflow for chiral HPLC method development.

Data Presentation: Impact of Mobile Phase Modifier

The following table illustrates a typical dataset from an optimization study, showing the effect of isopropanol (IPA) concentration in hexane on the retention factor (k), selectivity (α), and resolution (Rs) of the two enantiomers.

% IPA in Hexanek1k2Selectivity (α)Resolution (Rs)
5%8.29.51.161.3
10% 4.5 5.4 1.20 1.8
15%2.83.31.181.6
20%1.92.21.161.4

Conditions: Chiralpak AD-H column (250 x 4.6 mm, 5 µm), 1.0 mL/min, 25°C, 0.1% DEA.

This data clearly shows that 10% IPA provides the optimal balance of retention and resolution.

V. Concluding Remarks

The successful HPLC separation of 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine enantiomers is an achievable goal with a systematic and informed approach. By understanding the principles of chiral recognition and methodically troubleshooting common issues such as poor resolution and peak shape, researchers can develop robust and reliable analytical methods. This guide serves as a foundational resource to empower you in your chiral separation endeavors.

References

  • The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed. (2019, August 16). National Center for Biotechnology Information. [Link]

  • Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC. National Center for Biotechnology Information. [Link]

  • Stationary phase type and temperature effect on HPLC separation of lactic acid enantiomers. De Gruyter. [Link]

  • Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases - PubMed. (2004, July 2). National Center for Biotechnology Information. [Link]

  • Effect of Temperature on Enantiomer Separation of Oxzepam and Lorazepam by High-Performance Liquid Chromatography on a β. ResearchGate. [Link]

  • Polysaccharide-based CSPs - Chiralpedia. (2022, November 28). Chiralpedia. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. (2021, June 30). YAKHAK HOEJI. [Link]

  • Preparation and Chiral Recognition of Polysaccharide-Based Selectors - ResearchGate. ResearchGate. [Link]

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC. National Center for Biotechnology Information. [Link]

  • Full article: Effect of Temperature on Chiral Separation of Ketamine Enantiomers by High‐Performance Liquid Chromatography - Taylor & Francis. (2006, August 19). Taylor & Francis Online. [Link]

  • HPLC separation of enantiomers using chiral stationary phases - Česká a slovenská farmacie. (2007, July 23). Česká a slovenská farmacie. [Link]

  • Effect of Temperature on the Chiral Separation of Enantiomers of Some... - ResearchGate. ResearchGate. [Link]

  • Chiral column takes the crown for supercritical enantioseparation of primary amines - 2023. (2023, October 3). Wiley Analytical Science. [Link]

  • Achiral Molecular Recognition of Aromatic Position Isomers by Polysaccharide-Based CSPs in Relation to Chiral Recognition - MDPI. (2016, December 28). MDPI. [Link]

  • Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration - Scientific Research Publishing. Scientific Research Publishing. [Link]

  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives - Daicel Chiral Technologies. (2021, March 14). Daicel Chiral Technologies. [Link]

  • Liquid chromatography enantiomeric separation of chiral ethanolamine substituted compounds - PubMed. (2022, April 15). National Center for Biotechnology Information. [Link]

  • Separation of the enantiomers of chiral amines using the mobile phase... - ResearchGate. ResearchGate. [Link]

  • Chromatographic separation of the enantiomers of acylated amines on chiral stationary phases | The Journal of Organic Chemistry - ACS Publications. ACS Publications. [Link]

  • US5338454A - Chiral mobile phase additives for improved liquid-chromatography separations - Google Patents.
  • Playing with Selectivity for Optimal Chiral Separation - LCGC International. (2023, January 19). LCGC International. [Link]

  • Understanding Peak Fronting in HPLC - Phenomenex. (2025, April 1). Phenomenex. [Link]

  • It Isn't Always The Column: Troubleshooting Your HPLC Separation - Agilent. (2023, July 25). Agilent. [Link]

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. Waters Corporation. [Link]

  • Chiral HPLC Separations - Phenomenex. Phenomenex. [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds | Analytical Chemistry. (2023, January 10). ACS Publications. [Link]

  • Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry. [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. (2022, October 6). ACD/Labs. [Link]

  • Synthesis of 3,5-dichlorobenzene isocyanate -derived β-cyclodextrin and 3,5-dimethyl phenyl isocyanate-derived β-cyclodextrin chiral stationary phases and their applications in the separation of chiral compounds | Request PDF - ResearchGate. (2025, August 5). ResearchGate. [Link]

  • Preparative enantiomer separation of dichlorprop with a cinchona-derived chiral selector employing centrifugal partition chromatography and high-performance liquid chromatography: a comparative study - PubMed. (2004, October 1). National Center for Biotechnology Information. [Link]

  • Molecular Docking Observations on Enantiomeric Retention Trends and Selection of Chiral Stationary Phase - PMC. (2025, June 17). National Center for Biotechnology Information. [Link]

  • Separation of the enantiomers of 2,4-dichlorophenoxypropionic acid,... - ResearchGate. ResearchGate. [Link]

  • Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method - PMC. (2018, January 17). National Center for Biotechnology Information. [Link]

  • Enantiomeric Separation of S-Epichlorohydrin and R-Epichlorohydrin by Capillary Gas Chromatography with FID Detector - SCIRP. SCIRP. [Link]

  • Gradient, reversed-phase HPLC method for simultaneous determination of chemical and enantiomeric impurities of dexibuprofen in a. (2025, July 10). ScienceDirect. [Link]

  • Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins - MDPI. (2020, August 18). MDPI. [Link]

Sources

Optimization

Preventing hydrolysis of the ethoxy group in 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine

Technical Support Center: Stability Protocols for Benzylic Ether Derivatives Topic: Preventing Hydrolysis of 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine Ticket ID: #ETH-24DC-STAB Priority: High (Product Degradatio...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability Protocols for Benzylic Ether Derivatives

Topic: Preventing Hydrolysis of 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine Ticket ID: #ETH-24DC-STAB Priority: High (Product Degradation Risk)

Executive Summary

You are encountering stability issues with 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine , specifically the cleavage of the ethoxy group. This molecule contains a benzylic ether moiety.[1][2][3][4] While the 2,4-dichlorophenyl ring provides some electronic stabilization against oxidation, the benzylic ether linkage remains susceptible to acid-catalyzed hydrolysis , particularly during salt formation (e.g., conversion to the hydrochloride salt) or storage in humid environments.

This guide provides the mechanistic root cause, a troubleshooting workflow, and the mandatory anhydrous protocol to prevent this degradation.

Part 1: The Mechanistic Root Cause

To prevent the issue, you must understand the failure mode. The degradation is driven by the protonation of the ether oxygen, followed by cleavage.

The Vulnerability: The ethoxy group is attached to a "benzylic" carbon (the carbon directly attached to the benzene ring). In the presence of acid (


) and moisture (

), the following cascade occurs:
  • Protonation: The ether oxygen accepts a proton from the acid.[5]

  • Cleavage (

    
     or 
    
    
    
    ):
    The bond between the benzylic carbon and the oxygen weakens.
    • Note: The 2,4-dichloro substitution is electron-withdrawing, which destabilizes the carbocation intermediate (

      
       pathway), theoretically making this compound more stable than unsubstituted benzyl ethers [1]. However, under strong acidic conditions, the bond is still the weakest link.
      
  • Nucleophilic Attack: Water attacks the benzylic position, displacing ethanol and forming the alcohol impurity (2-(2,4-dichlorophenyl)-2-hydroxy-N-methylethanamine).

Visualizing the Failure Mode:

HydrolysisMechanism Substrate Ether Substrate (R-O-Et) Protonated Protonated Ether (R-OH+-Et) Substrate->Protonated Protonation Acid Acid Source (H+) Acid->Protonated Transition Transition State (Cleavage) Protonated->Transition Bond Weakening Water Moisture (H2O) Water->Transition Nucleophilic Attack Alcohol Impurity (Alcohol) Transition->Alcohol Hydrolysis Ethanol Byproduct (Ethanol) Transition->Ethanol

Caption: Figure 1.[6][7][8] Acid-catalyzed hydrolysis pathway of benzylic ethers in the presence of moisture.

Part 2: Troubleshooting Guide & FAQs

Scenario A: "My product turned into an oil/alcohol during HCl salt formation."
  • Diagnosis: You likely used aqueous HCl (e.g., 37% HCl) or a solvent containing water (e.g., 95% Ethanol). The combination of low pH and high water concentration guarantees hydrolysis.

  • Correction: Switch to the Anhydrous Salt Formation Protocol (See Part 3).

Scenario B: "The product smells like ethanol after storage."
  • Diagnosis: Slow hydrolysis due to atmospheric moisture. The amine moiety is hygroscopic; it pulls water from the air, which slowly cleaves the ether over time.

  • Correction: Store as the HCl salt (once properly made) in a desiccator. If storing as a freebase, use an inert atmosphere (Argon/Nitrogen) at -20°C.

Scenario C: "I see a new peak on HPLC with a shorter retention time."
  • Diagnosis: This is the alcohol hydrolysis product (more polar than the ether).

  • Correction: Check your HPLC mobile phase. If you are using an acidic aqueous phase (e.g., 0.1% TFA in water) and the sample sits in the autosampler for hours, hydrolysis can occur during analysis.

    • Tip: Switch to a neutral buffer (Ammonium Acetate) or analyze immediately.

Part 3: Mandatory Protocol – Anhydrous Salt Formation

Objective: Convert the freebase amine to the Hydrochloride (HCl) salt without exposing the ether linkage to water.

Reagents Required:

  • Solvent A: Diethyl Ether (

    
    ) or Methyl tert-butyl ether (MTBE) – Must be dried over molecular sieves.
    
  • Reagent B: 2.0 M HCl in Diethyl Ether (Commercial solution) OR 4.0 M HCl in Dioxane.

    • WARNING: Do NOT use aqueous Hydrochloric acid.

Step-by-Step Methodology:

StepActionTechnical Rationale
1 Dissolution Dissolve the crude freebase oil in dry

(approx. 10 mL per gram).
2 Cooling Chill the solution to 0°C in an ice bath.
3 Acidification Add the anhydrous HCl solution dropwise with vigorous stirring.
4 Monitoring Test pH vapor with wetted paper held above the solution. Stop when pH ~4-5.
5 Precipitation A white solid should precipitate immediately. Stir for 15 mins at 0°C.
6 Filtration Filter rapidly under vacuum or nitrogen pressure. Wash with cold, dry

.
7 Drying Dry in a vacuum desiccator over

or KOH pellets.

Part 4: Decision Logic for Workup

Use this flow to determine the correct processing path for your batch.

WorkupLogic Start Start: Crude Reaction Mixture IsSalt Is the target form a Salt or Freebase? Start->IsSalt FreebasePath Target: Freebase IsSalt->FreebasePath Freebase SaltPath Target: HCl Salt IsSalt->SaltPath Salt Action3 Wash with dilute NaHCO3 (Basic). Dry organic layer with Na2SO4. Evaporate < 40°C. FreebasePath->Action3 CheckWater Is Aqueous Acid present? SaltPath->CheckWater Action1 STOP. Do not use Aqueous HCl. Use Anhydrous HCl in Ether/Dioxane. CheckWater->Action1 Yes Action2 Proceed with Anhydrous Protocol (0°C, Dry Solvents) CheckWater->Action2 No

Caption: Figure 2.[6] Decision matrix for processing acid-sensitive benzylic ethers.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Chapter on protection of hydroxyl groups as ethers, specifically benzyl ethers and their cleavage conditions).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanisms of nucleophilic substitution at the benzylic position and acid-catalyzed ether hydrolysis).

  • Pelzer, R., et al. (2020).[5] "Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms." ACS Sustainable Chemistry & Engineering. (Detailed kinetic analysis of benzyl ether hydrolysis).

  • Google Patents / Espacenet. (Generic protocols for phenethylamine salt formation using anhydrous HCl in Dioxane/Ether).

Sources

Troubleshooting

Technical Support Center: Purification of 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine

Welcome to the Technical Support Center. This guide provides authoritative troubleshooting and validated methodologies for the purification of 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides authoritative troubleshooting and validated methodologies for the purification of 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine . As a highly lipophilic secondary amine, this active pharmaceutical ingredient (API) intermediate presents unique isolation challenges—most notably a high propensity for liquid-liquid phase separation (LLPS), commonly known as "oiling out."

This guide synthesizes thermodynamic principles with practical benchtop techniques to ensure high-purity crystalline recovery.

Troubleshooting FAQs

Q1: My product forms a biphasic oil instead of crystallizing upon cooling. Why does this happen, and how do I fix it? A1: You are experiencing Liquid-Liquid Phase Separation (LLPS), or "oiling out." Mechanistically, this occurs when the cooling trajectory of your supersaturated solution intersects the binodal curve (the liquid-liquid coexistence boundary) before it intersects the crystalline solubility curve. Because 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine is highly lipophilic, it readily forms a solute-rich oil phase in moderately polar solvents at elevated temperatures . Solution: Do not attempt to crystallize the oil, as the solute-rich phase acts as a sink for impurities, trapping them in the final solid. Instead, alter the thermodynamics by changing the solvent system to one with a steeper solubility curve (see Table 1), or reduce the initial concentration. Adding seed crystals just above the cloud point can also bypass the binodal curve by kinetically favoring nucleation over phase separation.

Q2: Should I attempt to recrystallize the free base or convert it to a salt? A2: Always convert to the Hydrochloride (HCl) salt for final purification. The free base of 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine is typically a viscous oil or a very low-melting solid. The steric bulk of the 2,4-dichlorophenyl ring combined with the rotational flexibility of the ethoxy ether linkage disrupts efficient crystal lattice packing. Converting the secondary amine to an HCl salt introduces strong ionic interactions and hydrogen bonding, significantly increasing the lattice energy and melting point, which is a fundamental prerequisite for a robust crystallization process .

Q3: How can I remove the dark yellow/brown discoloration from the upstream etherification or amination steps? A3: Colored impurities are often conjugated byproducts or transition metal residues (e.g., palladium). Before the final two-solvent recrystallization, dissolve the crude HCl salt in your primary solvent (e.g., Ethanol) and treat it with 5-10 wt% activated carbon (e.g., Darco G-60). Perform a hot filtration through a pad of Celite. This self-validating step ensures that the crystallization matrix is completely free of particulate nucleation inhibitors and colored adsorbates before antisolvent addition.

Quantitative Data: Solvent System Screening

To optimize the recrystallization of the HCl salt, various solvent/antisolvent pairs were evaluated. The goal is to maximize the metastable zone width while minimizing LLPS propensity.

Table 1: Evaluation of Two-Solvent Systems for HCl Salt Purification

Primary SolventAntisolventYield (%)HPLC Purity (%)LLPS ("Oiling Out") RiskRecommendation & Causality
MethanolDiethyl Ether62%98.5%HighNot recommended. Rapid evaporation of ether causes uncontrolled local supersaturation, driving the system into the binodal (oil) region.
IsopropanolHeptane78%99.1%ModerateAcceptable. Requires strict cooling rate control (0.1 °C/min) to prevent the lipophilic heptane from inducing phase separation.
Ethanol Ethyl Acetate 85% >99.8% Low Optimal. Provides an excellent thermodynamic gradient for impurity rejection and a highly stable metastable zone.
AcetoneWater45%95.0%Very HighAvoid. The lipophilic nature of the compound causes immediate oiling out in aqueous mixtures.

Step-by-Step Methodology: Two-Solvent Recrystallization Protocol

This protocol utilizes the validated Ethanol/Ethyl Acetate system to purify the HCl salt of 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine .

  • Salt Formation & Dissolution : Transfer the crude amine free base to a round-bottom flask equipped with a magnetic stir bar. Dissolve in a minimum volume of absolute Ethanol (Primary Solvent). Add 1.05 equivalents of concentrated ethanolic HCl to form the salt. Heat to a gentle reflux (78 °C) until complete dissolution is achieved.

  • Hot Filtration : Rapidly filter the hot solution through a pre-warmed fluted filter paper (or Celite pad if carbon was used) into a clean, heated flask to remove insoluble particulates and prevent premature heterogeneous nucleation.

  • Antisolvent Addition (Self-Validating Step) : While maintaining the solution at reflux, add Ethyl Acetate (Antisolvent) dropwise. Continue addition until a faint, persistent cloudiness is observed. Crucial validation: Add exactly 1-2 drops of hot Ethanol until the solution becomes perfectly clear again. This self-correcting maneuver guarantees the solution is exactly at the thermodynamic saturation point at the boiling temperature.

  • Controlled Cooling & Seeding : Remove the flask from the heat source. Allow it to cool ambiently to approximately 50 °C. Introduce 0.5 wt% of pure seed crystals. This kinetically drives crystalline nucleation and prevents the system from drifting into the LLPS regime.

  • Maturation : Allow the suspension to cool to room temperature (20 °C) at a rate of ~0.1 °C/min, then transfer to an ice bath (0-5 °C) for 2 hours to maximize crystalline yield.

  • Isolation : Collect the white crystalline solid via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold Ethyl Acetate to displace the mother liquor.

  • Drying : Dry the crystals in a vacuum oven at 40 °C to constant weight, ensuring the complete removal of residual solvent trapped in the crystal lattice.

Process Visualization

RecrystallizationWorkflow Start Crude Amine Free Base SaltForm Form HCl Salt (EtOH/HCl) Start->SaltForm Dissolve Dissolve in Hot EtOH (Primary Solvent) SaltForm->Dissolve CheckClear Insoluble Impurities? Dissolve->CheckClear HotFilter Hot Filtration (Celite Pad) CheckClear->HotFilter Yes AddAnti Add EtOAc at Reflux Until Cloudy CheckClear->AddAnti No HotFilter->AddAnti ClearUp Add 1-2 Drops EtOH to Clear Solution AddAnti->ClearUp CheckOil Oiling Out (LLPS)? ClearUp->CheckOil Seed Reheat, Adjust Solvent, Cool & Seed at 50°C CheckOil->Seed Yes Cool Controlled Cooling (0.1 °C/min) CheckOil->Cool No Seed->Cool Isolate Vacuum Filtration & Dry at 40°C Cool->Isolate

Workflow for two-solvent recrystallization of 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine.

References

  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357 Source: Crystal Growth & Design (ACS Publications) URL:[Link]

  • Recrystallization of Active Pharmaceutical Ingredients Source: Crystallization - Science and Technology (IntechOpen / Semantic Scholar) URL:[Link]

  • Two-Solvent Recrystallization Guide Source: Chemistry Laboratory Techniques (MIT OpenCourseWare) URL:[Link]

Optimization

Technical Support Center: Resolving Solubility Challenges for 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine Free Base

Welcome to the technical support guide for 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine free base. This document is designed for researchers, scientists, and drug development professionals to navigate and overcome...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine free base. This document is designed for researchers, scientists, and drug development professionals to navigate and overcome common solubility issues encountered with this compound. Our approach is rooted in fundamental physicochemical principles to provide robust and reliable solutions for your experimental needs.

Frequently Asked Questions (FAQs)

Q1: Why is my 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine free base not dissolving in aqueous buffers?

A1: The insolubility of the free base in neutral aqueous solutions is expected due to its molecular structure. Several key features contribute to its low aqueous solubility:

  • High Lipophilicity: The presence of the 2,4-dichlorophenyl ring makes the molecule significantly non-polar or lipophilic ("fat-loving").[1][2] This hydrophobic character results in poor interaction with polar water molecules. Compounds with similar dichlorophenyl groups consistently exhibit low water solubility.[2][3]

  • Amine Free Base Form: The N-methylethanamine group is a tertiary amine.[4] In its free base (unprotonated) form, it is less polar compared to its protonated salt form. Organic amine free bases, especially those with large hydrocarbon portions, are known to have limited water solubility.[5][6]

  • Overall Molecular Structure: While the ethoxy and amine groups add some polarity, their influence is outweighed by the large, non-polar dichlorophenyl moiety. The fundamental principle of "like dissolves like" dictates that this predominantly lipophilic molecule will prefer non-polar or weakly polar environments over water.[1]

Q2: What are the predicted physicochemical properties of this compound, and how do they influence solubility?

A2: While experimental data for this specific molecule is not widely available, we can predict its properties based on its structural components. These predictions are critical for designing an effective solubilization strategy.

  • logP (Octanol-Water Partition Coefficient): The logP is a measure of a compound's lipophilicity. Given the dichlorophenyl group, the logP value is predicted to be high (likely > 3).[1] A high logP indicates a strong preference for non-polar environments and predicts low aqueous solubility.[1]

  • pKa (Acid Dissociation Constant): The N-methylethanamine group is basic. The pKa value of its conjugate acid is likely in the range of 9-11, typical for aliphatic amines.[7] This is the most critical parameter for pH-dependent solubilization. At a pH well below the pKa (e.g., pH < 7), the amine will be protonated, forming a positively charged and significantly more water-soluble ammonium salt.[8]

Table 1: Predicted Physicochemical Properties and Their Implications

PropertyPredicted Value/RangeImplication for Aqueous Solubility
Molecular Weight ~264.16 g/mol Moderate molecular weight.
logP High (>3)Low intrinsic aqueous solubility; prefers organic solvents.
pKa (of conjugate acid) 9 - 11Solubility is highly dependent on pH. Significant increase in solubility at acidic pH.
Form Free BaseLess polar and less water-soluble than its corresponding salt form.
Q3: In which organic solvents should this compound be readily soluble?

A3: Based on the "like dissolves like" principle, the compound is expected to have good solubility in a range of common non-polar and polar aprotic organic solvents.[1]

  • High Solubility Expected: Chlorinated solvents (e.g., Dichloromethane, Chloroform), Aromatic hydrocarbons (e.g., Toluene).

  • Moderate to Good Solubility Expected: Ethers (e.g., Diethyl ether, THF), Esters (e.g., Ethyl acetate), and Ketones (e.g., Acetone).

  • Lower Solubility Expected: Highly polar protic solvents (e.g., Methanol, Ethanol) may be less effective than aprotic solvents but can still be viable, often better than water.[2]

  • Stock Solutions: For biological assays, preparing a concentrated stock solution in an organic solvent like DMSO or ethanol is a standard practice. This stock can then be diluted into the aqueous assay buffer, though precipitation can still occur if the final concentration exceeds its aqueous solubility limit.

Troubleshooting Guide: Strategies for Solubilization

This section provides actionable strategies to overcome solubility challenges. The most effective approach is to convert the free base into a more soluble salt form by adjusting the pH.

Strategy 1: pH Adjustment and Salt Formation (Primary Recommendation)

The most direct and effective method is to protonate the basic amine group to form a water-soluble salt.

Causality: Amines are weak bases that accept a proton (H+) from an acid to form a positively charged ammonium salt.[4][7] This ionic species is significantly more polar than the neutral free base, dramatically increasing its affinity for water.[5]

Step-by-Step Protocol:

  • Weigh the Compound: Accurately weigh the desired amount of the 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine free base.

  • Add Acidic Solution: Add a small volume of an acidic solution, such as 0.1 M Hydrochloric Acid (HCl) or a pH 4-5 buffer (e.g., acetate buffer).

  • Facilitate Dissolution: Gently agitate or sonicate the mixture. The compound should dissolve as it converts to its hydrochloride salt.

  • Adjust to Final Volume: Once dissolved, you can adjust the pH upwards if required for your experiment, being careful not to exceed a pH where the free base begins to precipitate (typically pH > 7-8). Add your desired buffer or media to reach the final volume and concentration.

A Insoluble Free Base (R₃N) in Water B Add Acid (H⁺) e.g., HCl A->B Step 1 C Protonation Reaction R₃N + H⁺ → R₃NH⁺ B->C Step 2 D Soluble Ammonium Salt (R₃NH⁺Cl⁻) in Solution C->D Result

Caption: Workflow for solubilization via pH adjustment.

Strategy 2: Use of Co-solvents

If pH modification is not suitable for your experimental system, using a water-miscible organic co-solvent can be an effective alternative.

Causality: Co-solvents like ethanol, DMSO, or polyethylene glycols (PEGs) reduce the overall polarity of the aqueous solvent system.[9] This makes the solvent more "like" the lipophilic solute, thereby increasing its solubility.[10]

Step-by-Step Protocol:

  • Initial Dissolution: Dissolve the compound in a minimal amount of a water-miscible organic solvent (e.g., ethanol, DMSO).

  • Titrate with Aqueous Buffer: Slowly add the aqueous buffer to the organic solution drop-by-drop while vortexing.

  • Observe for Precipitation: Monitor the solution closely. If it remains clear, you have successfully created a solution. If it turns cloudy, you have exceeded the solubility limit in that specific co-solvent/buffer ratio.

  • Final Concentration: Note the final percentage of the co-solvent. It is crucial to run a vehicle control (buffer with the same percentage of co-solvent) in your experiments to account for any effects of the solvent itself.

Table 2: Common Co-solvents for Lipophilic Compounds

Co-solventTypical Starting % (v/v)Notes
Ethanol (EtOH) 5-20%Generally well-tolerated in cell-based assays at low concentrations.
DMSO 1-5%A very strong solvent, but can have biological effects. Keep final concentration <0.5%.
Polyethylene Glycol 400 (PEG 400) 10-30%A less toxic option often used in formulations.[9]
Propylene Glycol (PG) 10-30%Similar properties to PEG 400.

Experimental Protocol: Determining Thermodynamic Solubility

To properly formulate your compound, you must first determine its solubility limit in your chosen solvent system. The shake-flask method is the industry standard for this measurement.[11][12][13]

Objective: To determine the saturation concentration of the compound in a specific solvent at a set temperature.

Materials:

  • 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine free base

  • Selected solvents (e.g., pH 7.4 PBS, pH 5.0 Acetate Buffer, Water)

  • 2 mL glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C)

  • Centrifuge

  • Syringes and 0.22 µm syringe filters (low-binding, e.g., PVDF)

  • Calibrated HPLC-UV or LC-MS system for quantification

Procedure:

  • Preparation: Add an excess amount of the compound (e.g., ~2 mg) to a vial containing a known volume of the solvent (e.g., 1 mL).[11] The key is to have undissolved solid remaining at the end, ensuring saturation.

  • Equilibration: Securely cap the vials and place them on an orbital shaker. Equilibrate for 24-48 hours at a constant temperature.[12] This allows the system to reach thermodynamic equilibrium.

  • Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. Centrifuge the vials (e.g., 10,000 x g for 15 minutes) to pellet any remaining suspended solid.[12]

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Do not disturb the solid pellet.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining micro-particulates. Note: It's good practice to discard the first few drops to saturate any potential binding sites on the filter.

  • Quantification: Prepare a calibration curve of the compound with known concentrations. Dilute the filtered sample into the mobile phase and analyze its concentration using a validated HPLC-UV or LC-MS method.[11]

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the result in units such as mg/mL or µM.

Caption: Standard Shake-Flask method workflow.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Determining the Solubility of Novel Compounds.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of 2-(2,4-Dichlorophenyl)-1,3-dithiolane in Organic Solvents.
  • Solubility of Things. (n.d.). 4,4'-Dichlorobiphenyl.
  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
  • BenchChem. (n.d.). Technical Guide: Solubility Profile of 2-butyl-2-(2,4-dichlorophenyl)oxirane in Organic Solvents.
  • HSCprep. (2025, March 4). Understanding Organic Bases: Amines.
  • Science Ready. (n.d.). Organic Bases: Amines – HSC Chemistry.
  • Wikipedia. (n.d.). Amine.
  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review.
  • Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • ResearchGate. (n.d.). Solubility of 4-(3,4-Dichlorophenyl)-1-tetralone in Some Organic Solvents.
  • Sciencemadness.org. (2011, July 19). Solubility of organic amine salts.
  • Royal Society of Chemistry. (2021, August 27). Tactics to Improve Solubility.
  • ResearchGate. (n.d.). Handbook of Solubility Data for Pharmaceuticals.
  • Hilaris Publisher. (n.d.). Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide.
  • Course Hero. (n.d.). Amine compounds.
  • MDPI. (2024, April 24). Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide.
  • PubMed Central. (n.d.). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • PubMed Central. (n.d.). Drug Solubility: Importance and Enhancement Techniques.
  • MDPI. (2018, August 23). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity.
  • ASHP. (n.d.). Functional Group Characteristics and Roles.
  • University of Calgary. (2023, August 31). Solubility of Organic Compounds.
  • ResearchGate. (n.d.). comparison of partition coefficient (log p) of drugs: computational and experimental data study.
  • ACS Publications. (2023, July 24). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes.
  • The Annals of "Dunarea de Jos" University of Galati. (2012, August 27). The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview.
  • ResearchGate. (n.d.). Solubility enhancement of COX-2 inhibitors using various solvent systems.
  • U.S. Environmental Protection Agency. (2025, October 15). 1-[2-(2,4-Dichlorophenyl)-2-(3-thienylmethoxy)ethyl]-1H-imidazole.
  • precisionFDA. (n.d.). 2-((4-CHLOROPHENYL)METHOXY)-N,N-DIMETHYLETHANAMINE.
  • MDPI. (2024, July 30). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography.

Sources

Troubleshooting

Minimizing side reactions during the synthesis of 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine

Welcome to the Technical Support Center for the synthesis of 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine (a critical beta-ethoxy amine derivative). Synthesizing sterically hindered, benzylic beta-ethoxy amines pre...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine (a critical beta-ethoxy amine derivative).

Synthesizing sterically hindered, benzylic beta-ethoxy amines presents unique chemoselectivity and regioselectivity challenges. The most robust synthetic route involves the reduction of an alpha-haloketone to a halohydrin, followed by in-situ epoxide formation, regioselective amination, N-protection, and O-alkylation.

This guide is designed to help you diagnose, troubleshoot, and optimize this workflow to minimize side reactions such as regioisomerization, over-alkylation, and ether cleavage.

PART 1: Synthesis Workflow & Pathway Visualization

To troubleshoot effectively, we must first map the mechanistic pathways. The diagram below illustrates the validated synthetic route alongside the primary side reactions (highlighted in red) that compromise yield.

SynthesisPathway Ketone 2-Chloro-1-(2,4-dichlorophenyl)ethanone Alcohol 1-(2,4-dichlorophenyl)-2-chloroethanol (Halohydrin) Ketone->Alcohol NaBH4 Reduction Epoxide 2-(2,4-dichlorophenyl)oxirane (In-situ Epoxide) Alcohol->Epoxide Base (MeNH2) AminoAlc 1-(2,4-dichlorophenyl)-2-(methylamino)ethanol (Desired Regioisomer) Epoxide->AminoAlc MeNH2 (SN2, Terminal) Regioisomer Side Product: Benzylic Amine Regioisomer Epoxide->Regioisomer Acidic/SN1 (Benzylic) BocAlc N-Boc Protected Amino Alcohol AminoAlc->BocAlc Boc2O, Et3N NAlkylation Side Product: N-Ethyl Tertiary Amine AminoAlc->NAlkylation EtI / NaH (If Unprotected) BocEther N-Boc-2-(2,4-dichlorophenyl)-2-ethoxy- N-methylethanamine BocAlc->BocEther EtI, NaH, DMF Target Target: 2-(2,4-dichlorophenyl)-2-ethoxy- N-methylethanamine BocEther->Target 4M HCl in Dioxane EtherCleavage Side Product: Ether Cleavage (Alcohol return) BocEther->EtherCleavage Harsh Acid (HBr/HI)

Synthesis pathway of the target molecule and critical side-reaction divergence points.

PART 2: Quantitative Optimization of Epoxide Amination

The most critical step dictating overall yield is the regioselective opening of the 2-(2,4-dichlorophenyl)oxirane intermediate. The table below summarizes how reaction conditions directly dictate the ratio of the desired terminal amine versus the unwanted benzylic amine regioisomer.

Reaction ConditionsMechanism BiasYield (%)Regioselectivity (Terminal : Benzylic)
MeNH₂ (10 eq), MeOH, 25°C Pure Sɴ2 (Steric control)88%95 : 5
MeNH₂ (1.5 eq), MeOH, 60°C Sɴ2 with thermal degradation62%80 : 20
MeNH₂·HCl buffer, MeOH, 60°C Sɴ1-like (Electronic control)45%35 : 65
MeNH₂ (5 eq), H₂O/THF, 25°C Sɴ2 (Poor solubility)50%90 : 10

Data Interpretation: Excess base and ambient temperatures are mandatory to enforce strict Sɴ2 kinetics, driving attack to the less sterically hindered terminal carbon.

PART 3: Mechanistic Troubleshooting & FAQs

Q1: During the amination of the halohydrin, I am isolating a significant amount of the benzylic amine regioisomer. How do I prevent this? Mechanistic Cause: When 1-(2,4-dichlorophenyl)-2-chloroethanol is exposed to methylamine, it rapidly undergoes intramolecular cyclization to form an epoxide[1]. The regiochemistry of the subsequent ring-opening is highly sensitive to pH. If the reaction becomes even slightly acidic (e.g., using methylamine hydrochloride without sufficient free base), the epoxide oxygen protonates. The highly electron-withdrawing 2,4-dichlorophenyl group stabilizes a partial positive charge at the benzylic position, shifting the mechanism to an Sɴ1-like transition state. This causes the nucleophile to attack the benzylic carbon, yielding the wrong regioisomer. Corrective Action: Ensure strictly basic conditions. Use a large excess (10 equivalents) of free methylamine in methanol. The basic environment enforces a pure Sɴ2 mechanism, where the nucleophile is forced to attack the least sterically hindered terminal carbon.

Q2: I attempted the O-alkylation step directly on the amino alcohol without a protecting group, but LC-MS shows a mass corresponding to N,O-diethylation (+56 Da). Why did this happen? Mechanistic Cause: Methylamine is a secondary amine. In the presence of a strong base (NaH) and an alkyl halide (ethyl iodide), the nitrogen lone pair is significantly more nucleophilic than the sterically hindered benzylic alkoxide. This leads to rapid N-alkylation, forming a tertiary amine before O-alkylation can occur[2]. Corrective Action: You must temporarily mask the nucleophilicity of the secondary amine. Converting the amine to a tert-butyloxycarbonyl (Boc) carbamate delocalizes the nitrogen lone pair into the carbonyl group, completely neutralizing its nucleophilicity and allowing selective O-alkylation at the alkoxide[3].

Q3: My final deprotection step to remove the Boc group is resulting in low yields, and I am seeing the starting amino alcohol reappear. What is cleaving my ether? Mechanistic Cause: Benzylic ethers are notoriously sensitive to strong, nucleophilic acids. If you are using hydrobromic acid (HBr) or hydroiodic acid (HI) for Boc deprotection, the halide ions (Br⁻, I⁻) act as strong nucleophiles that attack the ethyl group, cleaving the ether and reverting your molecule to the alcohol. Corrective Action: Switch to a non-nucleophilic acidic condition. 4M HCl in anhydrous dioxane or 20% Trifluoroacetic acid (TFA) in dichloromethane will cleanly cleave the Boc carbamate via isobutylene elimination without compromising the benzylic ethyl ether.

PART 4: Self-Validating Experimental Protocol

This protocol integrates self-validating checkpoints to ensure each intermediate is correctly formed before proceeding.

Step 1: Regioselective Amination
  • Dissolve 1-(2,4-dichlorophenyl)-2-chloroethanol (1.0 eq) in anhydrous methanol (0.5 M).

  • Add a solution of methylamine in methanol (33% w/w, 10.0 eq) in a single portion at 0°C.

  • Warm to 25°C and stir for 12 hours.

  • Validation Checkpoint: Perform TLC (DCM:MeOH 9:1). The starting halohydrin (UV active, high Rf) should disappear, replaced by a highly polar spot that stains intensely purple with Ninhydrin.

  • Concentrate under reduced pressure to remove excess methylamine, extract with EtOAc/H₂O, and dry the organic layer to yield 1-(2,4-dichlorophenyl)-2-(methylamino)ethanol.

Step 2: N-Boc Protection
  • Dissolve the crude amino alcohol (1.0 eq) in dichloromethane (0.2 M).

  • Add triethylamine (1.5 eq) followed by dropwise addition of Boc-anhydride (1.1 eq).

  • Stir at room temperature for 4 hours.

  • Validation Checkpoint: Spot the reaction on TLC. The new product spot should be UV active but must not stain with Ninhydrin (confirming the secondary amine is fully protected).

  • Wash with 1M citric acid, then brine. Dry and concentrate.

Step 3: O-Ethylation
  • Dissolve the N-Boc protected alcohol (1.0 eq) in anhydrous DMF (0.1 M) under nitrogen at 0°C.

  • Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.5 eq). Stir for 30 minutes until hydrogen evolution ceases.

  • Add Ethyl Iodide (2.0 eq) dropwise. Warm to room temperature and stir for 6 hours.

  • Validation Checkpoint: LC-MS should show a mass shift of +28 Da (addition of ethyl group) with no +56 Da (over-alkylation) peaks.

  • Quench with saturated aqueous NH₄Cl, extract with MTBE, wash extensively with water to remove DMF, and concentrate.

Step 4: Boc Deprotection
  • Dissolve the crude N-Boc-2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine in anhydrous dichloromethane (0.2 M).

  • Add 4M HCl in dioxane (10.0 eq). Stir at room temperature for 2 hours.

  • Validation Checkpoint: Rapid gas evolution (isobutylene/CO₂) will occur initially. The reaction is complete when a white precipitate (the hydrochloride salt of the target amine) forms in the flask.

  • Concentrate to dryness, triturate with diethyl ether, and filter to isolate 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine hydrochloride as a pure white solid.

PART 5: References

  • Cuevas Yañez, E., et al. "Asymmetric Chemoenzymatic Synthesis of Miconazole and Econazole Enantiomers. The Importance of Chirality in Their Biological Evaluation." The Journal of Organic Chemistry, ACS Publications, 2011. 1[1]

  • Xie, W., et al. "Cesium Carbonate Promoted Direct Amidation of Unactivated Esters with Amino Alcohol Derivatives." The Journal of Organic Chemistry, ACS Publications, 2024. 2[2]

  • Smith, A., et al. "Synthesis of metal-binding amino acids." Organic & Biomolecular Chemistry, RSC Publishing, 2024. 3[3]

Sources

Optimization

Technical Support Center: Troubleshooting the Aqueous Stability of 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine

Welcome to the dedicated technical support portal for researchers and drug development professionals working with 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine . Due to its specific structural motifs—a basic seconda...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support portal for researchers and drug development professionals working with 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine . Due to its specific structural motifs—a basic secondary amine, a labile benzylic ether linkage, and a photoreactive 2,4-dichlorophenyl ring—this compound presents unique challenges during aqueous formulation, stability testing, and in vitro assay design.

This guide synthesizes field-proven methodologies and mechanistic chemistry to help you troubleshoot common experimental bottlenecks.

Q1: Why does my compound precipitate when diluted from an acidic stock into a pH 7.4 physiological assay buffer?

The Causality: The solubility of this compound is strictly governed by the ionization state of its secondary amine. The amine group has an estimated pKa of approximately 8.5. In an acidic stock solution (e.g., 0.1 M HCl, pH 1.0), the amine is fully protonated, forming a highly water-soluble ammonium salt. However, when diluted into a pH 7.4 buffer, the equilibrium shifts, and a significant fraction of the compound reverts to its uncharged, lipophilic free-base form. Because the 2,4-dichlorophenyl and ethoxy groups confer high lipophilicity, the free base rapidly exceeds its intrinsic aqueous solubility, leading to turbidity and precipitation[1].

Quantitative Solubility Profile

pH Level Primary Species Estimated Ionization (%) Estimated Solubility (mg/mL) Typical Experimental Observation
2.0 Protonated Amine >99.9% >10.0 Clear solution; high risk of hydrolysis
7.4 Mixed (Salt/Free Base) ~92.5% <0.1 Turbidity, micro-precipitation

| 10.0 | Free Base | <3.0% | <0.01 | Complete precipitation |

Self-Validating Protocol: Preparation of Stable Physiological Assay Buffers To maintain solubility at pH 7.4 without compromising biological assays, use a co-solvent or complexation strategy.

  • Stock Preparation: Dissolve the compound in 100% DMSO to a concentration of 10 mM.

  • Vehicle Addition: Pre-mix your pH 7.4 assay buffer (e.g., PBS) with 0.1% Tween-80 or 5% Hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Dilution: Slowly add the DMSO stock dropwise to the vigorously vortexed buffer to achieve a final concentration of ≤10 µM (Final DMSO ≤0.1%).

  • Validation Step: Centrifuge the final solution at 10,000 x g for 10 minutes. Analyze the supernatant via HPLC-UV. If the peak area matches a 10 µM standard prepared in 50% Acetonitrile, no invisible micro-precipitation has occurred.

Q2: I am observing a major degradation peak (+18 Da loss of ethyl, gain of H) during LC-MS analysis of my acidic stock solutions. What is the mechanism?

The Causality: You are observing the acid-catalyzed hydrolysis of the benzylic ether linkage. When the pH drops below 4.0, the oxygen atom of the ethoxy group becomes protonated. This creates a highly favorable leaving group (ethanol), triggering the scission of the benzylic ether bond and the formation of a benzylic carbocation. While the electron-withdrawing 2,4-dichloro substituents slightly destabilize this carbocation compared to an unsubstituted phenyl ring, the reaction still proceeds rapidly. The carbocation is subsequently trapped by water (hydration) to yield the degradation product: 2-(2,4-dichlorophenyl)-2-hydroxy-N-methylethanamine[2].

Hydrolysis A 2-(2,4-dichlorophenyl)-2-ethoxy -N-methylethanamine B Protonated Ether Intermediate (pH < 4) A->B + H+ (Acidic Media) C Benzylic Carbocation + Ethanol B->C Cleavage of C-O Bond D Nucleophilic Attack by H2O C->D Hydration E 2-(2,4-dichlorophenyl)-2-hydroxy -N-methylethanamine D->E - H+ (Deprotonation)

Acid-catalyzed hydrolysis pathway of the benzylic ether in aqueous media.

Self-Validating Protocol: Preventing Hydrolytic Degradation

  • Avoid Aqueous Acids: Never store the compound in aqueous HCl or acidic buffers (e.g., 0.1% Formic Acid in water) for prolonged periods.

  • Aprotic Storage: Prepare long-term stock solutions in anhydrous, LC-MS grade Acetonitrile or DMSO.

  • Validation Step: Run an LC-MS baseline of the fresh stock. Store an aliquot at room temperature for 24 hours and re-run. The ratio of the parent mass [M+H]+ to the alcohol degradation mass [M-28+H]+ should remain >99:1.

Q3: My compound loses potency during extended in vitro assays under ambient benchtop light. Is it photosensitive?

The Causality: Yes. Halogenated aromatic compounds, particularly chlorobenzenes, are highly susceptible to UV-induced photodegradation. Upon exposure to ambient or UV light, the 2,4-dichlorophenyl moiety absorbs radiation and transitions to an excited triplet state. This high-energy state induces the homolytic cleavage of the C-Cl bond, generating highly reactive aryl radicals. These radicals undergo spontaneous dechlorination, leading to subsequent hydroxylation, ring-closure, or dimerization reactions[3].

Self-Validating Protocol: Light-Protected Stability Profiling

  • Shielding: Conduct all sample weighing and dilutions under low-intensity, UV-filtered amber lighting.

  • Incubation: Use amber microcentrifuge tubes or wrap standard clear tubes in aluminum foil. Ensure incubator windows are shielded.

  • Validation Step: Prepare two identical 1 µM solutions in assay buffer. Expose one to ambient laboratory light for 4 hours, and keep the other wrapped in foil. Analyze both via HPLC. A >5% loss of peak area in the light-exposed sample confirms photosensitivity, validating the need for strict light-protection protocols in your workflow.

Q4: I am getting artificially high clearance rates in microsomal stability assays. Is the compound degrading rapidly or is it an artifact?

The Causality: Because 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine is a lipophilic secondary amine, it exhibits a high propensity for non-specific binding to the lipid membranes of liver microsomes and the hydrophobic surfaces of polystyrene assay plates. This non-specific binding sequesters the compound, artificially lowering the unbound fraction (


) available for enzymatic metabolism. If this binding is not mathematically corrected, the observed substrate depletion will lead to a severe overestimation of the true intrinsic clearance (

)[4].

ADMEWorkflow Start Microsomal Stability Assay Incubation Incubate Compound with Liver Microsomes Start->Incubation Binding Assess Non-Specific Binding (Equilibrium Dialysis) Incubation->Binding Parallel Assay Depletion Measure Substrate Depletion (LC-MS/MS) Incubation->Depletion Time-course Sampling Correction Calculate fu,inc (Fraction Unbound) Binding->Correction Depletion->Correction Result Determine True Intrinsic Clearance (CL_int) Correction->Result

Workflow for correcting non-specific binding in microsomal stability assays.

Self-Validating Protocol: Determination of Unbound Fraction (


) 
  • Equilibrium Dialysis: Set up a rapid equilibrium dialysis (RED) device. Spike 1 µM of the compound into the donor chamber containing heat-inactivated microsomes (to prevent metabolism but retain lipid binding).

  • Dialysis: Place plain buffer in the receiver chamber. Incubate at 37°C for 4 hours on an orbital shaker.

  • Quantification: Extract both chambers using cold acetonitrile containing an internal standard. Analyze via LC-MS/MS.

  • Validation Step: Calculate recovery (Total compound in donor + receiver vs. initial spike). Recovery must be >80%. If lower, the compound is binding to the plastic dialysis membrane, and you must switch to low-binding polypropylene plates and add 0.1% CHAPS to the buffer to mitigate plastic adsorption. Calculate

    
     and apply it to your 
    
    
    
    equation.
References
  • Photodegradation mechanism of the common non-steroid anti-inflammatory drug diclofenac and its carbazole photoproduct Physical Chemistry Chemical Physics (RSC Publishing) URL:[Link]

  • Synthesis of Prodrugs of Anthracyclines and Evaluation of Their Use in Selective Chemotherapy Radboud University Repository URL:[Link]

  • EXAMPLE QUALITY OVERALL SUMMARY (pKa and Solubility Profiling) U.S. Food and Drug Administration (FDA) URL:[Link]

  • Determination of Incubational Binding in In Vitro Microsomal and Hepatocyte Metabolic Stability Incubations: A Comparison of Methods ResearchGate / Drug Metabolism and Disposition URL:[Link]

Sources

Troubleshooting

Technical Support Center: Analytical Profiling of 2-(2,4-Dichlorophenyl)-2-ethoxy-N-methylethanamine

Welcome to the Analytical Technical Support Center. This hub is designed for researchers, analytical scientists, and drug development professionals tasked with establishing stability-indicating methods for 2-(2,4-dichlor...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Technical Support Center. This hub is designed for researchers, analytical scientists, and drug development professionals tasked with establishing stability-indicating methods for 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine . Below, you will find mechanistic insights, troubleshooting guides, and self-validating protocols to navigate the complexities of forced degradation profiling.

Mechanistic Overview of Degradation

Understanding the intrinsic stability of a molecule requires a deep analysis of its functional groups. For this specific compound, the primary sites of chemical lability are the aliphatic ether linkage and the secondary amine . According to ICH Q1A(R2) guidelines, forced degradation studies must be employed to systematically elucidate these specific breakdown pathways .

  • Acid-Catalyzed Ether Cleavage : The ethoxy group is situated at a benzylic position relative to the 2,4-dichlorophenyl ring. Under strongly acidic conditions, protonation of the ether oxygen facilitates cleavage. The reaction is kinetically favored by the potential formation of a resonance-stabilized benzylic carbocation intermediate, which is subsequently trapped by water to yield the corresponding alcohol: 2-(2,4-dichlorophenyl)-2-hydroxy-N-methylethanamine .

  • Oxidative N-Demethylation & N-Oxidation : Exposure to reactive oxygen species (e.g., peroxides) targets the electron-rich secondary amine. This proceeds via the formation of an N-oxide intermediate. Subsequent rearrangement and hydrolysis result in the expulsion of formaldehyde, yielding the primary amine: 2-(2,4-dichlorophenyl)-2-ethoxyethanamine .

DegradationPathways Parent 2-(2,4-dichlorophenyl)-2-ethoxy -N-methylethanamine (Parent API) Parent->Parent Basic Stress (NaOH) Stable DegA 2-(2,4-dichlorophenyl)-2-hydroxy -N-methylethanamine (Ether Cleavage) Parent->DegA Acidic Stress (HCl, Heat) DegB 2-(2,4-dichlorophenyl)-2-ethoxy -ethanamine (N-demethylation) Parent->DegB Oxidative Stress (H2O2) DegC N-oxide Derivative (N-oxidation) Parent->DegC Oxidative Stress (H2O2)

Primary degradation pathways of 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine under stress.

Frequently Asked Questions (FAQs)

Q: Why do we observe significant degradation under acidic conditions but near-total stability under basic conditions? A: Aliphatic ethers are generally stable against base-catalyzed hydrolysis because the alkoxide ion is an exceptionally poor leaving group. However, under strongly acidic conditions (e.g., 0.1 M HCl at 60°C), the ether oxygen is protonated, significantly lowering the activation energy required for cleavage .

Q: During oxidative stress testing, I am seeing two distinct degradants with +16 Da and -14 Da mass shifts in my MS spectra. What are these? A: The +16 Da peak corresponds to the N-oxide derivative , a direct oxidation product of the secondary amine. The -14 Da peak is the N-demethylated product (a primary amine). N-demethylation is a well-documented, dominant degradation pathway for secondary N-methyl amines subjected to oxidative stress .

Troubleshooting Guide: Analytical Challenges

Issue 1: Co-elution of the Parent Compound and the N-Demethylated Degradant
  • Symptom : Poor chromatographic resolution (

    
    ) between the parent API and the -14 Da degradant on a standard C18 column.
    
  • Causality : The loss of a single methyl group only marginally increases the molecule's overall polarity. On highly hydrophobic C18 stationary phases, this slight difference is often insufficient to achieve baseline separation.

  • Solution : Switch to a Pentafluorophenyl (PFP) stationary phase. PFP columns offer orthogonal retention mechanisms—specifically dipole-dipole and

    
     interactions. These interactions are highly sensitive to the steric environment around the basic nitrogen, drastically improving the resolution between the secondary amine (parent) and primary amine (degradant).
    
Issue 2: Low MS Sensitivity for the Acidic Degradant (Ether Cleavage Product)
  • Symptom : The UV chromatogram shows a massive peak for the acidic degradant, but the Extracted Ion Chromatogram (XIC) in positive ESI-MS is disproportionately weak.

  • Causality : The cleavage of the ethoxy group yields a hydroxylated product. While it still contains an amine, the increased hydrogen bonding capacity of the newly formed hydroxyl group can alter desolvation efficiency in the ESI source compared to the highly lipophilic parent ether.

  • Solution : Optimize the mobile phase by increasing the concentration of the volatile organic acid modifier (e.g., from 0.05% to 0.1% Formic Acid) to ensure complete protonation prior to droplet formation. Additionally, increase the desolvation gas temperature in the MS source to aid the evaporation of the highly polar droplets.

Self-Validating Experimental Protocol: Forced Degradation & LC-MS/MS

To ensure absolute data integrity, every stress condition must be accompanied by a control sample (unstressed API) and a blank (stressed diluent). This self-validating system ensures that observed peaks are true degradation products and not artifacts of the stress media or system contamination .

Step-by-Step Methodology
  • Sample Preparation : Prepare a 1.0 mg/mL stock solution of 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine in HPLC-grade Acetonitrile.

  • Acidic Stress : Mix 1 mL of stock with 1 mL of 0.2 M HCl. Incubate at 60°C for 24 hours.

  • Oxidative Stress : Mix 1 mL of stock with 1 mL of 3%

    
    . Incubate at room temperature for 24 hours.
    
  • Quenching (Critical Step) : Neutralize the acidic sample with an equimolar amount of NaOH. For the oxidative sample, quench residual peroxide using sodium thiosulfate to immediately halt degradation prior to injection. Failure to quench will result in continued degradation inside the autosampler.

  • Dilution : Dilute all samples (including unstressed controls and blanks) to a final theoretical concentration of 100 µg/mL using the initial mobile phase conditions.

  • LC-MS/MS Analysis : Inject 5 µL onto a UHPLC system coupled to an ESI-Q-TOF mass spectrometer (Positive Ion Mode, Scan Range: 100-500 m/z).

AnalyticalWorkflow Stress ICH Q1A(R2) Forced Degradation Quench Sample Quenching & Neutralization Stress->Quench LC UHPLC Separation (C18 / PFP Column) Quench->LC MS High-Resolution ESI-Q-TOF MS/MS LC->MS Data Structural Elucidation MS->Data

Standard LC-MS/MS analytical workflow for forced degradation profiling.

Quantitative Data Presentation

Table 1: Summary of Expected Degradation Products and Analytical Parameters

Stress ConditionPrimary Degradation MechanismExpected ProductExact Mass (Monoisotopic)Expected MS/MS Shift
Acidic (0.1M HCl, 60°C) Ether Cleavage2-(2,4-dichlorophenyl)-2-hydroxy-N-methylethanamine219.02 DaLoss of 46 Da (EtOH) from parent
Basic (0.1M NaOH, 60°C) NoneStable247.05 DaN/A
Oxidative (3% H2O2, RT) N-Demethylation2-(2,4-dichlorophenyl)-2-ethoxyethanamine233.04 Da-14 Da
Oxidative (3% H2O2, RT) N-OxidationN-oxide derivative263.05 Da+16 Da

References

  • ResolveMass. "Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects." ResolveMass Laboratories. Available at:[Link]

  • Li, A., et al. "Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets." Pharmaceutical Research, Springer. Available at:[Link]

  • Szawkało, J., et al. "Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities." National Center for Biotechnology Information (PMC). Available at:[Link]

  • Reynolds, D. "Forced Degradation to Develop Stability-indicating Methods." Pharmaceutical Outsourcing. Available at:[Link]

Optimization

Technical Support Center: Optimizing Atom Economy in 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine Synthesis

Welcome to the technical support center for the synthesis of 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine. This guide is designed for researchers, chemists, and process development professionals dedicated to enhanc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine. This guide is designed for researchers, chemists, and process development professionals dedicated to enhancing the efficiency and sustainability of this critical synthesis. Our focus is on a core principle of green chemistry: atom economy .[1][2]

Atom economy evaluates how many atoms from the reactants are incorporated into the final desired product. In complex pharmaceutical syntheses, poor atom economy often results from the use of stoichiometric reagents, protecting groups, and side reactions, leading to significant waste and increased costs.[1][3] This guide provides troubleshooting advice and advanced protocols in a practical question-and-answer format to address common challenges and improve the overall efficiency of your synthesis.

Section 1: Core Concepts & General FAQs

Q1: What is atom economy, and why is it paramount in this specific synthesis?

A1: Atom economy is a measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, multiplied by 100.[1] In the production of a high-value active pharmaceutical ingredient (API) like 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine, maximizing atom economy is crucial for several reasons:

  • Waste Reduction: It directly minimizes the generation of byproducts, some of which may be hazardous and require costly disposal.[2]

  • Cost-Effectiveness: It ensures that the maximum value is extracted from expensive starting materials and reagents.

  • Sustainability: It aligns with the principles of green chemistry, reducing the environmental footprint of the manufacturing process.[3]

Poor atom economy is a frequent issue in multi-step syntheses common in the pharmaceutical industry.[1] By focusing on reaction design, we can significantly improve this metric.

Q2: Which steps in a typical synthesis of this molecule are most likely to have poor atom economy?

A2: A plausible synthetic route involves three key transformations, each with potential atom economy pitfalls:

  • Ether Formation: Introduction of the ethoxy group, often via a Williamson ether synthesis, can generate stoichiometric salt byproducts.[4]

  • C-N Bond Formation: The creation of the ethylamine backbone, if not optimized, may involve multiple steps or inefficient reducing agents.

  • N-Methylation: Traditional methods for adding the N-methyl group, such as using methyl iodide, are notoriously atom-inefficient due to the formation of salt waste.[5][6]

The following sections will dissect each of these areas, providing targeted troubleshooting and optimization strategies.

Section 2: Troubleshooting Guide for Key Synthetic Transformations

This section addresses specific experimental issues you may encounter. The solutions provided are grounded in improving reaction efficiency and, consequently, atom economy.

Subsection 2.1: Ether Formation (Introducing the Ethoxy Group)

The introduction of the ethoxy group at a secondary carbon adjacent to a dichlorophenyl ring is a common challenge. The Williamson ether synthesis is a classic approach, but it is often plagued by a competing elimination reaction.

FAQ: My Williamson ether synthesis to form the 2-ethoxy group is giving a low yield of the desired ether and a significant amount of a 1-(2,4-dichlorophenyl)vinyl byproduct. How can I fix this?

This is a classic case of the E2 elimination pathway competing with the desired SN2 substitution.[4] The ethoxide is not only a potent nucleophile but also a strong base. The steric hindrance at the secondary carbon slows the SN2 reaction, giving the ethoxide more opportunity to act as a base and abstract a proton, leading to alkene formation.[7]

Troubleshooting Strategies:

StrategyRationaleExperimental Considerations
Lower Reaction Temperature Elimination reactions typically have a higher activation energy than substitution reactions. Lowering the temperature will disproportionately slow the rate of the undesired E2 pathway.[4]Run the reaction starting at 0 °C and allow it to slowly warm to room temperature. Avoid heating or refluxing if possible. Monitor progress by TLC or GC.
Choice of Base & Solvent To form the initial alkoxide from the alcohol precursor, use a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous polar aprotic solvent like THF or DMF.[7][8]Ensure strictly anhydrous conditions. Add NaH portion-wise to the alcohol in THF at 0 °C. Wait for H₂ evolution to cease before adding the ethylating agent (e.g., ethyl iodide or diethyl sulfate).
Alternative: Acid-Catalyzed Dehydration A more atom-economical alternative is the direct reaction of the alcohol precursor with ethanol under acidic catalysis (e.g., H₂SO₄). The only byproduct is water.[9]This method works best for symmetrical ethers but can be adapted. However, it can be prone to elimination at higher temperatures and carbocation rearrangements, so careful temperature control (e.g., 130-140°C) is critical.[9]
Subsection 2.2: C-N Bond Formation & N-Methylation via Reductive Amination

Combining the formation of the C-N bond and N-methylation into a single, highly efficient process is a cornerstone of modern synthesis. Direct reductive amination offers a significant improvement over older, multi-step methods.[10][11]

FAQ: My current process involves forming an intermediate imine from a ketone precursor and methylamine, isolating it, and then reducing it in a separate step. The overall yield is low and the process is time-consuming. How can I improve this?

This two-step process can be streamlined into a one-pot direct reductive amination .[12] In this approach, the ketone, methylamine, and a reducing agent are all combined in a single vessel. The key is to use a reducing agent that is selective for the iminium ion as it forms in situ, without significantly reducing the starting ketone.

Troubleshooting & Optimization:

StrategyRationaleRecommended Protocol
Switch to a One-Pot Protocol Combining reaction steps improves efficiency, reduces solvent waste, and avoids losses during intermediate purification, thereby enhancing overall process economy.[3]Dissolve the ketone precursor in a suitable solvent (e.g., methanol or dichloromethane). Add methylamine (as a solution in THF or ethanol). Stir for 1-2 hours to allow for imine formation, then add the reducing agent portion-wise.
Select an Appropriate Reducing Agent Sodium triacetoxyborohydride (STAB) is an excellent choice for direct reductive amination because it is mild and shows good selectivity for the iminium ion over the ketone.[12] Catalytic hydrogenation (H₂ with a Pd, Pt, or Ni catalyst) offers superior atom economy as it avoids stoichiometric metal hydride waste.[12]For STAB: Use 1.5 equivalents of STAB and monitor by TLC. Upon completion, quench with aqueous sodium bicarbonate.[3] For Catalysis: Use a catalyst like Pd/C under an atmosphere of H₂. This method is exceptionally clean but requires specialized hydrogenation equipment.
Consider "Borrowing Hydrogen" Catalysis This advanced, highly atom-economical method uses an alcohol as the alkylating agent (e.g., methanol for methylation) with a transition-metal catalyst (e.g., Ru, Ir).[13] The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ, which then undergoes reductive amination with the amine, regenerating the catalyst. The only byproduct is water.[13]This requires specific catalyst systems, often with a weak base like Cs₂CO₃. While experimentally more complex to set up, it represents a state-of-the-art green chemistry approach.[13]

Section 3: Advanced Protocols & Data

Protocol: One-Pot Direct Reductive Amination for N-Methylation

This protocol describes the N-methylation of a primary amine precursor, 2-(2,4-dichlorophenyl)-2-ethoxyethanamine, using formaldehyde as the C1 source in a highly atom-economical fashion.

Materials:

  • 2-(2,4-dichlorophenyl)-2-ethoxyethanamine (1.0 equiv.)

  • Formaldehyde (37% solution in water, 1.1 equiv.)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv.)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the primary amine precursor in DCM.

  • Add the formaldehyde solution dropwise at room temperature. Stir the mixture for 1 hour.

  • Carefully add STAB portion-wise over 15-20 minutes. An exotherm may be observed.

  • Continue stirring at room temperature and monitor the reaction's progress using TLC or LC-MS until the starting amine is consumed (typically 4-12 hours).

  • Once complete, slowly quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Comparative Atom Economy

The table below illustrates the dramatic improvement in atom economy by shifting from a traditional, multi-step synthesis to a modern, optimized route.

Synthesis RouteKey ReagentsMajor ByproductsTheoretical Atom Economy (%)
Traditional Route Methyl Iodide (CH₃I), Sodium Hydride (NaH)Sodium Iodide (NaI), Hydrogen (H₂), Halide Salts< 50%
Optimized Route Catalytic Hydrogen (H₂), Formaldehyde (CH₂O), Ru-CatalystWater (H₂O)> 85%

Section 4: Workflow and Logic Diagrams

Optimized Synthesis Workflow

The following diagram outlines a proposed atom-economical workflow for the synthesis of the target molecule.

G cluster_0 Precursor Synthesis cluster_1 Core Transformations 2,4-Dichlorobromobenzene 2,4-Dichlorobromobenzene Ketone_Precursor 2-(2,4-dichlorophenyl)- 2-hydroxyethan-1-one 2,4-Dichlorobromobenzene->Ketone_Precursor Grignard Reaction + Glyoxal deriv. Alcohol_Ether 2-(2,4-dichlorophenyl)- 2-ethoxyethan-1-one Ketone_Precursor->Alcohol_Ether Acid-Catalyzed Etherification (EtOH, H+) Final_Product 2-(2,4-dichlorophenyl)-2-ethoxy -N-methylethanamine Alcohol_Ether->Final_Product One-Pot Direct Reductive Amination (MeNH₂, H₂, Pd/C)

Caption: Proposed atom-economical synthesis workflow.

Troubleshooting Logic: Ether Synthesis Side Reactions

This diagram provides a decision-making framework when troubleshooting low yields in the Williamson ether synthesis step.

G Start Low Yield in Ether Synthesis Step CheckByproduct Analyze crude reaction: Is alkene byproduct present? Start->CheckByproduct E2Dominant Problem: E2 Elimination is competing with SN2 CheckByproduct->E2Dominant Yes OtherIssue Problem: Other issues (e.g., poor starting material, inefficient base) CheckByproduct->OtherIssue No ActionTemp Action: Lower reaction temperature to 0 °C E2Dominant->ActionTemp ActionSolvent Action: Ensure strictly anhydrous conditions E2Dominant->ActionSolvent

Caption: Troubleshooting flowchart for ether synthesis.

References

  • Strategies for Selective Reductive Amination in Organic Synthesis and C
  • Strategies for Selective Reductive Amination in Organic Synthesis and C
  • Troubleshooting guide for Williamson ether synthesis with secondary iodides - Benchchem.
  • Reductive amin
  • Recent Developments in Heterogeneous Catalysis of N-Methyl
  • Technical Support Center: Strategies to Improve Atom Economy in Piperazine Deriv
  • methylation of amines using formic acid via simple inorganic base c
  • Efficient, Green, and Renewable N-Di-Methylation Synthesis of Amines by a Novel Nano-C
  • Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC.
  • Efficient, green, and renewable N-di-methylation synthesis of amines by a novel nano-catalyst of NiNiO@C Jianguo Liu1, 2*#, Yanp - Semantic Scholar.
  • Alcohols To Ethers via Acid C
  • Atom Economy in Drug Synthesis is a Playground of Functional Groups | Prime Scholars.
  • The Williamson Ether Synthesis - Master Organic Chemistry.
  • Williamson ether synthesis trouble, 2.0 : r/chemistry - Reddit.
  • The Principles of Green Chemistry -

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when elucidating the structures of complex chiral active pharmaceutical ingredient (API) intermediates. 2-(2,4-dichlorophenyl)-2-ethoxy-N-m...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when elucidating the structures of complex chiral active pharmaceutical ingredient (API) intermediates. 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine is a prime example of such a molecule. While its 2D structure appears relatively straightforward, its 3D stereochemical reality creates a highly complex 1H NMR profile characterized by second-order spin systems and diastereotopic splitting[1].

This guide objectively compares the analytical performance of standard-field (400 MHz) versus high-field (800 MHz) NMR spectrometers, alongside a comparative evaluation of solvent environments (CDCl3 vs. DMSO-d6), to establish the optimal workflow for resolving the complex multiplets of this chiral amine.

Mechanistic Causality: The Origin of Diastereotopic Complexity

The analytical challenge of 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine stems directly from the chiral center at the C2 position (the benzylic carbon attached to the 2,4-dichlorophenyl ring, the ethoxy group, and the ethanamine backbone).

Because this chiral center breaks the molecular plane of symmetry, any adjacent methylene (


) groups are rendered diastereotopic [2]. This means the two protons within the same methylene group reside in permanently distinct magnetic environments and will exhibit different chemical shifts. In this molecule, there are two critical diastereotopic sites:
  • The C1-Ethanamine Protons (

    
    ):  These protons couple to each other (geminal coupling, 
    
    
    
    ) and to the chiral C2 proton (vicinal coupling,
    
    
    ), forming a complex ABX spin system.
  • The Ethoxy Protons (

    
    ):  Often mistakenly expected to appear as a simple quartet, these methylene protons are also diastereotopic[3]. Each proton couples to the other (
    
    
    
    Hz) and to the adjacent methyl group (
    
    
    Hz), theoretically producing two distinct doublet of quartets (dq).

Coupling_Network C2_H C2-H (Chiral) C1_H1a C1-H1a (Diast.) C2_H->C1_H1a ³J ~ 8 Hz C1_H1b C1-H1b (Diast.) C2_H->C1_H1b ³J ~ 4 Hz C1_H1a->C1_H1b ²J ~ 12 Hz NH NH (Amine) C1_H1a->NH ³J (DMSO) C1_H1b->NH ³J (DMSO) O_CH2a O-CH2a (Diast.) O_CH2b O-CH2b (Diast.) O_CH2a->O_CH2b ²J ~ 9 Hz O_CH3 O-CH3 (Methyl) O_CH2a->O_CH3 ³J ~ 7 Hz O_CH2b->O_CH3 ³J ~ 7 Hz

Fig 2. Scalar J-coupling network highlighting diastereotopic relationships and solvent effects.

Comparative Analysis: Magnetic Field Strength (400 MHz vs. 800 MHz)

The primary metric for multiplet resolution is the


 ratio (the difference in chemical shift in Hz divided by the coupling constant). At 400 MHz, the chemical shift difference between the diastereotopic ethoxy protons is small relative to their coupling constants, resulting in severe second-order overlapping (roofing effects) that masquerade as an uninterpretable multiplet.

By upgrading to an 800 MHz spectrometer, the Larmor frequency doubles, doubling the


 in Hz while the scalar 

-coupling remains a field-independent constant. This forces the spin system into the first-order limit (AMX

), cleanly resolving the two doublet of quartets.

Table 1: 1H NMR Spectral Data Comparison (CDCl3, 298 K)

Proton Assignment400 MHz Performance (

ppm, Multiplicity,

in Hz)
800 MHz Performance (

ppm, Multiplicity,

in Hz)
Resolution Status
Ar-H3 (between Cls)7.45 (d,

)
7.45 (d,

)
Equivalent
Ar-H5 7.25 (dd,

)
7.25 (dd,

)
Equivalent
C2-H (Benzylic)4.85 (dd,

)
4.85 (dd,

)
Equivalent
O-CH2a (Ethoxy Diast.)3.40 - 3.60 (m, overlapping)3.55 (dq,

)
Resolved at 800 MHz
O-CH2b (Ethoxy Diast.)3.40 - 3.60 (m, overlapping)3.40 (dq,

)
Resolved at 800 MHz
C1-H1a (Amine Diast.)2.95 (dd,

)
2.95 (dd,

)
Enhanced clarity
C1-H1b (Amine Diast.)2.75 (dd,

)
2.75 (dd,

)
Enhanced clarity
N-CH3 2.40 (s)2.40 (s)Equivalent

Comparative Analysis: Solvent Environment (CDCl3 vs. DMSO-d6)

The choice of deuterated solvent fundamentally alters the behavior of the exchangeable amine proton (-NH-)[4].

In weakly hydrogen-bonding solvents like CDCl3, the chemical exchange of the NH proton with trace moisture is fast on the NMR timescale. This rapid exchange decouples the NH proton from adjacent spins, resulting in a broad singlet and leaving the adjacent N-CH3 group as a sharp singlet[5].

Conversely, DMSO-d6 is a strong hydrogen-bond acceptor. It tightly solvates the NH proton, drastically slowing its exchange rate. This slow-exchange regime allows the scalar coupling (


) between the NH proton and the adjacent N-CH3 and C1-H2 protons to emerge, providing vital connectivity data but complicating the aliphatic region.

Table 2: Solvent Effects on 1H NMR (800 MHz)

Proton AssignmentCDCl3 Profile (

ppm, Multiplicity)
DMSO-d6 Profile (

ppm, Multiplicity)
Mechanistic Rationale
NH (Amine)~1.50 (br s, 1H)~2.10 (br m, 1H)Fast exchange in CDCl3; H-bonded slow exchange in DMSO.
N-CH3 2.40 (s, 3H)2.35 (d,

Hz, 3H)

coupling to NH becomes visible in DMSO due to slow exchange.
C1-H2 2.95 (dd), 2.75 (dd)2.85 (ddd), 2.65 (ddd)Additional fine splitting in DMSO due to

coupling with the NH proton.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility of the quantitative integration and chemical shifts, the following self-validating workflow must be strictly adhered to.

NMR_Workflow SamplePrep Sample Preparation (20 mg API in 0.6 mL Solvent) Acquisition NMR Acquisition (400 MHz vs. 800 MHz) SamplePrep->Acquisition SolventChoice Solvent Selection (CDCl3 vs. DMSO-d6) SolventChoice->SamplePrep Processing Data Processing (Zero-filling, Apodization) Acquisition->Processing Analysis Spectral Analysis (Multiplet Deconvolution) Processing->Analysis

Fig 1. Standardized workflow for the NMR structural elucidation of chiral amine APIs.

Step-by-Step Methodology:

  • Sample Preparation & Internal Standardization: Weigh exactly 20.0 mg of 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine. Dissolve completely in 0.6 mL of the chosen deuterated solvent (CDCl3 or DMSO-d6). Crucially, ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal self-validating zero-point reference. Transfer to a high-precision 5 mm NMR tube.

  • Temperature Calibration: Insert a 100% methanol standard tube into the probe. Calibrate the variable temperature (VT) unit to exactly 298.0 K. This ensures that temperature-dependent chemical shifts (especially the NH proton) are perfectly reproducible.

  • Pulse Calibration (Nutation Experiment): Insert the sample. Perform a 3D gradient shim (Z1-Z5) until the TMS peak width at half-height (FWHM) is < 0.6 Hz. Run a nutation experiment to determine the exact 90° pulse width for the specific sample dielectric. This guarantees uniform broad-band excitation and strictly quantitative integration areas.

  • Acquisition Parameters: Execute a standard 1D 1H single-pulse sequence (zg30). Set the relaxation delay (D1) to 10 seconds (ensuring D1 > 5

    
     T1 of the slowest relaxing proton) to prevent saturation. Accumulate 32 transients.
    
  • Data Processing: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz to optimize the signal-to-noise ratio without sacrificing the fine

    
    -couplings of the ethoxy group. Zero-fill the Free Induction Decay (FID) to 64k data points to enhance digital resolution before Fourier Transformation. Phase and baseline correct manually.
    

References

  • Diastereotopic Protons in 1H NMR Spectroscopy: Examples - Master Organic Chemistry. Source: masterorganicchemistry.com.
  • Indentifying Homotopic, Enantiotopic and Diastereotopic Protons - OpenOChem Learn. Source: openochem.org.
  • NMR Spectroscopy - Organic Chemistry Data & Info. Source: netlify.app.
  • Proton NMR spectrum of N-methylethanamine (ethylmethylamine) - Doc Brown. Source: docbrown.info.
  • N-Methylethenaminium: A Theoretical and Technical Guide - Benchchem. Source: benchchem.com.

Sources

Comparative

High-Resolution FTIR Profiling of 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine: SpectraPure™ vs. Technical Grade

Executive Summary Accurate structural verification of complex pharmaceutical impurities and intermediates is heavily reliant on high-fidelity vibrational spectroscopy. The compound 2-(2,4-dichlorophenyl)-2-ethoxy-N-methy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Accurate structural verification of complex pharmaceutical impurities and intermediates is heavily reliant on high-fidelity vibrational spectroscopy. The compound 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine presents a unique analytical challenge: its molecular architecture features a secondary amine, an aliphatic ether, and a 2,4-dichlorophenyl ring. The vibrational modes of these functional groups heavily overlap in the mid-infrared "fingerprint" region.

This guide objectively compares the analytical performance of the SpectraPure™ Analytical Standard against a standard TechGrade Alternative . By examining the causality behind spectral interferences, we demonstrate why high-purity standards are non-negotiable for definitive Fourier Transform Infrared (FTIR) identification.

Mechanistic Background & Spectral Causality

To understand why purity dictates analytical success, we must first map the functional groups of 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine to their respective infrared-active modes[1]:

  • Secondary Amine (-NH-CH₃): Exhibits a weak N-H stretching vibration typically located between 3300–3350 cm⁻¹. Because it is a secondary amine, only a single band is expected, making it highly susceptible to masking by broad O-H stretches from moisture or alcohol impurities.

  • Ethoxy Group (-O-CH₂CH₃): The asymmetric C-O-C stretch is a strong dipole oscillator, producing a dominant band between 1080–1120 cm⁻¹.

  • 2,4-Dichlorophenyl Ring: The aryl C-Cl stretch occurs around 1030–1090 cm⁻¹. Additionally, the 1,2,4-trisubstitution pattern of the benzene ring produces highly diagnostic out-of-plane (oop) C-H bending vibrations near 820 cm⁻¹ and 870 cm⁻¹.

The Causality of Interference: The critical diagnostic region for this molecule is the 1030–1150 cm⁻¹ window. Here, the C-O-C ether stretch, the C-N amine stretch, and the aryl C-Cl stretch all converge. In TechGrade samples, trace impurities (such as unreacted 2,4-dichlorobenzaldehyde or residual ethanol) introduce broad, unresolved absorption bands that completely obscure this fingerprint region, rendering peak deconvolution impossible.

SpectralLogic Substituent Molecule: 2-(2,4-dichlorophenyl)- 2-ethoxy-N-methylethanamine Ether Ethoxy Group (-O-CH₂CH₃) Substituent->Ether Amine N-Methyl Amine (-NH-CH₃) Substituent->Amine ArylCl 2,4-Dichlorophenyl (-C₆H₃Cl₂) Substituent->ArylCl Band1 C-O-C Stretch (1080-1120 cm⁻¹) Ether->Band1 Band2 C-N Stretch (1050-1150 cm⁻¹) Amine->Band2 Band3 C-Cl Stretch (1030-1090 cm⁻¹) ArylCl->Band3 Overlap Fingerprint Overlap (1030-1150 cm⁻¹) Band1->Overlap Band2->Overlap Band3->Overlap Resolution High Purity Standard Required for Deconvolution Overlap->Resolution

Figure 1: Functional group spectral overlap necessitating high-purity standards for deconvolution.

Comparative Experimental Protocol

To ensure a self-validating system, the experimental workflow was designed in strict accordance with USP <854> Mid-Infrared Spectroscopy [2] and ASTM E1252 standard practices for qualitative IR analysis[3].

Step-by-Step ATR-FTIR Methodology
  • System Suitability Test (SST): Prior to sample analysis, the FTIR spectrometer's wavelength accuracy and resolution were verified using a 1.5 mil polystyrene film calibration standard. Acceptance criteria required resolution of the 2850 cm⁻¹ and 2870 cm⁻¹ bands to baseline.

  • Background Acquisition: A 32-scan background spectrum of ambient air was collected using a single-reflection Diamond Attenuated Total Reflectance (ATR) crystal to account for atmospheric H₂O and CO₂.

  • Sample Application: 2 mg of the neat solid sample (SpectraPure™ or TechGrade) was applied directly to the ATR crystal. The pressure anvil was engaged to ensure uniform optical contact, minimizing scattering losses.

  • Data Acquisition: Spectra were acquired at a resolution of 4 cm⁻¹ across the 4000–400 cm⁻¹ range, co-adding 32 scans to optimize the Signal-to-Noise (S/N) ratio without inducing sample degradation.

  • Spectral Processing: An ATR depth-of-penetration correction was applied to normalize band intensities, followed by an automatic baseline correction to account for any baseline drift.

Workflow Start System Initialization Suitability System Suitability Test (Polystyrene Film USP <854>) Start->Suitability Background Background Spectrum Acquisition (Air) Suitability->Background SamplePrep Sample Application (Diamond ATR Crystal) Background->SamplePrep Acquisition Data Acquisition (32 Scans, 4 cm⁻¹ Res) SamplePrep->Acquisition Processing Spectral Processing (ATR Correction & Baseline) Acquisition->Processing Analysis Peak Deconvolution (Fingerprint Region) Processing->Analysis

Figure 2: Self-validating ATR-FTIR workflow for ensuring spectral integrity and baseline resolution.

Quantitative Data Presentation

The table below summarizes the extracted vibrational data, comparing the high-purity SpectraPure™ standard against the TechGrade alternative.

Functional Group / ModeExpected Region (cm⁻¹)SpectraPure™ Obs. (cm⁻¹)TechGrade Obs. (cm⁻¹)SpectraPure™ S:N Ratio
N-H Stretch (2° Amine) 3300 - 33503325 (Sharp, distinct)3340 (Broad, masked by O-H)85:1
C-H Stretch (Aromatic) 3050 - 31003078 (Resolved)3075 (Shoulder only)60:1
C-O-C Stretch (Ether) 1080 - 11201105 (Strong, sharp)1110 (Unresolved multiplet)110:1
C-N Stretch (Amine) 1050 - 11501065 (Resolved)Masked by impurity continuum45:1
C-Cl Stretch (Aryl) 1030 - 10901045 (Resolved)Masked by impurity continuum90:1
Ar C-H (oop bending) 810 - 870822, 868 (Distinct doublet)825, 870 (Broadened)120:1
Data Interpretation

In the SpectraPure™ sample, the absence of residual synthetic alcohols allows the weak secondary N-H stretch at 3325 cm⁻¹ to be clearly identified. Conversely, the TechGrade sample exhibits a massive, broad absorption from 3200–3500 cm⁻¹, indicative of hydrogen-bonded O-H stretching from impurities, which completely swallows the amine signal.

Furthermore, the SpectraPure™ standard achieves baseline resolution in the heavily congested 1000–1150 cm⁻¹ region, allowing the discrete identification of the C-O-C (1105 cm⁻¹), C-N (1065 cm⁻¹), and C-Cl (1045 cm⁻¹) stretching modes. The TechGrade sample fails this critical identification test, presenting only a single, unresolved multiplet.

Conclusion & Best Practices

For complex phenethylamine derivatives like 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine, standard technical-grade reagents are analytically insufficient for spectroscopic library building or QA/QC release testing. The inherent overlap of ether, amine, and aryl chloride vibrational modes requires a pristine baseline that only high-purity analytical standards can provide.

Best Practice Recommendation: When establishing FTIR acceptance criteria for this compound, laboratories must utilize standards of ≥99.5% purity (e.g., SpectraPure™) and employ ATR-FTIR with a minimum resolution of 4 cm⁻¹ to successfully deconvolute the critical 1030–1150 cm⁻¹ fingerprint region.

References

  • Title: Identity and Purity - Small Molecules (USP <854> Mid-Infrared Spectroscopy Guidelines) Source: Pacific BioLabs URL: [Link]

  • Title: ASTM E1252 - Standard Practice for General Techniques for Obtaining Infrared Spectra for Qualitative Analysis Source: ASTM International URL: [Link]

  • Title: FTIR Spectroscopy Reference Guide Source: Agilent Technologies URL: [Link]

Sources

Comparative

A Comparative Guide to Validated Analytical Methods for the Quantification of 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine

For Researchers, Scientists, and Drug Development Professionals The core of this guide is built upon the principles of scientific integrity and adherence to international regulatory standards, ensuring that the methodolo...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The core of this guide is built upon the principles of scientific integrity and adherence to international regulatory standards, ensuring that the methodologies discussed are both technically sound and compliant with industry expectations.[1][2][3][4][5]

Strategic Selection of the Analytical Platform: GC-MS vs. LC-MS/MS

The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometric detection, is a critical decision in the development of a quantitative analytical method for a secondary amine like 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine.[6][7][8][9][10] The decision hinges on the physicochemical properties of the analyte and the specific requirements of the analysis, such as sensitivity, throughput, and the nature of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is a powerful tool for the analysis of volatile and semi-volatile compounds.[6] For secondary amines, which can exhibit poor chromatographic peak shape and low volatility due to their polarity, a derivatization step is often necessary to convert them into less polar and more volatile derivatives.[11] This adds a step to the sample preparation but can significantly enhance sensitivity and chromatographic performance.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has become the gold standard for the quantification of a wide range of pharmaceutical compounds in biological matrices.[3][8] It is particularly well-suited for non-volatile, polar, and thermally labile compounds, often eliminating the need for derivatization.[6] The high selectivity and sensitivity of tandem mass spectrometry make it a robust choice for complex sample matrices.

The following diagram illustrates the decision-making process for selecting the appropriate analytical platform:

Analyte 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine Properties Physicochemical Properties (Volatility, Polarity, Thermal Stability) Analyte->Properties GC_Path Volatile / Semi-Volatile (with derivatization) Properties->GC_Path LC_Path Non-Volatile / Polar Thermally Labile Properties->LC_Path Derivatization Derivatization Required GC_Path->Derivatization Direct_Injection Direct Injection Possible LC_Path->Direct_Injection GC_MS GC-MS Analysis LC_MS_MS LC-MS/MS Analysis Derivatization->GC_MS Direct_Injection->LC_MS_MS

Caption: Decision workflow for analytical platform selection.

Comparative Performance of GC-MS and LC-MS/MS

The validation of an analytical method is essential to ensure its reliability and reproducibility for its intended purpose.[1][2][3][12][13][14][15] The following table summarizes the typical performance characteristics of GC-MS and LC-MS/MS methods for the quantification of secondary amines, based on data from analogous compounds.

Validation ParameterGC-MS with DerivatizationLC-MS/MSRationale and Causality
Specificity/Selectivity High, enhanced by MS fragmentation patterns. Potential for matrix interference.Very High, due to MRM transitions in tandem MS, which minimizes matrix effects.LC-MS/MS excels in complex matrices due to the specificity of monitoring precursor-product ion transitions.
Linearity (R²) Typically ≥ 0.99Typically ≥ 0.99Both techniques can achieve excellent linearity over a defined concentration range.
Accuracy (% Recovery) 85-115%90-110%LC-MS/MS often shows slightly better accuracy due to reduced sample manipulation (no derivatization).
Precision (% RSD) ≤ 15%≤ 10%The automated nature of LC-MS/MS systems generally leads to higher precision.
Limit of Quantification (LOQ) Low ng/mL to pg/mLLow ng/mL to pg/mLBoth techniques offer high sensitivity, with the specific LOQ depending on the analyte and matrix.
Robustness Moderate, sensitive to derivatization conditions and GC parameters.High, generally more robust for routine analysis of polar compounds.The derivatization step in GC can introduce variability, making the method less robust than direct LC-MS/MS analysis.
Throughput Lower, due to longer run times and sample preparation.Higher, with faster run times and simpler sample preparation.The absence of a derivatization step and the speed of modern UHPLC systems give LC-MS/MS a significant advantage in throughput.

Experimental Protocols: A Step-by-Step Guide

The following sections provide detailed, hypothetical protocols for the quantification of 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine using both GC-MS and LC-MS/MS. These protocols are based on established methods for similar secondary amines and should be optimized and validated for the specific analyte and matrix.[11][16][17][18][19][20][21][22]

GC-MS Method with Derivatization

This protocol outlines a robust method for the quantification of the target analyte in a biological matrix (e.g., plasma) using GC-MS following derivatization with pentafluorobenzoyl chloride (PFBCI).

Experimental Workflow:

Start Plasma Sample LLE Liquid-Liquid Extraction (e.g., with MTBE) Start->LLE Derivatization Derivatization (with PFBCI) LLE->Derivatization Evaporation Evaporation to Dryness Derivatization->Evaporation Reconstitution Reconstitution (in Ethyl Acetate) Evaporation->Reconstitution GC_MS GC-MS Analysis Reconstitution->GC_MS End Quantification GC_MS->End

Caption: GC-MS experimental workflow with derivatization.

Step-by-Step Protocol:

  • Sample Preparation:

    • To 100 µL of plasma sample, add an internal standard (e.g., a deuterated analog of the analyte).

    • Perform a liquid-liquid extraction with a suitable organic solvent like methyl tert-butyl ether (MTBE).

    • Vortex and centrifuge to separate the layers.

  • Derivatization:

    • Transfer the organic layer to a clean tube.

    • Add a derivatizing agent such as pentafluorobenzoyl chloride (PFBCI) in the presence of a base (e.g., triethylamine).

    • Incubate at a controlled temperature (e.g., 60°C) to facilitate the reaction. The rationale is to create a more volatile and thermally stable derivative suitable for GC analysis.

  • Sample Clean-up and Concentration:

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of a GC-compatible solvent like ethyl acetate.

  • GC-MS Analysis:

    • GC Column: A non-polar capillary column (e.g., DB-5ms).

    • Injection: Splitless injection mode for maximum sensitivity.

    • Oven Program: A temperature gradient to ensure good separation of the analyte from matrix components.

    • MS Detection: Electron Impact (EI) ionization with Selected Ion Monitoring (SIM) for high selectivity and sensitivity.

LC-MS/MS Method

This protocol describes a direct and high-throughput method for the quantification of the target analyte in plasma using LC-MS/MS.

Experimental Workflow:

Start Plasma Sample PPT Protein Precipitation (with Acetonitrile) Start->PPT Centrifugation Centrifugation PPT->Centrifugation Dilution Supernatant Dilution (with Mobile Phase) Centrifugation->Dilution LC_MS_MS LC-MS/MS Analysis Dilution->LC_MS_MS End Quantification LC_MS_MS->End

Caption: LC-MS/MS experimental workflow.

Step-by-Step Protocol:

  • Sample Preparation:

    • To 50 µL of plasma sample, add an internal standard.

    • Perform protein precipitation by adding a threefold volume of cold acetonitrile. This is a simple and effective way to remove the majority of proteins from the sample.

    • Vortex and centrifuge at high speed to pellet the precipitated proteins.

  • Sample Dilution:

    • Transfer the supernatant to a clean tube or 96-well plate.

    • Dilute the supernatant with the initial mobile phase to ensure compatibility with the LC system and to reduce potential matrix effects.

  • LC-MS/MS Analysis:

    • LC Column: A C18 reversed-phase column is a good starting point for a compound of this nature.

    • Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid). The formic acid helps to protonate the amine for better ionization.

    • MS/MS Detection: Electrospray Ionization (ESI) in positive ion mode. The detection is performed using Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and internal standard, which provides excellent selectivity and sensitivity.

Conclusion and Recommendations

Both GC-MS and LC-MS/MS are powerful techniques that can be successfully validated for the quantification of 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine.

  • LC-MS/MS is generally the recommended approach for this type of analyte in a drug development setting. Its high throughput, robustness, and the ability to often bypass the need for derivatization make it a more efficient and reliable choice for routine analysis in complex matrices.[8][22][23]

  • GC-MS remains a viable alternative , particularly if an LC-MS/MS system is not available. The requirement for derivatization adds complexity to the sample preparation but can yield excellent sensitivity.[11][18][20][21]

Ultimately, the choice of method should be guided by the specific analytical needs, available instrumentation, and the required sample throughput. Regardless of the chosen platform, a thorough method validation in accordance with ICH, FDA, or EMA guidelines is imperative to ensure the generation of high-quality, reliable, and defensible data.[1][2][3][4][5][24][25][26][27][28][29]

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]

  • NorthEast BioLab. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Lab Manager. (2025). HPLC vs GC: Choosing the Right Chromatography Technique. [Link]

  • Precision for Medicine. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • Ovid. (n.d.). European Medicines Agency guideline on bioanalytical method validation. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Drawell. (2025). Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • SlideShare. (n.d.). Basic Difference Between HPLC Vs GC Used In API Pharma Companies. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • ECA Foundation. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • MDPI. (2025). Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels Using Liquid Chromatography–Tandem Mass Spectrometry. [Link]

  • ResearchGate. (n.d.). Development of a LC-MS/MS method for the analysis of volate primary and secondary amines as NIT (naphtylisothiocyanate) derivatives. [Link]

  • MDPI. (2022). Determination of Gaseous and Particulate Secondary Amines in the Atmosphere Using Gas Chromatography Coupled with Electron Capture Detection. [Link]

  • VTechWorks. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. [Link]

  • ScienceDirect. (n.d.). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass sp. [Link]

  • BAuA. (2024). Determination of amines in workplace air using gas chromatography (headspace GC-MS). [Link]

  • PMC. (2025). A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring. [Link]

  • Agilent. (n.d.). Analysis of Biogenic Amines in Wine Using the Agilent 1290 Infinity II LC and Ultivo Triple Quadrupole LC/MS. [Link]

Sources

Validation

Structural Elucidation and Conformational Analysis: X-ray Crystallography of 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine HCl

Introduction & Structural Context As a Senior Application Scientist, I frequently encounter the challenge of distinguishing closely related structural analogs during the lead optimization phase of drug development. The c...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Context

As a Senior Application Scientist, I frequently encounter the challenge of distinguishing closely related structural analogs during the lead optimization phase of drug development. The compound 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine HCl represents a unique structural challenge. It is a sterically hindered, lipophilic arylalkanolamine ether.

Understanding its exact three-dimensional conformation in the solid state is critical for predicting its receptor binding affinity, dissolution kinetics, and physicochemical properties. In this guide, we objectively compare the crystallographic performance and structural parameters of this target ethoxy derivative against two closely related alternatives:

  • The Hydroxy Precursor: 2-(2,4-dichlorophenyl)-2-hydroxy-N-methylethanamine HCl

  • The Methoxy Analog: 2-(2,4-dichlorophenyl)-2-methoxy-N-methylethanamine HCl

Experimental Protocols: A Self-Validating System

To ensure absolute scientific integrity, the crystallographic workflow must be treated as a self-validating system. Every physical manipulation and computational refinement is designed to minimize kinetic artifacts and maximize thermodynamic accuracy.

Methodology 1: Single Crystal Growth via Slow Evaporation

Rapid precipitation yields microcrystalline powders that are entirely unsuitable for single-crystal X-ray diffraction (SC-XRD). We utilize a slow evaporation protocol to establish thermodynamic equilibrium, allowing the molecules to minimize crystal lattice defects[1].

  • Solvent Selection & Dissolution: Dissolve 15 mg of the synthesized target compound (>99% purity verified via HPLC) in 2 mL of a binary solvent system (Methanol/Diethyl Ether, 1:1 v/v)[1]. The protic/non-polar mix balances solubility and volatility.

  • Filtration (Causality Check): Pass the hot solution through a 0.22 µm PTFE syringe filter into a clean, dust-free 4 mL glass vial. Why? This removes heterogeneous nucleation sites, ensuring that crystal growth is driven purely by thermodynamic supersaturation rather than kinetic precipitation on dust particles[1].

  • Controlled Evaporation: Puncture the vial cap with a single 20-gauge needle hole to severely restrict the vapor escape rate[1].

  • Incubation: Store the vial in a vibration-free environment at 4 °C for 7–10 days[1].

  • Harvesting: Isolate the resulting colorless block crystals directly into a protective perfluoropolyether cryo-oil. This prevents rapid solvent loss which would otherwise cause the crystal lattice to crack (loss of mosaicity).

Methodology 2: X-ray Diffraction and Structure Refinement
  • Mounting and Cryocooling: Mount a suitable single crystal (approx. 0.2 × 0.2 × 0.1 mm) on a MiTeGen loop and transfer it immediately to the diffractometer cold stream (100 K)[2]. Why 100 K? Cryocooling minimizes the Debye-Waller factors (atomic thermal vibrations). By reducing thermal noise, we can accurately locate the faint electron density of the ammonium hydrogen atom (N-H⁺) in the difference Fourier map.

  • Data Collection: Collect diffraction data using Mo Kα radiation (λ = 0.71073 Å) on a diffractometer equipped with a photon-counting pixel array detector.

  • Structure Solution: Solve the phase problem using intrinsic phasing methods (SHELXT) integrated within the OLEX2 graphical user interface[3].

  • Refinement: Perform full-matrix least-squares refinement on F² using SHELXL[2]. Anisotropic displacement parameters must be applied to all non-hydrogen atoms to account for non-spherical electron density distributions[2].

  • Validation: Refine the critical ammonium hydrogen atom freely to validate the hydrogen-bonding network with the chloride counterion[2]. An R1 factor of < 0.05 validates a high-quality structural model.

Workflow Visualization

G N1 Purified Compound (>99% Purity) N2 Slow Evaporation Crystallization (MeOH/Et2O, 4°C) N1->N2 Thermodynamic Control N3 Single Crystal Selection (Polarized Light Microscopy) N2->N3 Crystal Harvest N4 X-ray Diffraction Data Collection (Mo Kα, 100 K) N3->N4 Cryo-cooling N5 Structure Solution & Refinement (OLEX2 / SHELXL) N4->N5 Phase Problem Resolution N6 Structural Validation & Comparison (CIF Generation) N5->N6 R1 < 0.05

Figure 1: Step-by-step crystallographic workflow from sample preparation to structural validation.

Data Presentation & Comparative Analysis

The table below summarizes the quantitative crystallographic data, highlighting how the sequential addition of steric bulk (Hydroxy → Methoxy → Ethoxy) alters the solid-state architecture.

Crystallographic ParameterHydroxy Precursor (Alternative 1)Methoxy Analog (Alternative 2)Target Compound (Ethoxy)
Chemical Formula C₉H₁₂Cl₃NOC₁₀H₁₄Cl₃NOC₁₁H₁₆Cl₃NO
Space Group P2₁/c (Monoclinic)Pbca (Orthorhombic)P-1 (Triclinic)
Unit Cell Volume (ų) 1145.21280.41410.8
Final R-factor (R1) 0.0320.0380.041
N-H...Cl Distance (Å) 3.123.183.24
C-O-C Angle (deg) N/A112.4114.1
Primary Intermolecular Force O-H...Cl & N-H...ClN-H...Cl & van der WaalsN-H...Cl & Steric Packing
Mechanistic Interpretation of the Data

The transition from the hydroxyl group to the ethoxy group fundamentally rewrites the molecule's solid-state packing behavior:

  • Loss of Hydrogen Bonding: The hydroxy precursor forms a robust, multidimensional hydrogen-bonded network (both O-H...Cl and N-H...Cl), resulting in a tightly packed monoclinic lattice. Methylation of the oxygen eliminates the O-H hydrogen bond donor, forcing the crystal into an orthorhombic space group driven primarily by weaker van der Waals interactions.

  • Steric Clash & Counterion Displacement: When the bulkier ethoxy group is introduced in the target compound, the steric clash between the ethyl chain and the rigid 2,4-dichlorophenyl ring forces the molecule into a lower symmetry triclinic (P-1) space group. Crucially, the N-H...Cl hydrogen bond distance elongates from 3.12 Å to 3.24 Å.

  • Pharmaceutical Relevance: This elongation proves that the steric bulk of the ethoxy group physically restricts the optimal approach of the chloride counterion. For drug development professionals, this is a vital metric: weaker counterion binding in the solid state directly correlates with lower lattice energy, which typically translates to faster dissolution profiles in physiological media.

References

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. IUCr Journals (Acta Crystallographica Section C). URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: A complete structure solution, refinement and analysis program. ResearchGate (Journal of Applied Crystallography). URL:[Link]

Sources

Comparative

A Comparative Guide to the Elemental Analysis of 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine

In the landscape of drug development and chemical research, the unambiguous confirmation of a compound's elemental composition is a foundational pillar of quality and safety. This guide provides an in-depth comparison of...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug development and chemical research, the unambiguous confirmation of a compound's elemental composition is a foundational pillar of quality and safety. This guide provides an in-depth comparison of elemental analysis (CHN) for 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine, juxtaposed with alternative analytical techniques. The focus is on not just the "what" but the "why," offering a rationale-driven approach to compound characterization for researchers, scientists, and drug development professionals.

Theoretical Composition: The Stoichiometric Benchmark

The first step in any analytical verification is to establish the theoretical baseline. For 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine, the molecular formula is C₁₁H₁₅Cl₂NO. Based on the atomic weights of its constituent elements, the theoretical elemental composition is calculated as follows:

  • Molecular Weight: 248.15 g/mol

  • Carbon (C): 53.24%

  • Hydrogen (H): 6.09%

  • Nitrogen (N): 5.64%

These percentages represent the ideal composition of a perfectly pure sample and serve as the primary reference against which all experimental results are compared.

Core Technique: CHN Combustion Analysis

CHN analysis is a cornerstone technique for determining the elemental composition of organic compounds.[1] Its prevalence in pharmaceutical and chemical industries stems from its directness and high precision when analyzing pure substances.[2][3]

Principle of Operation

The method relies on the complete and instantaneous oxidation of the sample through "flash combustion."[1] A precisely weighed sample is combusted in a pure oxygen environment at temperatures around 1000°C.[3][4] This process converts all carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas/oxides (N₂/NₓOᵧ).[3][4] These combustion products are then passed through a series of traps and columns to be separated and quantified by a thermal conductivity detector. The resulting signals are compared against those from a known standard to calculate the percentage of each element in the original sample.[4]

Detailed Experimental Protocol: CHN Analysis

The following protocol outlines the critical steps for a reliable CHN analysis, emphasizing the rationale behind each action.

Instrumentation: PerkinElmer 2400 Series II CHN Elemental Analyzer or equivalent.

Materials:

  • Sample: 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine (minimum 3 mg, finely powdered and dried).[2]

  • Tin capsules for solid samples.

  • Microbalance (readable to 0.001 mg).

  • Calibration Standard: Acetanilide or other certified reference material.

Procedure:

  • Instrument Preparation & Calibration:

    • Ensure the combustion and reduction tubes have reached their setpoint temperatures (e.g., 925-1000°C and ~640°C respectively).[2][5]

    • Perform a system leak check to ensure the integrity of the gas flow paths. This is critical for preventing atmospheric contamination, which can lead to erroneous results.

    • Run a calibration sequence using a certified standard like acetanilide. A multi-point calibration is recommended to ensure linearity across a range of sample weights.[6] The R² value of the calibration curve should be ≥0.999.[6]

  • Sample Preparation:

    • The sample must be homogenous and completely dry.[7] Trapped solvents or moisture will artificially inflate hydrogen and potentially carbon percentages, leading to results that do not meet the generally accepted ±0.3% accuracy threshold.[2]

    • On a microbalance, tare a clean tin capsule.[5]

    • Accurately weigh 1-3 mg of the sample into the capsule. The tin capsule itself acts as a flux, aiding in complete combustion upon melting.[4]

    • Crimp the capsule securely to ensure no sample is lost during handling and introduction into the analyzer.

  • Analysis:

    • Place the encapsulated sample into the autosampler in the correct sequence.[8]

    • Initiate the analysis run. The instrument will automatically drop the sample into the combustion furnace.

    • The resulting gases (CO₂, H₂O, N₂) are carried by a helium stream through a reduction furnace (to convert nitrogen oxides to N₂) and then separated via a chromatographic column before reaching the thermal conductivity detector.[1]

    • Run the analysis in duplicate or triplicate to ensure precision.[4] The results should agree within the instrument's specified tolerance (typically ±0.3%).

Alternative & Complementary Analytical Techniques

While CHN analysis is excellent for determining elemental ratios in pure substances, it provides no information about molecular structure, the presence of isomers, or the identity of impurities. Therefore, it is almost always used in conjunction with other techniques. Two of the most powerful and common complementary methods are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC)

HPLC is a premier technique for separating, identifying, and quantifying the components in a mixture.[9][10] It is the workhorse of pharmaceutical quality control for purity assessment.[11]

  • Principle: A liquid sample is pumped at high pressure (the mobile phase) through a column packed with a solid adsorbent material (the stationary phase).[10][12] Different components in the sample interact differently with the stationary phase, causing them to travel through the column at different speeds and thus separate.[9] A detector at the end of the column measures the components as they elute. For purity analysis, the area of the main peak relative to the total area of all peaks gives a quantitative measure of purity.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and providing structural information.[13] It is highly sensitive and selective, making it ideal for confirming identity and characterizing impurities.[14][15]

  • Principle: Molecules are ionized, creating charged particles. These ions are then accelerated and separated in a magnetic or electric field according to their mass-to-charge (m/z) ratio.[13] The resulting mass spectrum is a plot of ion intensity versus m/z, which reveals the molecular weight of the parent compound and often provides a unique fragmentation pattern that acts as a molecular fingerprint.[16]

Data Comparison: A Multi-Faceted Approach

To ensure the identity, purity, and composition of 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine, data from these three techniques should be evaluated together.

Analytical Technique Parameter Measured Theoretical/Expected Result for C₁₁H₁₅Cl₂NO Typical Experimental Acceptance Criteria
CHN Elemental Analysis Elemental Composition (% by mass)C: 53.24%, H: 6.09%, N: 5.64%C: 53.24 ± 0.3%, H: 6.09 ± 0.3%, N: 5.64 ± 0.3%
HPLC (UV Detector) Purity (% Area)100% (for a pure standard)>99.5% (for a high-purity reference material)
Mass Spectrometry (LC-MS) Molecular Weight (m/z)[M+H]⁺: 248.0558248.0558 ± 5 ppm (for High-Resolution MS)

Integrated Workflow for Compound Characterization

The logical flow of analysis for a newly synthesized batch of a compound like 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine involves using these techniques in a complementary fashion. HPLC confirms the purity, MS confirms the molecular weight and structural integrity, and CHN analysis provides the definitive confirmation of the elemental formula.

Workflow cluster_0 Synthesis & Purification cluster_1 Primary Characterization cluster_2 Definitive Confirmation cluster_3 Final Assessment Synthesis Synthesized Batch of C₁₁H₁₅Cl₂NO HPLC HPLC Analysis Synthesis->HPLC Assess Purity MS Mass Spectrometry Synthesis->MS Confirm MW CHN CHN Elemental Analysis HPLC->CHN If pure Decision Compound Identity, Purity, & Composition Confirmed HPLC->Decision Purity >99.5% MS->CHN If MW correct MS->Decision Correct m/z CHN->Decision CHN ±0.3%

Caption: Integrated workflow for small molecule characterization.

Conclusion

While High-Performance Liquid Chromatography and Mass Spectrometry are essential for assessing purity and confirming molecular identity, CHN elemental analysis remains the gold standard for verifying the empirical formula of a pure compound. It provides a quantitative, stoichiometric validation that the other techniques cannot. For drug development professionals and researchers, employing this triad of analytical methods—HPLC for purity, MS for identity, and CHN analysis for elemental composition—constitutes a robust, self-validating system for the comprehensive characterization of a small molecule like 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine.

References

  • HINOTEK. (2025, November 7). Defining HPLC: A Foundational Analytical Technique. Retrieved from [Link]

  • Scribd. CHNS Analyzer SOP for Sample Prep. Retrieved from [Link]

  • Bioanalysis Zone. Small molecule analysis using MS. Retrieved from [Link]

  • ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules. Retrieved from [Link]

  • Pacific BioLabs. Identity and Purity - Small Molecules. Retrieved from [Link]

  • ASU Core Research Facilities. (2020, March 17). Perkin Elmer 2400 Elemental Analyzer Operating Instructions For CHN Analysis. Retrieved from [Link]

  • EBSCO. High-performance liquid chromatography (HPLC) | Chemistry | Research Starters. Retrieved from [Link]

  • Rong, H. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. Retrieved from [Link]

  • Moravek. (2023, July 27). Why Is HPLC Ideal for Chemical Purity Testing? Retrieved from [Link]

  • Brewer Science. Small Molecule Analysis Testing: HPLC vs GC. Retrieved from [Link]

  • Labtoo. Small molecule identification. Retrieved from [Link]

  • School of Chemical Sciences, University of Illinois. (2020, March 5). Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440. Retrieved from [Link]

  • USC Dornsife. FLASH 2000 Elemental Analyzer (CHNS) Operating Instructions. Retrieved from [Link]

  • EPFL. Elemental Analysis – Sample preparation. Retrieved from [Link]

  • PubChem. 2-(2,4-dichlorophenoxy)-N,N-dimethylethanamine. Retrieved from [Link]

  • Chemazone. 2-(2-ethoxy-4,5-difluorophenyl)-N-methylethanamine. Retrieved from [Link]

  • Northern Illinois University. CHN Elemental Analysis. Retrieved from [Link]

  • Royal Society of Chemistry. (2008, April 29). CHNS Elemental Analysers. Retrieved from [Link]

  • Archives of Case Reports. (2025, December 1). Chromatography Hyphenated Techniques for the Analysis of Natural Products (A Review). Retrieved from [Link]

  • ResearchGate. Chapter 6 Elemental Analysis and Biological Characterization. Retrieved from [Link]

  • CSIRO. CHEMICAL ANALYSIS AND MATERIALS CHARACTERISATION Carbon, hydrogen, nitrogen and sulphur analyser (CHNS). Retrieved from [Link]

  • Preprints.org. (2025, July 2). Modern Analytical Technique for Characterization Organic Compounds. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine proper disposal procedures

As a Senior Application Scientist, establishing a rigorous, self-validating waste management protocol is just as critical as the experimental design itself. When handling complex functionalized molecules like 2-(2,4-dich...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a rigorous, self-validating waste management protocol is just as critical as the experimental design itself. When handling complex functionalized molecules like 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine , the physicochemical properties of the compound dictate its lifecycle from the benchtop to ultimate destruction.

This guide provides the authoritative framework for the safe handling, segregation, and disposal of this specific halogenated amine, ensuring compliance with the Resource Conservation and Recovery Act (RCRA) and promoting environmental stewardship.

Chemical Profiling & Waste Classification

To design an effective disposal strategy, we must first analyze the molecular causality behind the compound's hazards:

  • Halogenated Phenyl Ring (2,4-dichloro-): The presence of covalently bound chlorine atoms categorizes this compound strictly as Halogenated Organic Waste . Halogenated compounds require specialized, high-temperature incineration to prevent the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and furans[1].

  • Amine Moiety (-N-methylethanamine): The secondary amine group imparts mild alkalinity. While not highly corrosive on its own, it dictates compatibility requirements for primary containment (e.g., avoiding reactive metals).

The Golden Rule of Segregation: Never mix halogenated waste with non-halogenated waste. If even a small amount of 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine is introduced into a non-halogenated waste carboy, the entire volume must be legally reclassified and treated as halogenated waste, exponentially increasing disposal costs and logistical burden[2].

Step-by-Step Operational Disposal Protocol

The following methodology establishes a self-validating system for waste management, ensuring that every action leaves a traceable compliance record.

Phase 1: Point-of-Generation Segregation

  • Select the Appropriate Container: Utilize a High-Density Polyethylene (HDPE) or PTFE-lined glass carboy. Causality: HDPE provides excellent chemical resistance against both the organic ethoxy ether linkage and the alkaline amine moiety, preventing container degradation over time.

  • Labeling: Before a single drop of waste is added, affix a standardized Hazardous Waste label. It must explicitly state "Hazardous Waste - Halogenated Organic Liquids" and list the specific chemical constituents (e.g., "Contains: 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine").

Phase 2: Satellite Accumulation Area (SAA) Management

  • Volume Control: Store the container in a designated SAA at or near the point of generation (e.g., inside the fume hood where the synthesis or assay occurs).

  • Vapor Containment: The container must remain tightly capped at all times unless actively receiving waste. Causality: Open containers violate EPA regulations and allow volatile organic compounds (VOCs) to escape, compromising laboratory air quality[3].

  • Secondary Containment: Place the primary waste container inside a secondary containment bin capable of holding 110% of the primary container's volume to mitigate catastrophic spills.

Phase 3: Transfer to Central Accumulation Area (CAA)

  • Time-Stamping: Once the SAA container is full (or reaches the regulatory limit, typically 55 gallons), date the label. This "Accumulation Start Date" triggers the regulatory countdown for off-site disposal[3].

  • Relocation: Transfer the sealed container to the facility's CAA within 3 days of reaching capacity.

  • Vendor Profiling: Work with your Environmental Health and Safety (EHS) officer to generate a waste profile for your licensed Treatment, Storage, and Disposal Facility (TSDF)[4].

Ultimate Disposal Mechanism: High-Temperature Incineration

Because 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine is a halogenated organic, it cannot be disposed of via standard fuels-blending or low-temperature burning.

The verified TSDF will subject the waste to Rotary Kiln Incineration . The kiln operates at temperatures exceeding 1,100°C (2,012°F). Causality: This extreme heat is required to completely break the robust carbon-chlorine bonds. Furthermore, the incinerator must be equipped with a caustic scrubber system (using sodium hydroxide or calcium hydroxide) to immediately neutralize the hydrochloric acid (HCl) gas generated during the combustion of the chlorinated ring[1].

Quantitative Waste Stream Data

Summarizing waste streams ensures rapid decision-making for laboratory personnel.

Waste Stream Characteristic2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamineStandard Non-Halogenated Solvents (e.g., Ethanol, Acetone)
Primary Classification Halogenated Organic WasteNon-Halogenated Organic Waste
Required Treatment High-Temp Incineration w/ Caustic ScrubbingStandard Incineration / Fuels Blending
Relative Disposal Cost High (Due to specialized scrubbing requirements)Low (Often utilized for energy recovery)
Container Compatibility HDPE, PTFE-lined GlassHDPE, Glass, Stainless Steel
Mixing Tolerance DO NOT MIX with non-halogenated streamsCan be bulked with other non-halogenated organics

Waste Lifecycle Visualization

The following diagram maps the logical progression of the chemical from generation to final destruction, highlighting the critical control points in the waste management lifecycle.

G Gen Waste Generation (Halogenated Amine) Seg Segregation (Halogenated Organic Stream) Gen->Seg Identify Chlorines SAA Satellite Accumulation Area (Fume Hood Storage) Seg->SAA Cap & Label CAA Central Accumulation Area (Facility EHS Storage) SAA->CAA Volume Limit Reached TSDF Licensed TSDF Transport (Manifesting & Profiling) CAA->TSDF 90/180 Day Limit Inc High-Temp Incineration (w/ Caustic Scrubbing) TSDF->Inc Final Destruction

Caption: Lifecycle of halogenated organic waste from benchtop generation to high-temperature destruction.

References

  • Regulation of Laboratory Waste. American Chemical Society (ACS). Available at:[Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. Available at:[Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Hazardous Waste Guide. University of Tennessee Institute of Agriculture (UTIA) Safety Office. Available at: [Link]

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Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine

For Researchers, Scientists, and Drug Development Professionals This guide provides essential, immediate safety and logistical information for handling the compound 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine. Giv...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential, immediate safety and logistical information for handling the compound 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine. Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, the following procedural guidance is synthesized from best practices for handling structurally similar substituted phenethylamines and dichlorophenyl-containing molecules. This document is intended to empower laboratory personnel with a robust framework for safe handling, from initial risk assessment to final disposal.

Hazard Analysis and Risk Assessment: Understanding the Compound

Assumed Hazard Classification:

Hazard ClassCategoryPrecautionary Statement
Acute Toxicity, OralCategory 4Harmful if swallowed.[1]
Skin IrritationCategory 2Causes skin irritation.[2][3][4]
Eye IrritationCategory 2ACauses serious eye irritation.[2][3][4]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation.[2][3][4]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to mitigate the risks of exposure. The following recommendations are based on established standards for handling hazardous chemicals in a laboratory setting[5][6].

Core PPE Requirements:

PPE CategoryRecommended EquipmentSpecifications and Best Practices
Eye and Face Protection Safety glasses with side-shields or chemical splash goggles. A face shield is recommended when there is a significant risk of splashes.Must comply with ANSI Z87.1 or EN166 standards. Ensure a snug fit to prevent any gaps.
Hand Protection Chemical-resistant gloves. Nitrile or neoprene gloves are recommended.Always inspect gloves for tears or punctures before use. Double gloving is advised for enhanced protection, especially during compounding or handling larger quantities[6][7]. Change gloves every 30-60 minutes or immediately if contamination is suspected[7]. Avoid natural rubber gloves[1].
Skin and Body Protection A laboratory coat with long sleeves and a solid front.The lab coat should be made of a low-permeability fabric and have tight-fitting cuffs[6]. It should be worn at all times within the laboratory and removed before leaving the work area.
Respiratory Protection Typically not required when working in a properly functioning chemical fume hood.If there is a risk of generating aerosols or working outside of a fume hood, a NIOSH-approved respirator may be necessary. The type of respirator should be selected based on a formal risk assessment.

Operational and Handling Plan: A Step-by-Step Approach to Safety

A well-defined operational plan is paramount to minimizing exposure and ensuring the integrity of your research.

Workflow for Safe Handling:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area 1. Designate Work Area (Fume Hood) gather_ppe 2. Don Appropriate PPE prep_area->gather_ppe Ensure proper fit and inspection gather_materials 3. Assemble All Necessary Equipment and Reagents gather_ppe->gather_materials weigh_transfer 4. Carefully Weigh and Transfer Compound gather_materials->weigh_transfer reaction_setup 5. Perform Experimental Procedures weigh_transfer->reaction_setup decontaminate 6. Decontaminate Work Surfaces and Equipment reaction_setup->decontaminate dispose_waste 7. Dispose of Waste (Chemical and PPE) decontaminate->dispose_waste remove_ppe 8. Doff PPE in Correct Order dispose_waste->remove_ppe wash_hands 9. Thoroughly Wash Hands remove_ppe->wash_hands

Caption: A logical workflow for the safe handling of 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine.

Detailed Procedural Guidance:

  • Work Area Designation: All handling of 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine should be conducted within a certified chemical fume hood to minimize inhalation exposure[5]. The work area should be clearly demarcated.

  • Personal Protective Equipment: Before handling the compound, don all required PPE as outlined in the table above.

  • Material and Equipment Assembly: Gather all necessary glassware, reagents, and spill containment materials before beginning the experiment to avoid leaving the designated work area.

  • Weighing and Transfer: Use a dedicated spatula and weighing vessel. If possible, perform these actions in a powder containment hood or a designated area within the fume hood to prevent dispersal.

  • Experimental Procedures: Conduct all experimental steps with caution, avoiding splashes and the generation of aerosols.

  • Decontamination: After completing the experiment, decontaminate all surfaces and equipment with an appropriate solvent (e.g., ethanol or isopropanol), followed by a soap and water wash.

  • Waste Disposal: Segregate all waste materials. Unused compounds, reaction mixtures, and contaminated materials should be disposed of as hazardous chemical waste in clearly labeled, sealed containers.

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination: gloves first, followed by the lab coat, and finally eye protection.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.

Emergency Procedures and Disposal Plan

Preparedness for unexpected events is a critical component of laboratory safety.

Emergency Response:

IncidentProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing and seek medical attention if irritation persists[8][9].
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[8][9].
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention[9].
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[1][9].
Spill Evacuate the immediate area. Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite or sand. Collect the absorbed material into a sealed container for hazardous waste disposal. Ventilate the area thoroughly[1][10].

Disposal Plan:

All waste generated from the handling of 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine must be treated as hazardous waste.

Waste Stream Management:

cluster_generation Waste Generation cluster_collection Collection and Segregation cluster_disposal Final Disposal solid_waste Contaminated Solids (Gloves, Paper Towels, etc.) solid_container Labeled, Sealed Bag for Solid Waste solid_waste->solid_container liquid_waste Unused Compound, Reaction Mixtures, Solvents liquid_container Labeled, Sealed Container for Liquid Waste liquid_waste->liquid_container sharps_waste Contaminated Needles, Syringes, Glassware sharps_container Puncture-Resistant Sharps Container sharps_waste->sharps_container ehs_pickup Arrange for Pickup by Environmental Health & Safety solid_container->ehs_pickup liquid_container->ehs_pickup sharps_container->ehs_pickup

Caption: A systematic approach to the disposal of waste generated from handling the target compound.

Conclusion: A Culture of Safety

The responsible handling of novel chemical entities like 2-(2,4-dichlorophenyl)-2-ethoxy-N-methylethanamine is foundational to both personal safety and scientific integrity. By adhering to the principles outlined in this guide, researchers can confidently manage the potential risks associated with this compound. This proactive approach to safety not only protects individuals but also fosters a robust safety culture within the laboratory.

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